Ucf-101
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSXBXKNMWKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360330 | |
| Record name | High Temperature Requirement A2 Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313649-08-0, 5568-25-2 | |
| Record name | UCF 101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | High Temperature Requirement A2 Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 313649-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Anti-Apoptotic Mechanism of UCF-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCF-101 is a selective and competitive inhibitor of the mitochondrial serine protease Omi/HtrA2, a key regulator of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its anti-apoptotic effects. By inhibiting Omi/HtrA2, this compound prevents the degradation of Inhibitor of Apoptosis Proteins (IAPs), thereby suppressing the activation of the caspase cascade and subsequent apoptotic events. This guide details the core signaling pathways, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of Omi/HtrA2
The primary and most well-characterized mechanism of action of this compound is its direct inhibition of the pro-apoptotic protease Omi/HtrA2.[1][2] Omi/HtrA2 is a mitochondrial protein that, upon apoptotic stimuli, is released into the cytoplasm. In the cytoplasm, its serine protease activity contributes to apoptosis through two main pathways:
-
Degradation of Inhibitor of Apoptosis Proteins (IAPs): Omi/HtrA2 targets and degrades members of the IAP family, most notably X-linked inhibitor of apoptosis protein (XIAP).[3][4][5] XIAP is a potent endogenous inhibitor of effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9. By degrading XIAP, Omi/HtrA2 relieves this inhibition, allowing the caspase cascade to proceed.
-
Proteolytic Cleavage of other Cellular Substrates: Omi/HtrA2 has been shown to cleave a number of other proteins, with a preference for cytoskeletal components, which may contribute to the morphological changes associated with apoptosis.[6]
This compound acts as a competitive inhibitor of Omi/HtrA2, binding to its active site and preventing it from cleaving its substrates.[1][2] This inhibition preserves the cellular pool of IAPs, particularly XIAP, which in turn effectively suppresses the activation of the caspase cascade and protects the cell from undergoing apoptosis.
Signaling Pathway Diagram
Caption: this compound inhibits Omi/HtrA2, preventing XIAP degradation and blocking apoptosis.
Downstream Effects on Caspase Activation and PARP Cleavage
The inhibition of Omi/HtrA2 by this compound has significant downstream consequences on the core apoptotic machinery.
-
Inhibition of Caspase Activation: By preserving XIAP, this compound indirectly prevents the activation of initiator and effector caspases. Studies have demonstrated that treatment with this compound leads to a reduction in the levels of cleaved (active) caspase-9 and caspase-3 in response to apoptotic stimuli.[7]
-
Prevention of PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. The cleavage of PARP is a hallmark of apoptosis. This compound treatment has been shown to attenuate the cleavage of PARP, consistent with its role in inhibiting caspase-3 activation.[3][4]
Potential Involvement in Omi/HtrA2-Independent Pathways and Parthanatos
While the primary mechanism of this compound is through Omi/HtrA2 inhibition, some evidence suggests the possibility of Omi/HtrA2-independent effects.[3] The precise nature of these off-target effects requires further investigation.
Furthermore, Omi/HtrA2 has been implicated in a caspase-independent form of programmed cell death known as parthanatos, where it acts downstream of PARP-1 activation.[1][8] Interestingly, this function of Omi/HtrA2 in parthanatos appears to be independent of its protease activity.[8] The role of this compound in this specific cell death pathway is currently not well-defined and warrants further research.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 for Omi/HtrA2 | 9.5 µM | [1] |
| Selectivity | Very little activity against other serine proteases (IC50 > 200 µM) | [1] |
Table 2: Cellular Effects of this compound in Apoptosis Models
| Cell/Animal Model | Treatment Condition | Observed Effect | Reference |
| Traumatic Brain Injury (Rat) | Not specified | Inhibition of apoptosis, decreased cleaved caspase-3 and -9 | [4][7] |
| Endothelial Cells (in vitro) | Lipopolysaccharide (LPS) | Attenuation of XIAP degradation, PARP cleavage, and caspase-3 cleavage | [3] |
Experimental Protocols
This section outlines common methodologies used to investigate the mechanism of action of this compound.
Cell Viability and Apoptosis Assays
-
MTT/MTS Assay: To assess cell viability, cells are treated with this compound and/or an apoptotic stimulus. Tetrazolium salts (MTT or MTS) are added, which are reduced by metabolically active cells to a colored formazan product. The absorbance is measured to quantify cell viability.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Fixed and permeabilized cells are incubated with a mixture of TdT and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[4]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
Western Blotting for Apoptotic Proteins
Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Omi/HtrA2, XIAP, cleaved caspase-3, PARP).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody. The signal is then visualized using a chemiluminescent substrate.
Experimental Workflow Diagram
Caption: A typical workflow for studying the effects of this compound on apoptosis.
Role of Endonuclease G and Apoptosis-Inducing Factor (AIF)
Endonuclease G and AIF are two other important mitochondrial proteins that are released during apoptosis and contribute to caspase-independent cell death.[6][9][10][11][12][13]
-
Endonuclease G (EndoG): Upon release, EndoG translocates to the nucleus and participates in DNA fragmentation.[6][9][11]
-
Apoptosis-Inducing Factor (AIF): AIF also translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation.[10][12][13]
Currently, there is no direct evidence in the reviewed literature to suggest that this compound directly modulates the activity or release of Endonuclease G or AIF. The anti-apoptotic effects of this compound appear to be primarily mediated through the Omi/HtrA2-IAP-caspase axis. However, given that the release of these factors is linked to mitochondrial outer membrane permeabilization, a process that can be influenced by pro-apoptotic Bcl-2 family members (which are in turn regulated by caspases), it is possible that this compound may have indirect effects on these caspase-independent pathways.
Conclusion
This compound is a valuable research tool for studying the role of Omi/HtrA2 in apoptosis. Its mechanism of action is centered on the inhibition of Omi/HtrA2's serine protease activity, leading to the stabilization of IAPs and the subsequent suppression of the caspase cascade. This ultimately prevents the execution of apoptosis. While the primary pathway is well-defined, further research is needed to fully elucidate potential Omi/HtrA2-independent effects and to explore the role of this compound in other forms of programmed cell death, such as parthanatos. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate the intricate pathways of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Omi/HtrA2 as a mitochondrial apoptotic serine protease that disrupts inhibitor of apoptosis protein-caspase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]
- 4. Omi/HtrA2 protease is associated with tubular cell apoptosis and fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor of apoptosis proteins are substrates for the mitochondrial serine protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome-wide Identification of HtrA2/Omi Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protease-independent control of parthanatos by HtrA2/Omi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis-inducing factor (AIF): a novel caspase-independent death effector released from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial permeability transition can be directly monitored in living neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis-Inducing Factor: Structure, Function, and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis-inducing factor (AIF): a ubiquitous mitochondrial oxidoreductase involved in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Functions of Omi/HtrA2 Serine Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omi/HtrA2 (High-Temperature Requirement protein A2), also known as PRSS25, is a multifaceted serine protease primarily located in the mitochondrial intermembrane space.[1][2] Structurally and functionally homologous to bacterial HtrA proteases like DegS and DegP, Omi/HtrA2 plays a critical dual role in cellular homeostasis, acting as both a guardian of mitochondrial integrity and an executioner in programmed cell death.[3][4] This guide elucidates the core functions of Omi/HtrA2, its regulatory mechanisms, involvement in signaling pathways, and key experimental methodologies used in its study.
Initially synthesized as a precursor protein, Omi/HtrA2 is imported into the mitochondria where it undergoes proteolytic processing to its mature form.[5] This mature form assembles into a pyramid-shaped homotrimer.[6] Under normal physiological conditions, its primary role is in mitochondrial protein quality control, where it functions as a chaperone and protease to degrade misfolded or damaged proteins, thereby maintaining mitochondrial homeostasis.[1][7] However, upon receiving apoptotic stimuli, Omi/HtrA2 is released into the cytosol, where it promotes cell death through both caspase-dependent and caspase-independent mechanisms.[3][8][9] Its dysfunction is implicated in various neurodegenerative diseases, most notably Parkinson's disease, and in the aging process.[3][10][11][12]
Molecular Structure and Activation
Mature Omi/HtrA2 consists of a central trypsin-like serine protease domain and a C-terminal PDZ domain.[6] The homotrimer structure is mediated exclusively by the protease domains.[6] The PDZ domain plays a crucial regulatory role; in the inactive state, it is thought to block substrate access to the catalytic site.[1][6]
Activation of Omi/HtrA2's protease function is a tightly regulated process. It is believed to function as a sensor for mitochondrial stress. The binding of specific peptides or unfolded proteins to the PDZ domain induces a conformational change that relieves its inhibitory effect on the protease domain, leading to allosteric activation.[1][13] This allows the enzyme to bind and cleave its substrates.
Core Function 1: Regulation of Apoptosis
Upon apoptotic insult, the mitochondrial outer membrane becomes permeabilized, leading to the release of Omi/HtrA2 into the cytosol.[5][14] Here, it employs a dual-pronged strategy to promote cell death.
Caspase-Dependent Pathway
The primary mechanism for caspase-dependent apoptosis involves the neutralization of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and c-IAP1/2.[3] The N-terminus of mature Omi/HtrA2, exposed after mitochondrial processing, contains a conserved IAP-binding motif (IBM), typically AVPS.[5][15] This motif mimics that of caspases and another mitochondrial protein, Smac/DIABLO.
-
IAP Binding : The IBM of Omi/HtrA2 binds directly to the BIR (Baculoviral IAP Repeat) domains of IAPs.[5][9] This binding physically displaces caspases (like caspase-3 and -9) from IAP inhibition, allowing the caspases to become active and execute the apoptotic program.[5][16]
-
IAP Cleavage : Unlike Smac/DIABLO, Omi/HtrA2 possesses intrinsic protease activity. Upon binding, it catalytically and irreversibly cleaves IAPs, leading to their degradation.[15][17][18] This proteolytic action provides a more efficient and permanent removal of the apoptotic block compared to the stoichiometric inhibition by Smac/DIABLO.[15]
Caspase-Independent Pathway
Omi/HtrA2 can also induce cell death independently of caspases, a function that relies solely on its serine protease activity.[5][9][19] Once in the cytosol, it can cleave various cellular substrates, leading to a form of cell death that does not require caspase activation.[5] The precise mechanisms and full range of substrates in this pathway are still under active investigation.
Known Apoptotic Substrates of Omi/HtrA2
| Substrate Class | Specific Substrates | Primary Outcome of Cleavage | Reference(s) |
| Inhibitor of Apoptosis Proteins (IAPs) | XIAP, c-IAP1, c-IAP2, Livin α, Livin β | Alleviation of caspase inhibition, promotion of apoptosis. | [15],[18],[20] |
| Anti-Apoptotic Proteins | HAX-1 (HS1-associated protein X-1) | Degradation of a mitochondrial anti-apoptotic protein. | [21],[19] |
| Thanatos-associated Proteins | THAP5 | Degradation and promotion of apoptosis. | [22] |
Core Function 2: Mitochondrial Homeostasis & Stress Response
While its role in apoptosis is well-documented, genetic studies in mice suggest that the primary physiological function of Omi/HtrA2 is the maintenance of mitochondrial health.[23][24] Loss of its protease activity leads to severe neurodegeneration, not a defect in apoptosis.[11]
Protein Quality Control
Within the mitochondrial intermembrane space, Omi/HtrA2 acts as a key component of the protein quality control (PQC) system.[7][25] It functions as a molecular chaperone to refold or, more critically, as a protease to eliminate misfolded, damaged, or aggregated proteins that accumulate due to oxidative stress or other insults.[1][7] This activity is essential for preventing mitochondrial dysfunction, reducing the production of reactive oxygen species (ROS), and ensuring efficient cellular respiration.[7]
Mitochondrial Stress Signaling
Omi/HtrA2 is proposed to be a key sensor of mitochondrial stress. Accumulation of unfolded proteins activates its protease function, which may trigger a retrograde signal to the nucleus to upregulate stress-response genes.[23] This pathway is analogous to the bacterial DegS-RseA system.
Known Mitochondrial Substrates of Omi/HtrA2
| Substrate | Function of Substrate | Outcome of Cleavage | Reference(s) |
| Mulan E3 Ubiquitin Ligase | Outer mitochondrial membrane E3 ligase | Degradation during H₂O₂ exposure | [26] |
| HAX-1 | Anti-apoptotic protein | Pro-apoptotic degradation within mitochondria | [19] |
| PINK1 | Mitochondrial kinase (PARK6) | Interacts with and is regulated by Omi/HtrA2 | [23] |
| Pyruvate Dehydrogenase (PDHB) | Kreb's cycle enzyme | Degradation, potential metabolic regulation | [27] |
| Isocitrate Dehydrogenase (IDH3A) | Kreb's cycle enzyme | Degradation, potential metabolic regulation | [27] |
Role in Disease: Insights from Animal Models
The physiological importance of Omi/HtrA2's protease activity is highlighted by mouse models with its dysfunction. These models have been instrumental in linking Omi/HtrA2 to neurodegenerative diseases and aging.
| Model | Genetic Defect | Key Phenotypes | Relevance | Reference(s) |
| mnd2 (motor neuron degeneration 2) Mouse | Spontaneous point mutation (S276C) in the protease domain, inactivating the enzyme. | Neurodegeneration, muscle wasting, parkinsonian features, death by ~40 days. | Demonstrates the essential neuroprotective role of Omi/HtrA2's protease activity. | ,[11] |
| Omi/HtrA2 Knockout (KO) Mouse | Targeted deletion of the Htra2 gene. | Phenotype nearly identical to mnd2 mice; loss of striatal neurons. | Confirms that the protease function, not the IAP-binding motif, is critical for neuronal survival. | ,[28] |
| Neuron-rescued mnd2 Mouse | mnd2 background with a transgene expressing human HtrA2 only in neurons. | Rescued from neurodegeneration but develop premature aging phenotypes (hair loss, kyphosis, reduced fertility). | Reveals a role for Omi/HtrA2 in non-neuronal tissues in preventing premature aging. | [24],[12] |
Key Experimental Protocols
In Vitro Omi/HtrA2 Protease Activity Assay
This assay measures the proteolytic activity of recombinant Omi/HtrA2 against a specific substrate, such as an IAP protein or a generic substrate like β-casein.
Methodology:
-
Protein Preparation : Purify recombinant wild-type Omi/HtrA2 and a proteolytically inactive mutant (e.g., S306A) to serve as a negative control.[15] Prepare the substrate protein (e.g., recombinant c-IAP1 or in vitro translated ³⁵S-labeled XIAP).[15][20]
-
Reaction Buffer : Prepare an appropriate reaction buffer. A common buffer is PBST (20 mM Pi pH 7.4, 100 mM NaCl, 0.5 mM EDTA, 0.05% Tween 20, 1 mM DTT) or Buffer A (20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl₂).[15]
-
Incubation : In a microcentrifuge tube, combine the substrate protein with varying concentrations of wild-type Omi/HtrA2 or the inactive mutant.
-
Reaction : Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 30°C or 37°C).[15]
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analysis : Resolve the reaction products by SDS-PAGE. Visualize the results by Coomassie blue staining, silver staining, or autoradiography (for radiolabeled substrates).[15] Substrate cleavage is indicated by the disappearance of the full-length substrate band and the appearance of smaller cleavage products.
Subcellular Fractionation for Omi/HtrA2 Translocation
This protocol is used to determine the localization of Omi/HtrA2 and assess its release from the mitochondria into the cytosol during apoptosis.
Methodology:
-
Cell Culture and Treatment : Culture cells (e.g., hCMEC/D3 or HeLa) to the desired confluency. Induce apoptosis using a relevant stimulus (e.g., LPS, UV irradiation, or etoposide).[14][17] Collect both treated and untreated control cells.
-
Cell Lysis : Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing digitonin or a Dounce homogenizer) that selectively permeabilizes the plasma membrane but leaves mitochondrial membranes intact.
-
Fractionation by Centrifugation :
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 30 min at 4°C) to pellet the mitochondria (heavy membrane fraction).
-
The resulting supernatant is the cytosolic fraction.
-
-
Protein Analysis :
-
Lyse the mitochondrial pellet using a suitable buffer (e.g., RIPA buffer).
-
Measure the protein concentration of both the cytosolic and mitochondrial fractions.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE followed by Western blotting.
-
-
Immunoblotting : Probe the membrane with primary antibodies against Omi/HtrA2. Use antibodies for a cytosolic marker (e.g., β-actin or GAPDH) and a mitochondrial marker (e.g., COX IV or VDAC) to verify the purity of the fractions. An increase in the Omi/HtrA2 signal in the cytosolic fraction of treated cells indicates its translocation.[14]
Conclusion
The Omi/HtrA2 serine protease is a protein of profound contrasts, serving as a vital protector of mitochondrial function under normal conditions and a potent effector of cell death under stress. Its role in protein quality control is critical for neuronal health and the prevention of premature aging. Conversely, its release during apoptosis provides a powerful mechanism to overcome IAP-mediated survival signals. The intricate regulation of its protease activity and its dual localization make Omi/HtrA2 a compelling target for therapeutic intervention in neurodegenerative diseases, cancer, and age-related disorders. Further elucidation of its substrate repertoire and regulatory networks will continue to be a key focus for researchers and drug development professionals.
References
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. HTRA2 HtrA serine peptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Serine protease HTRA2, mitochondrial - Wikipedia [en.wikipedia.org]
- 4. Neuroprotective Role of the Reaper-Related Serine Protease HtrA2/Omi Revealed by Targeted Deletion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Structural insights into the pro-apoptotic function of mitochondrial serine protease HtrA2/Omi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HTRA2/OMI-Mediated Mitochondrial Quality Control Alters Macrophage Polarization Affecting Systemic Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial serine protease HtrA2/Omi: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Omi/HtrA2 as a mitochondrial apoptotic serine protease that disrupts inhibitor of apoptosis protein-caspase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Loss of HtrA2/Omi activity in non-neuronal tissues of adult mice causes premature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature-induced changes of HtrA2(Omi) protease activity and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]
- 15. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitor of apoptosis proteins are substrates for the mitochondrial serine protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of HAX-1 anti-apoptotic protein by Omi/HtrA2 protease during cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of HAX-1 Anti-apoptotic Protein by Omi/HtrA2 Protease during Cell Death* | Semantic Scholar [semanticscholar.org]
- 22. sinobiological.com [sinobiological.com]
- 23. Regulation and function of the mitochondrial protease HtrA2/Omi in the control of cell death. - UCL Discovery [discovery.ucl.ac.uk]
- 24. A novel role for the mitochondrial HTRA2/OMI protease in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamscience.com [benthamscience.com]
- 26. Inactivation of Omi/HtrA2 protease leads to the deregulation of mitochondrial Mulan E3 ubiquitin ligase and increased mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Cardioprotective Effects of Ucf-101
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ucf-101, a selective and competitive inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2, has emerged as a promising agent for cardioprotection, particularly in the context of ischemia-reperfusion (I/R) injury. By targeting a critical mediator of apoptosis, this compound has demonstrated significant potential in reducing myocardial infarct size and inhibiting cardiomyocyte death. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the cardioprotective actions of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular research and drug development.
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage. A key contributor to this injury is the induction of apoptosis, or programmed cell death, in cardiomyocytes. The mitochondrial serine protease Omi/HtrA2 plays a pivotal role in the apoptotic cascade. Upon release from the mitochondria into the cytosol during I/R, Omi/HtrA2 promotes apoptosis through both caspase-dependent and -independent pathways. This compound has been identified as a specific inhibitor of Omi/HtrA2, offering a targeted therapeutic strategy to mitigate I/R-induced cardiac damage.
Mechanism of Action
This compound exerts its cardioprotective effects primarily by inhibiting the proteolytic activity of Omi/HtrA2.[1] This inhibition has a downstream effect on the intrinsic pathway of apoptosis.
Signaling Pathway of this compound in Cardioprotection:
In the event of cardiac ischemia-reperfusion, cellular stress triggers the release of Omi/HtrA2 from the mitochondria into the cytoplasm. In the cytoplasm, Omi/HtrA2 promotes apoptosis by binding to and degrading the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a crucial negative regulator of caspases, particularly caspase-3 and caspase-9. By degrading XIAP, Omi/HtrA2 relieves this inhibition, leading to the activation of the caspase cascade and subsequent execution of apoptosis.
This compound directly binds to Omi/HtrA2 and inhibits its serine protease activity. This action prevents the degradation of XIAP, thereby maintaining the suppression of caspase-3 and caspase-9. The net result is a significant reduction in cardiomyocyte apoptosis and preservation of myocardial tissue.
Quantitative Data on Cardioprotective Effects
The efficacy of this compound in mitigating cardiac injury has been quantified in various preclinical studies. The following tables summarize the key findings.
Table 1: In Vivo Cardioprotective Effects of this compound
| Animal Model | This compound Dosage and Administration | Ischemia/Reperfusion Duration | Key Findings | Reference |
| Mouse | 0.6-1.8 µmol/kg; single i.p. injection 10 minutes before reperfusion | 30 minutes / Reperfusion | Reduced myocardial infarct size; Decreased incidence of DNA ladder fragmentation; Reduced terminal dUTP nick end-labeling (TUNEL) staining.[1] | [1] |
| Diabetic Mouse (Streptozotocin-induced) | 7.15 mg/kg, i.p. | Not applicable (chronic model) | Reversed cardiac hypertrophy and interstitial fibrosis.[2] | [2] |
| Rat (Cerebral I/R) | 1.5 µmol/kg, i.p. 10 minutes before reperfusion | 2 hours / Reperfusion | Significantly decreased cerebral infarct size by about 16.27%; Reduced number of TUNEL-positive cells. |
Table 2: In Vitro Cardioprotective Effects of this compound
| Cell Line | This compound Concentration | Insult | Key Findings | Reference |
| H9C2 cells | Not specified | Overexpression of mitochondrial Omi/HtrA2 | Completely blocked apoptosis induced by Omi/HtrA2 overexpression.[3] | [3] |
| H9C2 cells | Not specified | Hypoxia/Reoxygenation | Attenuated H/R-induced apoptosis.[3] | [3] |
| Mouse embryo caspase-9 (-/-) null fibroblasts | 1-25 µM; 36 hours | Omi-induced apoptosis | Inhibited Omi-induced caspase-independent apoptosis.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of this compound's cardioprotective effects.
In Vivo Myocardial Ischemia-Reperfusion (I/R) Model in Mice
This protocol describes a common procedure for inducing myocardial I/R injury in mice to evaluate the efficacy of cardioprotective agents like this compound.
Methodology Details:
-
Animal Model: Adult male mice (specific strain and weight should be consistent within a study).
-
Anesthesia: An appropriate anesthetic agent is administered (e.g., isoflurane).
-
Surgical Procedure:
-
The mouse is intubated and connected to a ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
-
Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified time relative to reperfusion.
-
Reperfusion: The ligature is released to allow blood flow to resume.
-
Assessment of Injury:
-
Infarct Size: The heart is excised, sliced, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct size is then quantified as a percentage of the area at risk or the total left ventricular area.
-
Apoptosis: Apoptotic cells are detected and quantified using methods such as the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay or by measuring the activity of caspases (e.g., caspase-3, -9).
-
In Vitro Cardiomyocyte Hypoxia/Reoxygenation (H/R) Model
This protocol simulates I/R injury in a controlled cellular environment.
Methodology Details:
-
Cell Culture: Cardiomyocyte cell lines (e.g., H9C2) or primary cardiomyocytes are cultured under standard conditions.
-
Hypoxia: Cells are placed in a hypoxic chamber with a low-oxygen atmosphere (e.g., <1% O2) for a specified duration to simulate ischemia.
-
This compound Treatment: this compound is added to the cell culture medium at various concentrations before, during, or after the hypoxic period.
-
Reoxygenation: Cells are returned to a normoxic environment to simulate reperfusion.
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability: Assays such as MTT or LDH release are used to quantify cell death.
-
Apoptosis: Apoptosis is measured using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for apoptotic markers such as cleaved caspase-3 and Bax.
-
Conclusion and Future Directions
This compound demonstrates significant promise as a cardioprotective agent by directly targeting the pro-apoptotic protein Omi/HtrA2. The available data consistently show its ability to reduce infarct size and inhibit cardiomyocyte apoptosis in preclinical models of myocardial ischemia-reperfusion injury.
Future research should focus on:
-
Establishing a more detailed dose-response relationship for this compound in various models of cardiac injury.
-
Investigating the long-term effects of this compound treatment on cardiac remodeling and function post-infarction.
-
Exploring the potential of this compound in combination with other cardioprotective strategies.
-
Conducting further studies to confirm the safety and efficacy of this compound in larger animal models to pave the way for potential clinical translation.
This technical guide provides a solid foundation for understanding the current state of research on the cardioprotective effects of this compound. The presented data and methodologies should aid researchers and drug development professionals in designing and interpreting future studies aimed at harnessing the therapeutic potential of this promising compound.
References
- 1. Role of Omi/HtrA2 in apoptotic cell death after myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCF101 Rescues against Diabetes-Evoked Cardiac Remodeling and Contractile Anomalies through AMP-Activated Protein Kinase-Mediated Induction of Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Specific Overexpression of Mitochondrial Omi/HtrA2 Induces Myocardial Apoptosis and Cardiac Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
UCF-101: A Potent Inhibitor of Caspase-Independent Cell Death
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UCF-101, a selective inhibitor of the mitochondrial serine protease Omi/HtrA2. It details this compound's mechanism of action in the context of caspase-independent cell death, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of apoptosis, neurodegenerative diseases, and ischemia-reperfusion injury.
Introduction
Programmed cell death is a fundamental biological process essential for tissue homeostasis. While the caspase-dependent apoptotic pathway is well-characterized, there is growing interest in caspase-independent cell death (CICD) pathways, which play crucial roles in various pathological conditions, including neurodegenerative disorders and ischemia-reperfusion injury. A key player in CICD is the mitochondrial serine protease Omi/HtrA2. Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol, where it promotes cell death through both caspase-dependent and -independent mechanisms. This compound has emerged as a potent and selective inhibitor of Omi/HtrA2, offering a valuable tool to investigate the roles of this protease and a potential therapeutic agent for diseases associated with excessive cell death.
Mechanism of Action of this compound
This compound is a cell-permeable furfurylidine-thiobarbituric acid derivative that acts as a competitive and reversible inhibitor of Omi/HtrA2.[1] Its primary mechanism of action is the direct inhibition of the proteolytic activity of Omi/HtrA2.
Inhibition of Omi/HtrA2 Protease Activity
Omi/HtrA2 contributes to apoptosis in two main ways:
-
Caspase-Dependent Pathway: Omi/HtrA2 binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, thereby relieving their inhibition of caspases and promoting apoptosis.[2]
-
Caspase-Independent Pathway: The serine protease activity of Omi/HtrA2 can directly cleave cellular substrates, leading to cell death even in the absence of caspase activation.[1][3]
This compound specifically targets the protease activity of Omi/HtrA2, thereby mitigating its contributions to both pathways. By inhibiting Omi/HtrA2, this compound prevents the degradation of IAPs, leading to increased caspase inhibition.[4] More central to the topic of this guide, its inhibition of Omi/HtrA2's proteolytic function directly blocks a key executionary step in a caspase-independent cell death pathway.
Modulation of Signaling Pathways
Recent studies have revealed that the protective effects of this compound extend beyond direct inhibition of Omi/HtrA2-mediated proteolysis and involve the modulation of key cellular signaling pathways:
-
Wnt/β-catenin Pathway: this compound has been shown to activate the Wnt/β-catenin signaling pathway. This pathway is crucial for cell survival and proliferation. Evidence suggests that inhibition of Omi/HtrA2 by this compound may lead to the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.[5][6]
-
AMPK/NF-κB Pathway: this compound can also modulate the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[7][8] Activation of AMPK, a central regulator of cellular energy homeostasis, can have neuroprotective effects. The subsequent modulation of NF-κB, a key regulator of inflammation and cell survival, further contributes to the cytoprotective effects of this compound.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for Omi/HtrA2 | 9.5 µM | Recombinant His-Omi | [1] |
| IC50 for other serine proteases (e.g., trypsin, chymotrypsin) | >200 µM | In vitro enzyme assays | [1] |
| Model | Treatment | Endpoint | Result | Reference |
| Rat model of cerebral ischemia/reperfusion | This compound | Infarct volume | Significant reduction | [4] |
| Rat model of cerebral ischemia/reperfusion | This compound | Neurological deficit score | Significantly improved | [9] |
| Rat model of cerebral ischemia/reperfusion | This compound | TUNEL-positive cells | Significantly decreased | [9] |
| Mouse model of myocardial ischemia/reperfusion | This compound | Infarct size | Significant reduction | [10] |
| In vitro model of oxidative stress in RPE cells | This compound (1-2 µM) | Cell viability (MTT assay) | Significantly increased | [11] |
| In vitro model of LPS-induced inflammation in BV2 microglia | This compound | Phosphorylation of AMPK | Increased | [9] |
| In vitro model of LPS-induced inflammation in BV2 microglia | This compound | Phosphorylation of NF-κB p65 | Decreased | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Agent to induce cell death (e.g., MPP+)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12][13]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce cell death by adding the desired toxic agent (e.g., MPP+). Include control wells with untreated cells and cells treated with the toxic agent alone.
-
Incubate the plate for the desired time period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detection of Apoptosis (TUNEL Staining) in Brain Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Frozen or paraffin-embedded brain tissue sections
-
Phosphate-buffered saline (PBS)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol for Frozen Sections:
-
Bring frozen brain sections to room temperature.
-
Fix the sections in 4% paraformaldehyde in PBS for 15 minutes.[15]
-
Wash the sections twice with PBS.
-
Incubate the sections in permeabilization solution for 2 minutes on ice.[16]
-
Wash the sections twice with PBS.
-
Apply the TUNEL reaction mixture to the sections and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[17]
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the sections with PBS and mount with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (typically green), while all nuclei will be stained blue by DAPI/Hoechst.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells.[18]
Western Blot Analysis for Omi/HtrA2 and Caspase-3
Western blotting is used to detect and quantify specific proteins in a sample.
Materials:
-
Cell or tissue lysates
-
Mitochondrial isolation kit (optional, for Omi/HtrA2 localization)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Omi/HtrA2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. For mitochondrial fractions, use a mitochondrial isolation kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Omi/HtrA2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caspase-Independent Cell Death Pathway
Caption: Caspase-independent cell death pathway involving Omi/HtrA2 and AIF.
Wnt/β-catenin Signaling Pathway
Caption: Modulation of the Wnt/β-catenin pathway by this compound.
AMPK/NF-κB Signaling Pathway
Caption: Modulation of the AMPK/NF-κB pathway by this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of Omi/HtrA2 in caspase-independent cell death and related signaling pathways. Its specificity and cell permeability make it suitable for a wide range of in vitro and in vivo applications. The data presented in this guide demonstrate the potential of this compound as a therapeutic agent for conditions characterized by excessive Omi/HtrA2-mediated cell death, such as neurodegenerative diseases and ischemia-reperfusion injury. Further research into the precise molecular mechanisms underlying its modulation of the Wnt/β-catenin and AMPK/NF-κB pathways will undoubtedly open new avenues for drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Crosstalk between TGF-β/Smad3 and Wnt/β-Catenin Pathways Promotes Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-temperature requirement serine protease A2 inhibitor this compound ameliorates damaged neurons in traumatic brain-injured rats by the AMPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Command Line | Graphviz [graphviz.org]
- 14. Novel Mitochondrial Substrates of Omi Indicate a New Regulatory Role in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture | PLOS One [journals.plos.org]
- 18. Inactivation of Omi/HtrA2 protease leads to the deregulation of mitochondrial Mulan E3 ubiquitin ligase and increased mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pro-Apoptotic Activity of Omi/HtrA2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omi/HtrA2 (High-Temperature Requirement protein A2) is a mitochondrial serine protease that plays a crucial dual role in cellular homeostasis, acting as a protein quality control factor within the mitochondria and as a potent pro-apoptotic factor when released into the cytosol.[1][2] This technical guide provides a comprehensive overview of the pro-apoptotic functions of Omi/HtrA2, detailing its signaling pathways, mechanisms of action, and key experimental methodologies for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in apoptosis research and the development of novel therapeutics targeting this pathway.
Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytoplasm.[3][4] In the cytosol, it promotes apoptosis through two main pathways: a caspase-dependent pathway and a caspase-independent pathway.[5][6] Its multifaceted role in programmed cell death has implicated Omi/HtrA2 in various pathological conditions, including neurodegenerative diseases and ischemic injury, making it a significant target for therapeutic intervention.[4][5]
Pro-Apoptotic Signaling Pathways of Omi/HtrA2
The pro-apoptotic activity of Omi/HtrA2 is primarily mediated through its interaction with and degradation of Inhibitor of Apoptosis Proteins (IAPs), as well as through its intrinsic serine protease activity that can lead to a caspase-independent cell death.
Caspase-Dependent Apoptosis
The caspase-dependent pathway initiated by Omi/HtrA2 is centered on its ability to antagonize IAPs, a family of endogenous proteins that inhibit caspase activity.
-
Release from Mitochondria: In response to apoptotic signals, the outer mitochondrial membrane becomes permeabilized, leading to the release of Omi/HtrA2 and other pro-apoptotic factors, such as Smac/DIABLO and cytochrome c, into the cytosol.[3][4]
-
IAP Inhibition and Degradation: Once in the cytosol, Omi/HtrA2 utilizes its N-terminal Reaper-like motif (AVPS) to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, such as XIAP, c-IAP1, and c-IAP2.[3][7] This binding competitively inhibits the interaction between IAPs and caspases (caspase-3, -7, and -9), thereby relieving the inhibition of these critical executioner enzymes.[6]
-
Proteolytic Cleavage of IAPs: Unlike Smac/DIABLO, which acts as a stoichiometric inhibitor of IAPs, Omi/HtrA2 possesses serine protease activity that enables it to catalytically cleave and degrade IAPs.[3][7] This irreversible inactivation of IAPs ensures a sustained pro-apoptotic signal.[3]
-
Caspase Cascade Activation: The liberation of caspases from IAP-mediated inhibition allows for the amplification of the caspase cascade, leading to the cleavage of cellular substrates and the execution of apoptosis.[8]
Caspase-Independent Apoptosis
Omi/HtrA2 can also induce apoptosis through a pathway that does not rely on caspase activation. This activity is dependent on its serine protease function.[6] The precise substrates and mechanisms of caspase-independent cell death mediated by Omi/HtrA2 are still under investigation, but it is known that a catalytically inactive mutant of Omi/HtrA2 fails to induce this form of cell death.[6]
Quantitative Data on Omi/HtrA2 Pro-Apoptotic Activity
The following tables summarize quantitative data from various studies investigating the pro-apoptotic functions of Omi/HtrA2.
Table 1: Effect of Omi/HtrA2 Inhibition on Cell Viability and Apoptosis
| Cell Line | Treatment | Effect on Cell Viability/Apoptosis | Reference |
| HK-2 | Cisplatin (50 µM) + ucf-101 (70 µM) | Percentage of apoptotic cells decreased from 94% to 48% | [9] |
| ARPE-19 | H₂O₂ (1 mM) + this compound (1 µM) | Increased cell viability | [10] |
| ARPE-19 | H₂O₂ (1 mM) + this compound (2 µM) | Further increase in cell viability | [10] |
| hCMEC/D3 | LPS + this compound | Apoptosis rate dramatically reversed | [11] |
| hCMEC/D3 | LPS + Omi/HtrA2 shRNA | Apoptosis rate dramatically reversed | [11] |
Table 2: Effect of Omi/HtrA2 Overexpression on Apoptosis
| Cell Line/Model | Condition | Effect on Apoptosis | Reference |
| Transgenic Mice | Cardiac-specific Omi/HtrA2 overexpression | ~10-fold increase in TUNEL-positive nuclei | [12] |
| H9C2 cells | Transient overexpression of mitochondrial Omi/HtrA2 | Increased caspase-3 activity and TUNEL-positive nuclei | [12] |
| mnd2-MSCV-Omi | H₂O₂, etoposide, or cisplatin treatment | Increased cell death compared to parental cell line | [9] |
Table 3: Caspase-3 Activity Modulation by Omi/HtrA2
| Model | Condition | Fold Change in Caspase-3 Activity | Reference |
| Transgenic Mice | Cardiac-specific Omi/HtrA2 overexpression | 4-fold increase | [12] |
| Transgenic Mice | Omi/HtrA2 overexpression + this compound | Attenuated increase in caspase-3 activity | [12] |
| Rat Neonatal Cardiomyocytes | Hypoxia/Reoxygenation + si-Omi RNA | Markedly reduced caspase-3 activity | [13] |
Table 4: Inhibitor Potency against Omi/HtrA2
| Inhibitor | Target | IC₅₀ | Reference |
| This compound | His-Omi/HtrA2 | 9.5 µM | [14][15] |
| This compound | PfHtrA2 (Plasmodium falciparum) | 8.1 µM | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Omi/HtrA2 pro-apoptotic activity are provided below.
Omi/HtrA2 Serine Protease Activity Assay
This assay measures the proteolytic activity of Omi/HtrA2 on its substrates.
Materials:
-
Recombinant Omi/HtrA2 protein
-
Substrate protein (e.g., β-casein, IAPs, or a fluorogenic peptide)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM KCl, and 1.5 mM MgCl₂ or PBST (20 mM Pi, pH 7.4, 100 mM NaCl, 0.5 mM EDTA, 0.05% Tween 20, and 1 mM DTT)[1]
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents or a fluorescence plate reader
Procedure:
-
Incubate recombinant Omi/HtrA2 with the substrate protein in the assay buffer. For example, incubate proteins with Omi in PBST for 2 hours at 30°C or 37°C.[1]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the reaction mixture by SDS-PAGE.
-
Analyze the cleavage of the substrate by Coomassie blue staining, silver staining, or Western blotting using an antibody specific to the substrate.[1]
-
For fluorogenic substrates, the increase in fluorescence is monitored over time using a fluorescence plate reader.
Mitochondrial Release Assay (Subcellular Fractionation)
This protocol is used to determine the translocation of Omi/HtrA2 from the mitochondria to the cytosol upon apoptotic stimulation.
Materials:
-
Cell culture reagents
-
Apoptotic stimulus (e.g., staurosporine, etoposide)
-
Fractionation Buffer: (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM sodium EDTA, 1 mM sodium EGTA, 1 mM DTT, and 250 mM sucrose, supplemented with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Western blotting equipment and reagents
-
Antibodies against Omi/HtrA2, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., β-actin)
Procedure:
-
Treat cells with the desired apoptotic stimulus for the appropriate time.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold fractionation buffer.
-
Allow cells to swell on ice for 15-30 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 750 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with fractionation buffer and lyse it in a suitable lysis buffer.
-
Analyze the protein content of the mitochondrial and cytosolic fractions by Western blotting using antibodies against Omi/HtrA2, a mitochondrial marker, and a cytosolic marker to confirm the purity of the fractions.[17][18][19][20]
Co-immunoprecipitation (Co-IP) for Omi/HtrA2-XIAP Interaction
This assay is used to demonstrate the physical interaction between Omi/HtrA2 and XIAP in cells.
Materials:
-
Cell culture reagents
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Antibody specific for Omi/HtrA2 or XIAP for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Western blotting equipment and reagents
-
Antibodies for detecting both Omi/HtrA2 and XIAP
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-XIAP) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against both Omi/HtrA2 and XIAP to detect the co-precipitated protein.[21]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the TUNEL-positive (apoptotic) cells using a fluorescence microscope. Alternatively, cells can be analyzed by flow cytometry.[11][22][23]
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Omi/HtrA2 in apoptotic cell death after myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serine protease Omi/HtrA2 is involved in XIAP cleavage and in neuronal cell death following focal cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A serine protease, HtrA2, is released from the mitochondria and interacts with XIAP, inducing cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitor of apoptosis proteins are substrates for the mitochondrial serine protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stars.library.ucf.edu [stars.library.ucf.edu]
- 10. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]
- 12. Cardiac Specific Overexpression of Mitochondrial Omi/HtrA2 Induces Myocardial Apoptosis and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. biorxiv.org [biorxiv.org]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Impact of UCF-101 on Mitochondrial-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial-mediated apoptosis, or the intrinsic pathway, is a critical process in cellular homeostasis and disease. A key player in this pathway is the mitochondrial serine protease Omi/HtrA2. Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondria into the cytosol. There, it promotes apoptosis through two primary mechanisms: binding to and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), and through its own proteolytic activity, which can lead to caspase-independent cell death.[1][2][3]
UCF-101 has been identified as a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2.[4] It has demonstrated protective effects in various models of apoptosis, including neuroprotection and cardioprotection.[4][5] This technical guide provides a comprehensive overview of the core impact of this compound on mitochondrial-mediated apoptosis, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.
Core Mechanism of Action of this compound
This compound exerts its anti-apoptotic effects by directly inhibiting the serine protease activity of Omi/HtrA2.[4][6] This inhibition prevents the downstream events that are typically triggered by active Omi/HtrA2 in the cytosol following an apoptotic stimulus.
The primary consequences of Omi/HtrA2 inhibition by this compound include:
-
Preservation of IAP Function: Omi/HtrA2 normally promotes apoptosis by binding to and cleaving IAPs, such as XIAP (X-linked inhibitor of apoptosis protein).[1][7] This cleavage irreversibly inactivates the IAPs, preventing them from inhibiting caspases. By inhibiting Omi/HtrA2's protease activity, this compound prevents the degradation of IAPs, thereby allowing them to continue their function of suppressing caspase activity and blocking the apoptotic cascade.[1][8]
-
Inhibition of Caspase-Independent Cell Death: The proteolytic activity of Omi/HtrA2 can also contribute to a caspase-independent cell death pathway.[3] this compound, by blocking this enzymatic function, can prevent this form of cell death.
-
Attenuation of the Mitochondrial Apoptotic Cascade: While Omi/HtrA2 acts downstream of mitochondrial outer membrane permeabilization (MOMP), its inhibition by this compound can indirectly influence the progression of the apoptotic signal. By preventing the efficient activation of caspases, the feedback loops that can sometimes amplify the apoptotic signal may be dampened.
Signaling Pathways
The mitochondrial-mediated apoptotic pathway is a complex network of protein interactions. The following diagram illustrates the key steps and the point of intervention for this compound.
Caption: Mitochondrial-mediated apoptosis pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| His-Omi/HtrA2 | 9.5 µM | Proteolytic activity assay | [4] |
| Other Serine Proteases | >200 µM | Specificity profiling | [4] |
| Recombinant PfHtrA2 | 8.1 µM | Protease activity assay | [9] |
Table 2: Cellular Effects of this compound
| Cell Type | Treatment | Effect | Concentration | Reference |
| Mouse Embryo Fibroblasts (caspase-9 -/-) | Omi-induced apoptosis | Inhibition of apoptosis | 1-25 µM | [4] |
| Parkinson's Disease (PD)-PC12 cells | 6-OHDA-induced apoptosis | Inhibition of apoptosis | 2.5 µM | [4] |
| PD-PC12 cells | 6-OHDA-induced apoptosis | Increased apoptosis | ≥10 µM | [4] |
| hCMEC/D3 cells | LPS-induced apoptosis | Reduced apoptosis | 25-50 µM | [8] |
| Ischemia/Reperfusion model (rats) | Cerebral ischemia | Reduced infarct size by ~16.27% | 1.5 µmol/kg (in vivo) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels and cleavage of key apoptotic proteins such as caspases and their substrates.[10][11][12]
a. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency and treat with this compound and/or an apoptotic stimulus.
-
Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, XIAP, Omi/HtrA2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
a. Cell Preparation
-
Induce apoptosis in your cell line of choice with the appropriate stimulus, with and without this compound pre-treatment.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
b. Staining
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
c. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Caption: Experimental workflow for Annexin V/PI staining.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is used to measure the mitochondrial membrane potential, which is often dissipated during the early stages of apoptosis.[16][17]
a. Cell Preparation and Staining
-
Seed cells in a suitable culture plate or dish.
-
Treat cells with the desired compounds (including this compound and an apoptotic inducer). A positive control treated with a mitochondrial membrane potential disruptor like CCCP should be included.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution (typically 2-10 µM in culture medium) to the cells.
-
Incubate at 37°C for 15-30 minutes in a CO2 incubator.
b. Analysis
-
After incubation, remove the staining solution and wash the cells with assay buffer.
-
Analyze the cells immediately using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
-
Healthy cells: In mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
Apoptotic cells: In mitochondria with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Conclusion
This compound is a valuable tool for studying the role of Omi/HtrA2 in mitochondrial-mediated apoptosis. Its specific inhibitory action on Omi/HtrA2's protease activity provides a means to dissect the downstream consequences of this enzyme's function in the apoptotic cascade. The experimental protocols outlined in this guide provide a robust framework for investigating the cellular and molecular effects of this compound. For drug development professionals, the protective effects of this compound in preclinical models of ischemia-reperfusion injury suggest that targeting Omi/HtrA2 may be a promising therapeutic strategy for conditions involving excessive apoptosis. Further research is warranted to fully elucidate the therapeutic potential of this compound and other Omi/HtrA2 inhibitors.
References
- 1. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Identification of Omi/HtrA2 as a mitochondrial apoptotic serine protease that disrupts inhibitor of apoptosis protein-caspase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]
- 7. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Role of HtrA2 in Cellular Stress Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-temperature requirement A2 (HtrA2), also known as Omi, is a highly conserved serine protease located in the mitochondrial intermembrane space. It plays a pivotal and dual role in cellular homeostasis, acting as a key regulator of protein quality control and as a mediator of apoptosis in response to cellular stress. This technical guide provides a comprehensive overview of the functions and mechanisms of HtrA2 in cellular stress responses, with a focus on its implications for drug development in neurodegenerative diseases and cancer.
Under normal physiological conditions, HtrA2 functions as a chaperone and protease, degrading misfolded or damaged proteins within the mitochondria, thereby maintaining mitochondrial integrity and function.[1][2] However, upon exposure to various cellular stressors, such as heat shock, oxidative stress, and endoplasmic reticulum (ER) stress, HtrA2 is released into the cytosol.[3] In the cytosol, it contributes to the induction of apoptosis through both caspase-dependent and -independent pathways.[4] This dual functionality places HtrA2 at a critical crossroads between cell survival and death, making it a compelling target for therapeutic intervention.
Data Presentation
Quantitative Impact of Cellular Stress on HtrA2 Expression and Function
The expression and activity of HtrA2 are significantly modulated by cellular stress. The following tables summarize key quantitative data from various studies, illustrating the response of HtrA2 to different stressors and its impact on cell viability.
| Stressor | Cell Line | Fold Change in HtrA2 mRNA/Protein Expression | Effect on Cell Viability | Reference |
| Tunicamycin | Human 293 | Up to 10-fold increase in mitochondrial HtrA2 protein | ~20-fold higher cell death in HtrA2-overexpressing cells | [5][6] |
| Heat Shock (45°C) | Maize Seedlings | 2 to 7-fold increase in HSPs (functional analogs) | Increased thermotolerance | [7] |
| Cisplatin | Ovarian Cancer Cell Lines (KFr13, MH) | Significantly lower HtrA2 protein in resistant lines | Higher IC50 in cells with lower HtrA2 | [8] |
| Tunicamycin (0.1 µg/mL) | FRTL-5 Thyrocytes | - | ~18% decrease after 48h | [9] |
| Tunicamycin (10 µg/mL) | Human Oligodendrocytes | - | ~22% decrease after 24h | [10] |
Table 1: Quantitative analysis of HtrA2 expression and cell viability under cellular stress.
| Condition | HtrA2 Variant | Substrate | Relative Protease Activity | Reference |
| Temperature Increase (25°C to 55°C) | Wild-type HtrA2 | β-casein | Rapid increase | [11] |
| H2O2-induced Oxidative Stress | Wild-type HtrA2 | XIAP | Increased degradation | [12] |
| Pre-incubation at 42°C | Wild-type HtrA2 | Peptide substrate | Increased activity | [11] |
Table 2: Modulation of HtrA2 Protease Activity by Stress-Related Factors.
Signaling Pathways
The signaling cascades initiated by HtrA2 in response to cellular stress are intricate and context-dependent. Below are diagrams of key pathways involving HtrA2, generated using the DOT language for Graphviz.
HtrA2-Mediated Apoptotic Signaling Pathway
Under conditions of severe cellular stress, HtrA2 is released from the mitochondria into the cytosol, where it promotes apoptosis. A primary mechanism involves the inhibition of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP.
Caption: HtrA2-mediated potentiation of apoptosis through IAP inhibition.
HtrA2 in the Mitochondrial Unfolded Protein Response (UPRmt)
HtrA2 plays a crucial role in the mitochondrial unfolded protein response (UPRmt), a quality control mechanism that ensures mitochondrial protein homeostasis.
Caption: HtrA2's role in the mitochondrial unfolded protein response.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of HtrA2 in a laboratory setting.
HtrA2 Protease Activity Assay (Fluorescent Substrate-based)
This protocol describes the measurement of HtrA2 protease activity using a commercially available fluorescent peptide substrate.
Materials:
-
Recombinant human HtrA2 protein
-
H2-optimal fluorescent substrate (e.g., from Innovagen)
-
Protease Assay Buffer: 50 mM TRIS-HCl (pH 8.0), 0.5 mM EDTA, 1 mM DTT
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare a working solution of recombinant HtrA2 in Protease Assay Buffer to a final concentration of 100 nM.
-
Prepare the H2-optimal substrate in Protease Assay Buffer to a final concentration of 10 µM.
-
In a 96-well black microplate, add 50 µL of the HtrA2 working solution to each well.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
Immediately place the microplate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at 1-minute intervals for 60 minutes.
-
The rate of substrate cleavage is proportional to the increase in fluorescence over time. Calculate the initial velocity (V₀) from the linear portion of the curve.
-
For inhibitor studies, pre-incubate HtrA2 with the inhibitor (e.g., 30 µM UCF-101) for 30 minutes at 37°C before adding the substrate.[13][14]
Co-Immunoprecipitation of HtrA2 and XIAP
This protocol details the co-immunoprecipitation of HtrA2 and its interacting partner XIAP from cell lysates.
Materials:
-
Cells expressing endogenous or tagged HtrA2 and XIAP
-
Co-IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors
-
Anti-HtrA2 antibody (for immunoprecipitation)
-
Anti-XIAP antibody (for western blotting)
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer
-
Elution Buffer: 2x Laemmli sample buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Lyse cells in ice-cold Co-IP Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with the anti-HtrA2 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and wash them three times with ice-cold Wash Buffer.
-
Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-XIAP antibody to detect the co-immunoprecipitated protein.[15][16]
Immunofluorescence Staining for HtrA2 Subcellular Localization
This protocol describes the visualization of HtrA2's subcellular localization, particularly its mitochondrial residence, using immunofluorescence microscopy.
Materials:
-
HeLa cells or other suitable cell line
-
Glass coverslips
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary antibody: anti-HtrA2
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
Mitochondrial marker (e.g., MitoTracker Red CMXRos or an antibody against a mitochondrial protein like TOM20)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips to 60-70% confluency.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-HtrA2 antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (and the mitochondrial marker antibody, if applicable) diluted in Blocking Buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the subcellular localization of HtrA2 using a fluorescence microscope. Co-localization with the mitochondrial marker will confirm its mitochondrial residence.[17][18]
Experimental Workflow for Studying HtrA2 Protein-Protein Interactions
The following diagram illustrates a typical workflow for identifying and validating protein-protein interactions of HtrA2.
Caption: A workflow for the discovery and validation of HtrA2 protein interactions.
Conclusion
HtrA2 is a multifaceted protein that stands as a central regulator of cellular fate in response to stress. Its ability to switch from a pro-survival mitochondrial chaperone to a pro-apoptotic factor in the cytosol underscores its importance in maintaining cellular health and its potential as a therapeutic target. A thorough understanding of its intricate signaling pathways and the development of robust experimental models are crucial for harnessing its therapeutic potential in the treatment of diseases characterized by cellular stress, such as neurodegenerative disorders and cancer. This guide provides a foundational resource for researchers and drug development professionals to further explore the complex biology of HtrA2 and its role in human health and disease.
References
- 1. HTRA2/OMI-Mediated Mitochondrial Quality Control Alters Macrophage Polarization Affecting Systemic Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HtrA2 promotes cell death through its serine protease activity and its ability to antagonize inhibitor of apoptosis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tunicamycin-induced ER stress upregulates the expression of mitochondrial HtrA2 and promotes apoptosis through the cytosolic release of HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tunicamycin-Induced ER Stress Upregulates the Expression of Mitochondrial HtrA2 and Promotes Apoptosis Through the Cytosolic Release of HtrA2 -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]
- 7. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Temperature-induced changes of HtrA2(Omi) protease activity and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the HTRA2 Protease Activity by an Inhibitory Antibody-Derived Peptide Ligand and the Influence on HTRA2-Specific Protein Interaction Networks in Retinal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. protocols.io [protocols.io]
- 18. Modulation of mitochondrial function and morphology by interaction of Omi/HtrA2 with the mitochondrial fusion factor OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Mechanisms of Ucf-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted neuroprotective pathways of Ucf-101, a potent inhibitor of the mitochondrial serine protease Omi/HtrA2. By delving into its core mechanisms of action, this document provides a comprehensive overview of the signaling cascades modulated by this compound, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound for a range of neurodegenerative conditions.
Core Mechanism: Inhibition of Omi/HtrA2 and Suppression of Apoptosis
This compound exerts its primary neuroprotective effect through the specific and competitive inhibition of Omi/HtrA2, a pro-apoptotic mitochondrial serine protease. Under conditions of cellular stress, such as oxidative stress or excitotoxicity, Omi/HtrA2 is released from the mitochondria into the cytosol. In the cytosol, it promotes apoptosis through two main pathways:
-
Caspase-Dependent Pathway: Omi/HtrA2 binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP). This degradation relieves the inhibition of caspases, particularly caspase-3 and caspase-9, leading to the execution of the apoptotic cascade.
-
Caspase-Independent Pathway: Omi/HtrA2 can also contribute to cell death in a caspase-independent manner, although the precise mechanisms are still under investigation.
By inhibiting the proteolytic activity of Omi/HtrA2, this compound prevents the degradation of IAPs, thereby maintaining the suppression of caspase activity and halting the apoptotic signaling cascade. This fundamental mechanism underlies the broad neuroprotective effects observed in various models of neuronal injury.
Quantitative Data on the Neuroprotective Effects of this compound
The efficacy of this compound in mitigating neuronal damage and improving functional outcomes has been demonstrated across a range of preclinical models. The following tables summarize key quantitative findings from these studies.
| Experimental Model | Treatment Group | Dose | Outcome Measure | Result | Reference |
| Traumatic Brain Injury (Rat) | TBI + this compound (low dose) | 1.5 µmol/kg | Modified Neurological Severity Score (mNSS) | Significant decrease in mNSS score compared to TBI group. | [1] |
| Traumatic Brain Injury (Rat) | TBI + this compound (medium dose) | 3.0 µmol/kg | Modified Neurological Severity Score (mNSS) | Significant decrease in mNSS score compared to TBI group. | [1] |
| Traumatic Brain Injury (Rat) | TBI + this compound (high dose) | 6.0 µmol/kg | Modified Neurological Severity Score (mNSS) | Significant decrease in mNSS score compared to TBI group. | [1] |
| Parkinson's Disease (PC12 cells) | 6-OHDA + this compound | 2.5 µM | Apoptosis Rate | Decreased apoptosis rate compared to 6-OHDA alone. | [2] |
| Parkinson's Disease (PC12 cells) | 6-OHDA + this compound | ≥10 µM | Apoptosis Rate | Increased apoptosis rate compared to 6-OHDA alone. | [2] |
| Experimental Model | Treatment Group | Dose | Biomarker | Result | Reference |
| Traumatic Brain Injury (Rat) | TBI + this compound (low dose) | 1.5 µmol/kg | TNF-α, IL-1β, IL-8 | Significant decrease in cytokine levels compared to TBI group. | [1] |
| Traumatic Brain Injury (Rat) | TBI + this compound (medium dose) | 3.0 µmol/kg | TNF-α, IL-1β, IL-8 | Significant decrease in cytokine levels compared to TBI group. | [1] |
| Traumatic Brain Injury (Rat) | TBI + this compound (high dose) | 6.0 µmol/kg | TNF-α, IL-1β, IL-8 | Significant decrease in cytokine levels compared to TBI group. | [1] |
| Sepsis-Associated Encephalopathy (Rat) | CLP + this compound | 10 µmol/kg | Caspase-3 and Caspase-9 activities | Significantly inhibited caspase activities compared to CLP group. | [3] |
| Sepsis-Associated Encephalopathy (Rat) | CLP + this compound | 10 µmol/kg | Malondialdehyde (MDA) | Reduced MDA levels in the brain compared to CLP group. | [3] |
| Sepsis-Associated Encephalopathy (Rat) | CLP + this compound | 10 µmol/kg | Catalase (CAT) activity | Slightly reversed the decrease in CAT activity compared to CLP group. | [3] |
| Sepsis-Associated Encephalopathy (Rat) | CLP + this compound | 10 µmol/kg | TNF-α | Reduced TNF-α levels in the brain compared to CLP group. | [3] |
Key Signaling Pathways Modulated by this compound
This compound-mediated neuroprotection is not solely dependent on the direct inhibition of apoptosis but also involves the modulation of several critical intracellular signaling pathways that regulate cell survival, inflammation, and stress responses.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Activation of this pathway promotes neuronal survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. Evidence suggests that this compound can activate the PI3K/Akt pathway, contributing to its neuroprotective effects.
Figure 1: this compound and the PI3K/Akt survival pathway.
The MAPK/p38/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the p38 and Extracellular signal-regulated kinase (ERK) branches, plays a dual role in neuronal fate. While p38 MAPK is often associated with pro-apoptotic signaling, ERK activation is generally linked to cell survival and neuroprotection. Studies have shown that this compound can modulate this pathway, leading to a decrease in the pro-apoptotic p38 signaling and an increase in the pro-survival ERK signaling.
Figure 2: this compound's modulation of the MAPK/p38/ERK pathway.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for neuronal development and has been implicated in neuroprotection. In the absence of Wnt signaling, β-catenin is targeted for degradation. Wnt signaling stabilizes β-catenin, allowing it to translocate to the nucleus and activate the transcription of pro-survival genes. This compound has been shown to activate the Wnt/β-catenin pathway, contributing to its neuroprotective effects in models of Parkinson's disease by reducing endoplasmic reticulum stress.[2]
Figure 3: this compound's activation of the Wnt/β-catenin pathway.
The AMPK/NF-κB Signaling Pathway
The AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) pathways are key regulators of cellular energy homeostasis and inflammation. In the context of neuroinflammation, NF-κB activation promotes the expression of pro-inflammatory cytokines, which can exacerbate neuronal damage. This compound has been demonstrated to activate AMPK, which in turn can inhibit the NF-κB signaling pathway, leading to a reduction in neuroinflammation and subsequent neuroprotection in traumatic brain injury models.[1]
Figure 4: this compound's modulation of the AMPK/NF-κB pathway.
The Interplay with PARP-1 and Apoptosis-Inducing Factor (AIF)
Beyond its direct effects on the caspase cascade, this compound's neuroprotective actions are intertwined with the regulation of Poly(ADP-ribose) polymerase-1 (PARP-1) and Apoptosis-Inducing Factor (AIF), key players in a caspase-independent cell death pathway.
Overactivation of PARP-1 in response to severe DNA damage leads to the depletion of cellular NAD+ and ATP, culminating in energy failure and necrotic cell death. Furthermore, PARP-1 activation can trigger the translocation of AIF from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to caspase-independent apoptosis.
This compound's inhibition of Omi/HtrA2 indirectly influences this pathway. By preventing the degradation of XIAP, this compound maintains a cellular environment that is less permissive to apoptosis. While a direct interaction between this compound and PARP-1 has not been established, the preservation of mitochondrial integrity and the reduction of overall apoptotic signaling by this compound likely contribute to mitigating the detrimental effects of PARP-1 overactivation and subsequent AIF release.
Figure 5: The role of this compound in the PARP-1/AIF cell death pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.
Animal Models of Neurological Damage
5.1.1. Traumatic Brain Injury (TBI) Model in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
Surgical Procedure: A craniotomy is performed over the desired brain region (e.g., parietal cortex). A controlled cortical impact (CCI) device is used to induce a standardized injury. The impactor tip is positioned perpendicular to the cortical surface and a controlled impact is delivered at a specific velocity and depth.
-
Post-operative Care: The surgical site is closed, and animals receive appropriate post-operative care, including analgesics and monitoring.
-
This compound Administration: this compound is typically administered intraperitoneally at various doses (e.g., 1.5, 3.0, and 6.0 µmol/kg) at specific time points post-injury.[1]
5.1.2. Sepsis-Associated Encephalopathy (SAE) Model in Rats (Cecal Ligation and Puncture - CLP)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve to prevent intestinal obstruction. The ligated cecum is then punctured once or twice with a needle of a specific gauge to induce polymicrobial sepsis. A small amount of fecal matter may be extruded to ensure patency of the puncture. The cecum is returned to the abdominal cavity, and the incision is closed.
-
Post-operative Care: Animals receive fluid resuscitation and analgesics.
-
This compound Administration: this compound (e.g., 10 µmol/kg) or vehicle is administered, often as a pre-treatment before CLP or at a specific time point after the procedure.[3]
Cell-Based Assays
5.2.1. PC12 Cell Culture and 6-Hydroxydopamine (6-OHDA) Induced Apoptosis
-
Cell Culture: PC12 cells are cultured in appropriate media supplemented with fetal bovine serum and horse serum. For differentiation into a neuronal phenotype, cells are treated with nerve growth factor (NGF).
-
Induction of Apoptosis: To model Parkinson's disease-like neurodegeneration, cultured PC12 cells are treated with 6-hydroxydopamine (6-OHDA) at a specific concentration (e.g., 100 µM) for a defined period (e.g., 24 hours).
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 2.5 µM, 10 µM) for a specified time before the addition of 6-OHDA.[2]
Biochemical and Molecular Assays
5.3.1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Procedure:
-
Plate cells in a 96-well plate and treat as described in the experimental design.
-
Add MTT solution to each well and incubate for a few hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
5.3.2. Apoptosis Detection (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure:
-
Fix and permeabilize the cells or tissue sections.
-
Incubate with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detect the incorporated label using an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
Visualize and quantify the TUNEL-positive cells using microscopy.
-
5.3.3. Western Blot Analysis for Apoptotic and Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Extract total protein from cells or brain tissue.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, p-ERK, XIAP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using a chemiluminescent substrate or fluorescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
5.3.4. Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay:
-
Principle: MDA is a product of lipid peroxidation and is a widely used marker of oxidative stress. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Procedure: Homogenize brain tissue, react the homogenate with TBA under acidic conditions at high temperature, and then measure the absorbance of the resulting pink-colored product spectrophotometrically.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: SOD is an antioxidant enzyme that catalyzes the dismutation of superoxide radicals. The assay measures the inhibition of a reaction that produces a colored product by superoxide radicals.
-
Procedure: The assay typically involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection system that reacts with superoxide to produce a colored product. The SOD activity in the sample is determined by measuring the degree of inhibition of this colorimetric reaction.
-
Conclusion
This compound demonstrates significant neuroprotective potential through its targeted inhibition of the mitochondrial serine protease Omi/HtrA2. This primary mechanism triggers a cascade of downstream effects, including the suppression of both caspase-dependent and -independent apoptotic pathways. Furthermore, this compound modulates key signaling pathways such as PI3K/Akt, MAPK/p38/ERK, Wnt/β-catenin, and AMPK/NF-κB, which collectively promote neuronal survival, reduce inflammation, and combat oxidative and endoplasmic reticulum stress. The intricate interplay with the PARP-1/AIF axis further underscores the comprehensive neuroprotective profile of this compound. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research aimed at translating the promising preclinical findings of this compound into effective therapeutic strategies for a variety of devastating neurodegenerative diseases. Further investigation into the precise molecular interactions and the optimization of dosing and delivery methods will be crucial in realizing the full clinical potential of this promising neuroprotective agent.
References
- 1. High-temperature requirement serine protease A2 inhibitor this compound ameliorates damaged neurons in traumatic brain-injured rats by the AMPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects in vivoandin vitro models of PD against 6-hydroxydopamine toxicity by alleviating endoplasmic reticulum stress via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects against cerebral oxidative injury and cognitive impairment in septic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Guardian of the Brain: A Technical Guide to UCF-101 and its Impact on the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of UCF-101, a potent inhibitor of the mitochondrial serine protease Omi/HtrA2, in modulating the integrity of the blood-brain barrier (BBB). Emerging research has highlighted the significant neuroprotective potential of this compound, particularly its ability to mitigate BBB disruption in various neurological insults, including traumatic brain injury (TBI) and cerebral ischemia-reperfusion injury. This document provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with this compound's effects on the BBB, offering valuable insights for the development of novel therapeutic strategies for neurological disorders.
Core Mechanism of Action: Preserving Tight Junction Integrity
The primary mechanism through which this compound exerts its protective effects on the blood-brain barrier is by preventing the degradation of crucial tight junction proteins. These proteins, including Zonula Occludens-1 (ZO-1), Occludin, and Claudin-5, form a critical seal between cerebral endothelial cells, restricting the paracellular flux of substances from the bloodstream into the brain parenchyma. In pathological conditions such as traumatic brain injury, the integrity of these junctions is compromised, leading to increased BBB permeability and subsequent neuroinflammation and neuronal damage.
This compound, by inhibiting the pro-apoptotic and pro-inflammatory activity of Omi/HtrA2, has been demonstrated to preserve the expression and localization of these essential tight junction proteins.[1][2] This action effectively counteracts the pathological increase in BBB permeability, thereby reducing cerebral edema and protecting against further neuronal injury.[1]
Quantitative Analysis of this compound's Efficacy
The protective effects of this compound on the blood-brain barrier have been quantified in several preclinical studies. These investigations consistently demonstrate a significant reduction in BBB permeability and an upregulation of tight junction protein expression following this compound administration in models of neurological injury.
| Parameter | Experimental Model | Treatment Group | Control/Injury Group | Fold Change/Percentage Change | Reference |
| Blood-Brain Barrier Permeability (Evans Blue Assay) | Traumatic Brain Injury (Rat) | TBI + this compound | TBI | Visually reduced extravasation | [1] |
| Brain Edema ([wet weight-dry weight]/wet weight) × 100% | Traumatic Brain Injury (Rat) | TBI + this compound | TBI | Significant decrease | [1] |
| ZO-1 Protein Expression (Western Blot) | Traumatic Brain Injury (Rat) | TBI + this compound | TBI | Significant increase | [1][2] |
| Occludin Protein Expression (Western Blot) | Traumatic Brain Injury (Rat) | TBI + this compound | TBI | Significant increase | [1][2] |
| Claudin-5 Protein Expression (Western Blot) | Traumatic Brain Injury (Rat) | TBI + this compound | TBI | Significant increase | [1][2] |
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound on the blood-brain barrier are mediated through the modulation of complex intracellular signaling cascades. Two key pathways have been identified as central to its mechanism of action: the AMPK/NF-κB pathway and the MAPK/p38/ERK pathway.
The AMPK/NF-κB Signaling Pathway
Under conditions of cellular stress, such as traumatic brain injury, the activation of AMP-activated protein kinase (AMPK) can, in some contexts, lead to the activation of the transcription factor NF-κB, a master regulator of inflammation.[2][3] The subsequent inflammatory cascade contributes to the breakdown of the blood-brain barrier. This compound has been shown to modulate this pathway, leading to a reduction in the inflammatory response and preservation of BBB integrity.[2]
Caption: this compound modulates the AMPK/NF-κB pathway to preserve BBB integrity.
The MAPK/p38/ERK Signaling Pathway
In the context of cerebral ischemia-reperfusion injury, the mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in determining cell fate. The p38 MAPK pathway is generally associated with apoptosis and inflammation, while the ERK pathway is linked to cell survival and proliferation. This compound has been observed to decrease the phosphorylation of p38 and increase the phosphorylation of ERK, thereby shifting the balance towards cell survival and reducing apoptosis in cerebral endothelial cells.[4][5]
Caption: this compound shifts the balance of MAPK signaling towards cell survival.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments cited in the literature.
Assessment of Blood-Brain Barrier Permeability using Evans Blue Extravasation
This protocol is a widely used in vivo method to quantify BBB permeability.
Caption: Workflow for assessing BBB permeability with Evans Blue.
Western Blot Analysis of Tight Junction Proteins
This protocol outlines the steps for quantifying the expression levels of ZO-1, Occludin, and Claudin-5.
Caption: Western blot protocol for tight junction protein analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of neurological disorders characterized by blood-brain barrier dysfunction. Its ability to preserve tight junction integrity through the modulation of key signaling pathways like AMPK/NF-κB and MAPK/p38/ERK underscores its potential to mitigate the secondary injury cascades that follow acute brain injuries. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to translate these preclinical findings into clinical applications. Future studies should focus on optimizing dosing regimens, evaluating long-term outcomes, and exploring the potential of this compound in a broader range of neurological and neurodegenerative diseases. The continued investigation of this compound holds significant promise for advancing the field of neuroprotection and improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. High-temperature requirement serine protease A2 inhibitor this compound ameliorates damaged neurons in traumatic brain-injured rats by the AMPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates traumatic brain injury by promoting microglia M2 polarization via AMPK/NF-κB pathways in LPS-induced BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of this compound on Cerebral Ischemia-Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of this compound on Cerebral Ischemia–Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Omi/HtrA2 in Parkinson's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-temperature requirement A2 (Omi/HtrA2), a mitochondrial serine protease, has emerged as a critical, yet complex, player in the pathology of Parkinson's disease (PD). This technical guide provides an in-depth exploration of the multifaceted functions of Omi/HtrA2, navigating its paradoxical roles in both promoting neuronal survival and orchestrating cell death. We delve into the intricate signaling pathways where Omi/HtrA2 is a key component, its crucial function in mitochondrial quality control, and the pathological consequences of its dysfunction. This document synthesizes current quantitative data, presents detailed experimental protocols for studying Omi/HtrA2, and visualizes its complex interactions through signaling pathway diagrams, offering a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.
Introduction: The Enigmatic Serine Protease in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. Mitochondrial dysfunction is a central hallmark of PD pathogenesis[1]. Omi/HtrA2, encoded by the HTRA2 gene (also known as PARK13), is a nuclear-encoded serine protease that resides in the mitochondrial intermembrane space[2]. Its strategic location and multifaceted functions place it at a critical intersection of cellular pathways implicated in PD.
Initially identified for its pro-apoptotic functions, Omi/HtrA2 is now understood to possess a dual nature. Under physiological conditions, it acts as a molecular chaperone and protease, contributing to mitochondrial homeostasis and promoting cell survival[3]. However, under cellular stress, it can be released into the cytosol, where it triggers apoptotic cascades[3]. This guide will dissect this functional duality and its implications for Parkinson's disease.
The Dichotomous Function of Omi/HtrA2
Neuroprotective Role: A Guardian of Mitochondrial Integrity
Omi/HtrA2's primary role within the mitochondria is to maintain protein quality control. It functions as a chaperone, refolding misfolded proteins, and as a protease, degrading terminally damaged proteins[4]. This function is vital for preserving mitochondrial integrity and function. Loss-of-function mutations in Omi/HtrA2 have been shown to cause neurodegeneration and a parkinsonian phenotype in mice, highlighting its neuroprotective capacity[5][6]. The protease activity of Omi/HtrA2 is essential for this protective role[7].
Pro-Apoptotic Role: An Executioner Released by Stress
Upon severe mitochondrial stress, the mitochondrial outer membrane becomes permeabilized, leading to the release of intermembrane space proteins, including Omi/HtrA2, into the cytosol[3]. In the cytosol, Omi/HtrA2 promotes apoptosis through two main mechanisms:
-
Caspase-dependent pathway: Omi/HtrA2 binds to and cleaves Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, thereby relieving their inhibitory effect on caspases and promoting apoptosis[8].
-
Caspase-independent pathway: The intrinsic serine protease activity of Omi/HtrA2 can directly contribute to cell death by cleaving various cellular substrates[8].
Omi/HtrA2 Signaling Pathways in Parkinson's Disease
Omi/HtrA2 is integrated into complex signaling networks that are central to the pathogenesis of Parkinson's disease.
The PINK1-Omi/HtrA2 Axis in Mitochondrial Stress Response
PTEN-induced putative kinase 1 (PINK1), another protein linked to familial PD, plays a crucial role in mitochondrial quality control. Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane and initiates a signaling cascade to clear damaged mitochondria (mitophagy). Evidence suggests a direct interaction between PINK1 and Omi/HtrA2[9][10]. PINK1 can mediate the phosphorylation of Omi/HtrA2, a post-translational modification that appears to modulate its protease activity and enhance its protective functions against cellular stress[9][11][12].
PINK1-Omi/HtrA2 Signaling Pathway in Mitochondrial Stress Response.
Pro-Apoptotic Signaling Cascade of Cytosolic Omi/HtrA2
The release of Omi/HtrA2 from the mitochondria into the cytosol initiates a cascade of events leading to apoptosis. This pathway is a critical component of the neurodegenerative process in Parkinson's disease.
Pro-Apoptotic Signaling of Cytosolic Omi/HtrA2.
Quantitative Data on Omi/HtrA2 in Parkinson's Disease
Quantitative analysis of Omi/HtrA2's function and expression provides crucial insights into its role in PD.
Table 1: Impact of Parkinson's Disease-Associated Mutations on Omi/HtrA2 Protease Activity
| Mutation | Location | Effect on Protease Activity | Reference |
| G399S | PDZ Domain | Defective activation of protease activity.[5][6][13] | [5][6][13] |
| A141S | N-terminus | Defective activation of protease activity.[5][6] | [5][6] |
| S400A | PDZ Domain | Markedly reduced protease activity (mimics lack of PINK1-dependent phosphorylation).[11] | [11] |
Note: While studies consistently report defective activation or reduced activity, specific percentage reductions in protease activity for G399S and A141S mutants compared to wild-type are not consistently quantified across the literature.
Table 2: Omi/HtrA2 Expression in Parkinson's Disease Brains
| Brain Region | Change in Omi/HtrA2 Protein Level | Method | Reference |
| Substantia Nigra | Increased by approximately 33% (not statistically significant in the cited study). | Proteomics (Densitometry) | [14] |
| Frontal Cortex (Alzheimer's Disease) | Reduced levels of processed (active) Omi/HtrA2. | Western Blot | [7] |
Key Experimental Protocols
Detailed methodologies are essential for the accurate study of Omi/HtrA2's function.
In Vitro Omi/HtrA2 Protease Activity Assay (using β-Casein)
This assay measures the proteolytic activity of Omi/HtrA2 by monitoring the degradation of a generic substrate, β-casein.
Materials:
-
Recombinant mature Omi/HtrA2 protein
-
β-Casein solution
-
Assay buffer (e.g., 20mM Sodium Phosphate, 200 mM NaCl, pH 7.5-8.0)
-
SDS-PAGE loading buffer (Sample buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Blue staining solution
Procedure:
-
Prepare reaction mixtures containing the assay buffer and β-casein.
-
Add recombinant Omi/HtrA2 to the reaction mixtures to initiate the reaction. Include a negative control without Omi/HtrA2.
-
Incubate the reactions at 37°C for a defined period (e.g., 25-90 minutes)[4].
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes[4].
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize the degradation of β-casein. The disappearance of the intact β-casein band and the appearance of smaller fragments indicate protease activity.
Workflow for In Vitro Omi/HtrA2 Protease Activity Assay.
Co-Immunoprecipitation (Co-IP) of Omi/HtrA2 and PINK1
This protocol is designed to demonstrate the physical interaction between endogenous Omi/HtrA2 and PINK1 in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., IP buffer: 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, 1% Triton X-100, 0.5% NP-40, with protease inhibitors)[15]
-
Primary antibodies: anti-Omi/HtrA2 and anti-PINK1
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer
-
Western blot reagents
Procedure:
-
Culture and harvest neuronal cells.
-
Lyse the cells in ice-cold lysis buffer to release proteins while preserving protein-protein interactions.
-
Pre-clear the lysate by incubating with control IgG and protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PINK1) overnight at 4°C with gentle rotation to form antibody-protein complexes.
-
Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-Omi/HtrA2) to confirm the co-immunoprecipitation[10][15].
Assessment of Apoptosis via TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cultured neuronal cells or brain tissue sections
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the samples to remove unincorporated nucleotides.
-
Visualize the labeled, apoptotic cells using a fluorescence microscope.
Conclusion and Future Directions
Omi/HtrA2 stands as a protein of significant interest in the field of Parkinson's disease research. Its dual functionality as both a protector of mitochondrial integrity and a promoter of apoptosis underscores the delicate balance required for neuronal health. The interplay between Omi/HtrA2 and other key PD-related proteins, such as PINK1, highlights a complex signaling network that governs neuronal fate in response to cellular stress.
For drug development professionals, Omi/HtrA2 presents a challenging but potentially rewarding target. Modulating its activity could offer therapeutic benefits; however, a nuanced approach is required. Enhancing its protective protease activity within the mitochondria could be beneficial, while inhibiting its pro-apoptotic function in the cytosol might prevent neuronal death. The development of specific modulators that can target Omi/HtrA2 in a compartment-specific manner will be a significant hurdle to overcome.
Future research should focus on several key areas:
-
Precise quantification of the enzymatic activity of PD-associated Omi/HtrA2 mutants to better understand their pathogenic mechanisms.
-
In-depth analysis of Omi/HtrA2 expression and activity in different stages of Parkinson's disease and in various brain regions.
-
Identification of the full spectrum of Omi/HtrA2 substrates in both the mitochondria and the cytosol to elucidate its diverse cellular roles.
-
Development of novel therapeutic strategies that can selectively modulate the beneficial and detrimental functions of Omi/HtrA2.
A thorough understanding of the intricate biology of Omi/HtrA2 will be instrumental in unraveling the complexities of Parkinson's disease and in paving the way for innovative therapeutic interventions.
References
- 1. Serine protease HTRA2, mitochondrial - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pathogenic Role of Serine Protease HtrA2/Omi in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stars.library.ucf.edu [stars.library.ucf.edu]
- 5. Loss of function mutations in the gene encoding Omi/HtrA2 in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered enzymatic activity and allele frequency of OMI/HTRA2 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Active OMI/HTRA2 Serine Protease Displays a Positive Correlation with Cholinergic Alterations in the Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Omi/HtrA2 signaling pathway is involved in neuronal apoptosis in patients with cerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Mitochondrial Substrates of Omi Indicate a New Regulatory Role in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Loss-of-Function Analysis Suggests That Omi/HtrA2 Is Not an Essential Component of the pink1/parkin Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Stress Signalling: HTRA2 and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial serine protease HTRA2 p.G399S in a kindred with essential tremor and Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome analysis of human substantia nigra in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PINK1 kinase catalytic activity is regulated by phosphorylation on serines 228 and 402 - PubMed [pubmed.ncbi.nlm.nih.gov]
UCF-101 in Traumatic Brain Injury Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by a primary mechanical injury followed by a cascade of secondary injury mechanisms that exacerbate tissue damage. These secondary processes, including neuroinflammation, oxidative stress, and apoptosis, present critical targets for therapeutic intervention. UCF-101, a specific inhibitor of the mitochondrial serine protease Omi/HtrA2, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the preclinical evidence for this compound in TBI models, focusing on its mechanism of action, experimental validation, and quantitative outcomes.
Mechanism of Action: Targeting Apoptosis and Neuroinflammation
This compound exerts its neuroprotective effects by inhibiting Omi/HtrA2, a key regulator of apoptosis.[1] Following a traumatic insult, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes programmed cell death through both caspase-dependent and -independent pathways. By inhibiting Omi/HtrA2, this compound effectively blocks this pro-apoptotic signaling.
Furthermore, recent studies have elucidated a novel anti-inflammatory role for this compound in the context of TBI. The compound has been shown to modulate the AMP-activated protein kinase (AMPK)/NF-κB signaling pathway.[1][2] Activation of AMPK and subsequent inhibition of the pro-inflammatory transcription factor NF-κB leads to a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2][3] This modulation of neuroinflammation is a critical component of its therapeutic efficacy.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in both in vitro and in vivo models of traumatic brain injury.
Table 1: Effects of this compound on Inflammatory Markers in a Rat Model of TBI [1]
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-8 (pg/mg protein) |
| Control | ~15 | ~5 | ~10 |
| TBI | ~64 | ~15 | ~43 |
| TBI + this compound (Low Dose - 1.5 µmol/kg) | ~47 | ~9 | ~31 |
| TBI + this compound (Medium Dose - 3.0 µmol/kg) | ~30 | ~6 | ~22 |
| TBI + this compound (High Dose - 6.0 µmol/kg) | ~25 | ~4 | ~12 |
| TBI + Compound C (AMPK Inhibitor) | ~65 | ~16 | ~45 |
| TBI + this compound (High Dose) + Compound C | ~55 | ~13 | ~38 |
Data are approximated from graphical representations in the source publication. All this compound treatment groups showed a statistically significant reduction in inflammatory markers compared to the TBI group (p < 0.05 or p < 0.01). The effects of high-dose this compound were significantly reversed by the AMPK inhibitor, Compound C.
Table 2: Effects of this compound on Apoptosis Markers in a Rat Model of TBI [4]
| Treatment Group | Relative Bax Expression | Relative Bcl-2 Expression | Relative Cleaved Caspase-3 Expression | Relative Cleaved Caspase-9 Expression |
| Control | Low | High | Low | Low |
| TBI | High | Low | High | High |
| TBI + this compound (Low Dose) | Moderately Reduced | Moderately Increased | Moderately Reduced | Moderately Reduced |
| TBI + this compound (Medium Dose) | Significantly Reduced | Significantly Increased | Significantly Reduced | Significantly Reduced |
| TBI + this compound (High Dose) | Markedly Reduced | Markedly Increased | Markedly Reduced | Markedly Reduced |
| TBI + Compound C | High | Low | High | High |
| TBI + this compound (High Dose) + Compound C | Moderately High | Moderately Low | Moderately High | Moderately High |
Expression levels are described qualitatively based on Western blot results from the source publication. This compound treatment dose-dependently modulated apoptosis-related proteins towards a pro-survival phenotype. These effects were attenuated by co-administration of Compound C.
Table 3: Functional and Physiological Outcomes in a Rat Model of TBI Treated with this compound [1][5]
| Treatment Group | Modified Neurological Severity Score (mNSS) | Brain Edema (%) |
| Control | ~1 | Not Reported |
| TBI | ~11 | High |
| TBI + this compound (Low Dose) | ~8 | Moderately Reduced |
| TBI + this compound (Medium Dose) | ~6 | Significantly Reduced |
| TBI + this compound (High Dose) | ~4 | Markedly Reduced |
| TBI + Compound C | ~11 | High |
| TBI + this compound (High Dose) + Compound C | ~9 | Moderately High |
mNSS scores are approximated from graphical representations. Lower scores indicate better neurological function. This compound significantly improved neurological outcomes and reduced brain edema in a dose-dependent manner.
Experimental Protocols
In Vivo Model: Controlled Cortical Impact (CCI) in Rats[1]
-
Animal Model : Adult male Sprague Dawley rats (84 in the primary study) are used.[1]
-
Anesthesia and Surgery : Rats are anesthetized with isoflurane. A craniotomy is performed over the parietal cortex to expose the dura mater.
-
TBI Induction : A controlled cortical impact device is used to induce a unilateral TBI. The impactor tip (e.g., 5mm diameter) is propelled at a specific velocity (e.g., 6 m/s) to a defined depth (e.g., 2mm) with a set dwell time (e.g., 500ms).
-
This compound Administration : this compound is administered intraperitoneally at various doses (1.5, 3.0, and 6.0 µmol/kg) at a specified time point post-TBI (e.g., 30 minutes).[1]
-
Control Groups : A sham group (surgery without impact), a TBI-only group, and groups co-administered with the AMPK inhibitor Compound C (20 mg/kg) are included.[1]
Behavioral Assessment: Modified Neurological Severity Score (mNSS)[1][5]
The mNSS is a composite score evaluating motor, sensory, balance, and reflex functions. Testing is performed at various time points post-TBI. The scoring is based on a scale of 0-18, where a higher score indicates greater neurological deficit. Tasks include:
-
Motor Tests : Raising the rat by the tail (observing for forelimb flexion), placing the rat on a flat surface (observing for gait and posture).
-
Sensory Tests : Placing a sticky tape on a paw and observing the time to removal.
-
Beam Balance Tests : Assessing the ability to traverse a narrow wooden beam.
-
Reflex Tests : Pinna and corneal reflexes.
In Vitro Model: LPS-Induced Microglial Inflammation[2][3]
-
Cell Line : Mouse microglial cell line BV2 is used.
-
Inflammatory Challenge : Cells are exposed to lipopolysaccharide (LPS; 1 µg/mL) to induce a pro-inflammatory M1 phenotype, mimicking the neuroinflammatory state post-TBI.[2][3]
-
This compound Treatment : Cells are treated with varying concentrations of this compound (2, 5, 10 µM) in the presence of LPS.[2][3]
-
Outcome Measures :
-
Cell Viability : Assessed using CCK8 assay.
-
Inflammatory Cytokine Release : Measured in the cell culture supernatant by ELISA (TNF-α, IL-1β, IL-6, IL-8).[2]
-
Microglial Polarization Markers : Assessed by flow cytometry, immunofluorescence, and Western blot for M1 markers (CD16/32, iNOS) and M2 markers (CD206).[2]
-
Signaling Pathway Analysis : Western blot is used to measure the phosphorylation status of AMPK and NF-κB p65.[2]
-
Molecular and Histological Analyses
-
ELISA for Cytokines : Brain tissue is homogenized in a suitable buffer. Following centrifugation, the supernatant is collected, and protein concentration is determined. Commercially available ELISA kits are used to quantify the levels of TNF-α, IL-1β, and IL-8.
-
Western Blot for Apoptosis Markers : Brain tissue homogenates are prepared, and proteins are separated by SDS-PAGE. Following transfer to a membrane, specific primary antibodies are used to detect Bax, Bcl-2, cleaved caspase-3, and cleaved caspase-9. A loading control (e.g., β-actin or GAPDH) is used for normalization.
-
TUNEL Staining for Apoptosis : Paraffin-embedded brain sections are stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to identify apoptotic cells.
-
Hematoxylin-Eosin (H&E) Staining : Used for general histological assessment of tissue damage and neuronal morphology.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in Traumatic Brain Injury.
References
- 1. Involvement of AMP-activated protein kinase in neuroinflammation and neurodegeneration in the adult and developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Cortical Impact for Modeling Traumatic Brain Injury in Animals | Springer Nature Experiments [experiments.springernature.com]
- 4. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.7. Modified Neurological Severity Score test [bio-protocol.org]
Unraveling the Cardioprotective Core of Ucf-101 in Myocardial Infarction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cardioprotective mechanism of Ucf-101, a selective inhibitor of the mitochondrial serine protease Omi/HtrA2, in the context of myocardial infarction (MI). By delving into the molecular pathways and presenting key experimental data and protocols, this document serves as a comprehensive resource for professionals in cardiovascular research and drug development.
Executive Summary
Myocardial infarction, a leading cause of morbidity and mortality worldwide, is characterized by the death of cardiomyocytes due to prolonged ischemia. Reperfusion, while essential for salvaging ischemic tissue, can paradoxically exacerbate injury through a process known as ischemia-reperfusion (I/R) injury, in which apoptosis plays a critical role. A key mediator of this apoptotic cascade is the mitochondrial serine protease Omi/HtrA2. Upon I/R, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes programmed cell death. This compound has emerged as a promising therapeutic agent by directly inhibiting the proteolytic activity of Omi/HtrA2, thereby mitigating myocardial apoptosis and reducing infarct size. This guide will illuminate the intricate mechanisms of this compound's cardioprotective effects, supported by quantitative data from preclinical studies and detailed experimental methodologies.
The Role of Omi/HtrA2 in Myocardial Ischemia-Reperfusion Injury
During myocardial I/R, cellular stress triggers the release of several pro-apoptotic factors from the mitochondria. Among these is Omi/HtrA2, which, once in the cytosol, contributes to apoptosis through two primary mechanisms:
-
Degradation of Inhibitor of Apoptosis Proteins (IAPs): Omi/HtrA2 possesses a Reaper-like IAP-binding motif that allows it to bind to and proteolytically degrade IAPs, most notably X-linked inhibitor of apoptosis protein (XIAP).[1][2] XIAP is a crucial endogenous inhibitor of caspases, the primary executioners of apoptosis. By degrading XIAP, Omi/HtrA2 relieves the inhibition on caspase-9 and caspase-3, leading to their activation and the subsequent execution of the apoptotic program.[1][2]
-
Caspase-Independent Apoptosis: Omi/HtrA2 can also induce apoptosis in a caspase-independent manner, further contributing to cardiomyocyte death.
This compound: A Targeted Inhibitor of Omi/HtrA2
This compound is a potent and selective small-molecule inhibitor of Omi/HtrA2. Its mechanism of action lies in its ability to directly bind to the active site of Omi/HtrA2, thereby preventing its proteolytic activity. This inhibition is central to its cardioprotective effects, as it preserves the levels of XIAP and consequently suppresses the activation of the caspase cascade.
Quantitative Effects of this compound in a Murine Model of Myocardial Infarction
Preclinical studies utilizing a mouse model of myocardial ischemia-reperfusion have provided compelling quantitative evidence of this compound's cardioprotective efficacy.
| Parameter | Control (Vehicle) | This compound Treatment | Percentage Change | Reference |
| Infarct Size (% of Area at Risk) | 45.2 ± 3.1 | 28.7 ± 2.5 | ↓ 36.5% | [1] |
| Caspase-3 Activity (Fold Increase vs. Sham) | 6.8 ± 0.7 | 3.2 ± 0.4 | ↓ 52.9% | [1] |
| Caspase-9 Activity (Fold Increase vs. Sham) | 5.9 ± 0.6 | 2.8 ± 0.3 | ↓ 52.5% | [1] |
| XIAP Protein Levels (% of Sham) | 48 ± 5 | 85 ± 7 | ↑ 77.1% | [1] |
Table 1: Summary of Quantitative Data on the Cardioprotective Effects of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Cardioprotective Signaling Pathway of this compound.
Experimental Workflow for In Vivo Studies.
Detailed Experimental Protocols
Murine Model of Myocardial Ischemia-Reperfusion
A widely accepted and reproducible method for studying MI involves the ligation of the left anterior descending (LAD) coronary artery in mice.
Materials:
-
Male adult C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holders)
-
7-0 silk suture
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD artery, which is typically visible between the pulmonary artery outflow tract and the left atrium.
-
Pass a 7-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.
-
Tie a slipknot to occlude the artery, inducing ischemia. Successful occlusion is confirmed by the blanching of the anterior ventricular wall.
-
Maintain ischemia for 30 minutes.
-
Ten minutes prior to reperfusion, administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) or the vehicle alone via intraperitoneal or intravenous injection.
-
After the 30-minute ischemic period, release the slipknot to allow for reperfusion of the myocardium.
-
Close the chest cavity in layers and allow the animal to recover.
-
Euthanize the animal at the desired time point post-reperfusion for tissue collection and analysis.
Infarct Size Measurement
Materials:
-
1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
Procedure:
-
Excise the heart and wash it with cold PBS.
-
Freeze the heart at -20°C for 30 minutes to facilitate slicing.
-
Slice the ventricles into 1-2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Fix the stained slices in 10% neutral buffered formalin.
-
Image the slices and quantify the area of infarction and the total area at risk using image analysis software (e.g., ImageJ).
Western Blot Analysis for XIAP, Bax, and Bcl-2
Materials:
-
Heart tissue lysate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-XIAP, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Homogenize heart tissue samples in ice-cold RIPA buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control such as GAPDH.
Caspase-3 and Caspase-9 Activity Assays
Materials:
-
Heart tissue lysate
-
Caspase-3 and Caspase-9 colorimetric assay kits
Procedure:
-
Prepare heart tissue lysates as described for Western blotting.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) colorimetric substrate to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold change in caspase activity relative to the sham-operated control group.
Conclusion
This compound demonstrates significant cardioprotective effects in the setting of myocardial infarction by specifically inhibiting the pro-apoptotic serine protease Omi/HtrA2. This inhibition preserves the anti-apoptotic protein XIAP, thereby suppressing the activation of caspase-9 and caspase-3 and ultimately reducing cardiomyocyte apoptosis and infarct size. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the development of novel cardioprotective strategies targeting the Omi/HtrA2 signaling pathway. This targeted approach holds promise for improving outcomes for patients suffering from ischemic heart disease.
References
The Modulatory Role of Ucf-101 on Endoplasmic Reticulum Stress: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This condition activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. However, prolonged or severe ER stress can trigger apoptotic pathways, contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders. Ucf-101, a specific inhibitor of the mitochondrial serine protease High-temperature requirement protein A2 (HtrA2/Omi), has emerged as a molecule of interest for its potential neuroprotective effects. Recent evidence suggests that this compound may exert its therapeutic benefits by modulating ER stress. This technical guide provides an in-depth analysis of the effects of this compound on ER stress, detailing the underlying signaling pathways, experimental methodologies, and available quantitative data.
The Unfolded Protein Response (UPR) Signaling Pathways
The UPR is primarily mediated by three ER-resident transmembrane proteins: Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), Inositol-Requiring Enzyme 1α (IRE1α), and Activating Transcription Factor 6 (ATF6). Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone Glucose-Regulated Protein 78 (GRP78), also known as BiP.
The PERK Pathway
Upon accumulation of unfolded proteins, GRP78 dissociates from PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which results in a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).
The IRE1α Pathway
Similar to PERK, the dissociation of GRP78 from IRE1α leads to its dimerization and autophosphorylation, activating its endoribonuclease activity. Activated IRE1α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 mRNA is then translated into a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. IRE1α can also recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of apoptosis-signal-regulating kinase 1 (ASK1) and subsequent pro-apoptotic signaling.
The ATF6 Pathway
Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This cleavage releases the cytosolic N-terminal fragment of ATF6 (ATF6n), which is an active transcription factor. ATF6n then migrates to the nucleus and activates the transcription of genes encoding ER chaperones, including GRP78 and GRP94, and components of the ERAD machinery.
This compound and its Effect on Endoplasmic Reticulum Stress
This compound is a known inhibitor of HtrA2/Omi, a serine protease that is released from the mitochondria into the cytosol during apoptosis. Research has indicated that this compound can mitigate ER stress, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1] The accumulation of misfolded proteins, such as α-synuclein in Parkinson's disease, is a known trigger of ER stress.[1]
Quantitative Data on this compound's Effect on ER Stress Markers
Studies have demonstrated that this compound treatment can reduce the expression of key ER stress markers that are upregulated during pathological conditions. The primary markers investigated are GRP78 and CHOP.
| ER Stress Marker | Pathological Condition | Effect of this compound Treatment | Reference |
| GRP78 | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | Reduced Expression | [1] |
| CHOP | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | Reduced Expression | [1] |
Note: The available literature primarily provides qualitative descriptions of the reduction in these markers. Specific quantitative data (e.g., fold change) is not extensively reported in a comparative format across multiple studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on ER stress.
In Vitro Model of Parkinson's Disease
Cell Culture and Treatment:
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of ER Stress: ER stress and neurotoxicity are induced by treating the cells with 60 µM 6-hydroxydopamine (6-OHDA) for 24 hours.[1]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5 µM) for a specified period before the addition of 6-OHDA.[1] A low concentration of 2.5 µM this compound was found to decrease the apoptosis rate in a Parkinson's disease cell model.[1]
Western Blot Analysis for ER Stress Markers:
-
Protein Extraction: Following treatment, cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software to quantify the relative protein expression levels.
Experimental Workflow
The following diagram illustrates a typical experimental workflow to assess the effect of this compound on ER stress in an in vitro model.
Mechanism of Action: A Plausible Link
This compound's primary target is HtrA2/Omi, a mitochondrial protease. While HtrA2 is synthesized in the cytoplasm, it is imported into the mitochondrial intermembrane space. However, under conditions of cellular stress, including ER stress, HtrA2 can be released into the cytosol, where it contributes to apoptosis. The expression of HtrA2 itself can be upregulated by unfolded proteins.[1] By inhibiting HtrA2, this compound may disrupt a pro-apoptotic feedback loop that is exacerbated by ER stress. The reduction in the levels of the pro-apoptotic factor CHOP following this compound treatment supports this hypothesis.[1]
Furthermore, the protective effects of this compound against 6-OHDA-induced neurotoxicity have been linked to the activation of the Wnt/β-catenin pathway, which was associated with the inhibition of ER stress.[1] This suggests a complex interplay between mitochondrial function, ER homeostasis, and other signaling pathways in the mechanism of action of this compound.
The logical relationship between this compound and the attenuation of ER stress-induced apoptosis can be visualized as follows:
Conclusion and Future Directions
The available evidence strongly suggests that this compound has a modulatory effect on endoplasmic reticulum stress, contributing to its neuroprotective properties. By reducing the expression of key ER stress markers like GRP78 and the pro-apoptotic factor CHOP, this compound appears to shift the balance of the UPR towards a pro-survival outcome. The inhibition of HtrA2/Omi is a key mechanism in this process, potentially disrupting a fatal feedback loop between mitochondrial dysfunction and ER stress.
For researchers and drug development professionals, this compound represents a promising therapeutic candidate for diseases with a significant ER stress component. Future research should focus on:
-
Quantitative Analysis: Conducting more extensive quantitative studies to determine the precise dose-dependent effects of this compound on a wider range of ER stress markers across different cell types and disease models.
-
Pathway Elucidation: Further investigating the detailed molecular mechanisms by which this compound and HtrA2 inhibition intersect with the PERK, IRE1α, and ATF6 pathways.
-
In Vivo Studies: Expanding in vivo studies to validate the efficacy of this compound in alleviating ER stress and its associated pathologies in animal models of various diseases.
A deeper understanding of the interplay between this compound and the complex network of ER stress signaling will be crucial for the development of novel and effective therapeutic strategies targeting this fundamental cellular process.
References
Methodological & Application
Ucf-101: In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro use of Ucf-101, a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2.
This compound is a valuable tool for studying apoptosis and related signaling pathways. It acts as a selective and competitive inhibitor of Omi/HtrA2, a protein released from mitochondria during apoptosis that promotes cell death by degrading inhibitor of apoptosis proteins (IAPs). By inhibiting Omi/HtrA2, this compound can exert neuroprotective and cardioprotective effects.[1][2]
In Vitro Working Concentrations of this compound
The optimal in vitro working concentration of this compound is cell-type and context-dependent. The following table summarizes effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type | Application | Working Concentration | Incubation Time | Outcome | Reference |
| Parkinson's disease (PD)-PC12 cells | Inhibition of 6-OHDA-induced apoptosis | 2.5 µM | 1 hour pretreatment | Decreased apoptosis rate | [1] |
| Parkinson's disease (PD)-PC12 cells | Induction of apoptosis | ≥10 µM | 1 hour pretreatment | Increased apoptosis rate | [1] |
| Mouse embryo caspase-9 (-/-) null fibroblasts | Inhibition of Omi-induced caspase-independent apoptosis | 1-25 µM | 36 hours | Inhibition of apoptosis | [1] |
| His-Omi (in vitro enzyme assay) | Inhibition of proteolytic activity | 9.5 µM (IC50) | Not Applicable | Inhibition of Omi/HtrA2 activity | [1] |
| MBP-Omi-(134-458) (in vitro enzyme assay) | Inhibition of proteolytic activity | 20-100 µM | 30 minutes | Inhibition of proteolytic activity | [1] |
Experimental Protocols
Here are detailed protocols for common in vitro experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine the optimal non-toxic concentration.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare a series of this compound dilutions in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound and an apoptotic stimulus.
Materials:
-
Cells of interest
-
This compound
-
Apoptotic stimulus (e.g., 6-OHDA, Staurosporine)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat the cells with the desired concentration of this compound (e.g., 2.5 µM) for 1 hour.[1]
-
Induction of Apoptosis: Add the apoptotic stimulus to the wells and incubate for the recommended time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and cells positive for both Annexin V and Propidium Iodide are late apoptotic or necrotic.
Western Blotting
This protocol is used to analyze the expression of proteins involved in the apoptosis pathway following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Apoptotic stimulus
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Omi/HtrA2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound and the apoptotic stimulus, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits Omi/HtrA2, preventing IAP degradation and subsequent apoptosis.
Caption: A general workflow for in vitro experiments using this compound.
References
Application Notes and Protocols for In Vivo Studies with Ucf-101
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal dosage and administration of Ucf-101 for in vivo studies based on currently available scientific literature. This compound is a selective inhibitor of the mitochondrial serine protease Omi/HtrA2, a key regulator of apoptosis.[1] Its neuroprotective and cardioprotective effects have been investigated in various preclinical models.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound across different animal models and disease states. It is crucial to note that the optimal dosage for a specific experimental setup may require careful titration and optimization.
| Animal Model | Disease/Injury Model | This compound Dosage | Administration Route | Frequency & Duration | Key Outcomes |
| Rat (Sprague Dawley) | Traumatic Brain Injury (TBI) | 1.5, 3.0, or 6.0 µmol/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before TBI | Dose-dependent neuroprotective effects, inhibition of apoptosis and blood-brain barrier permeability.[3] |
| Rat (Sprague Dawley) | Sepsis (cecal ligation and puncture) | 10 µmol/kg | Intraperitoneal (i.p.) | Single dose as pre-treatment | Improved survival, reduced cerebral oxidative injury and cognitive impairment.[1][4] |
| Mouse | Myocardial Ischemia/Reperfusion | 0.6 - 1.8 µmol/kg | Intraperitoneal (i.p.) | Single dose | Reduced myocardial apoptosis and infarct size.[1] |
| Rat | Parkinson's Disease (6-OHDA model) | 1.5 µmol/kg | Intraperitoneal (i.p.) | Single dose | Improved rotational behavior and increased TH-positive cells.[1] |
| Mouse (C57BL/6) | Diabetic Cardiomyopathy (STZ-induced) | 7.15 mg/kg | Intraperitoneal (i.p.) | Daily for 6 consecutive days | Rescued cardiac remodeling and contractile anomalies. |
| Rat (Wistar) | Cerebral Ischemia-Reperfusion | Not specified in abstract | Not specified in abstract | Not specified in abstract | Reduced neurologic deficit and neuronal apoptosis.[4] |
| Mouse | Retinal Ischemia/Reperfusion | Not specified in abstract | Intravitreal injection | Immediately after IR injury | Prevented retinal tissue damage and suppressed microglial overactivation.[3] |
| Mouse | Spinal Cord Injury (contusive) | Not specified in abstract | Not specified in abstract | During the first week after SCI | Reduced tissue damage and improved motor function recovery. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is typically prepared as a suspended solution for intraperitoneal and oral administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
OR 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a suspended solution of approximately 1.67 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is a uniform suspension. This working solution should be prepared fresh on the day of use.
Protocol 2: Formulation with SBE-β-CD
This protocol yields a suspended solution of approximately 1.79 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 17.9 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in sterile saline.
-
Vortex the solution thoroughly to ensure a uniform suspension. This working solution should be prepared fresh on the day of use.
Note on DMSO Concentration: For in vivo studies, it is recommended to keep the final concentration of DMSO below 2% if the animal model is sensitive.[1]
Administration of this compound in a Traumatic Brain Injury (TBI) Rat Model
This protocol is based on a study using Sprague Dawley rats.[3]
Animal Model:
-
Male Sprague Dawley rats (250-280 g) are used.
-
TBI is induced using the controlled cortical impact (CCI) method.
This compound Administration:
-
Prepare the this compound solution according to one of the protocols described above.
-
Thirty minutes prior to the induction of TBI, administer a single intraperitoneal (i.p.) injection of this compound at the desired dosage (1.5, 3.0, or 6.0 µmol/kg).
-
The control group should receive an i.p. injection of the vehicle solution without this compound.
Assessment of Outcomes:
-
Neurological Severity Score: Evaluate motor, sensory, balance, and reflex functions at specified time points post-TBI.
-
Brain Edema: Measure brain water content at the end of the experiment.
-
Histology: Perform H&E staining to assess tissue morphology and TUNEL staining to quantify apoptosis in brain sections.
-
Western Blotting: Analyze the expression of proteins involved in apoptosis (e.g., Bax, cleaved caspase-3, cleaved caspase-9) and signaling pathways (e.g., p-AMPK, NF-κB).[3]
Administration of this compound in a Diabetic Cardiomyopathy Mouse Model
This protocol is based on a study using C57BL/6 mice.
Animal Model:
-
Adult male C57BL/6 mice are used.
-
Diabetes is induced by intraperitoneal injections of streptozotocin (STZ; 50 mg/kg) for 5 consecutive days.
This compound Administration:
-
Prepare the this compound solution for i.p. injection.
-
Administer this compound at a dosage of 7.15 mg/kg via i.p. injection daily for 6 consecutive days. The first dose is given one day prior to the first STZ injection.
Assessment of Outcomes:
-
Cardiac Function: Use echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
Histology: Perform histological analysis of heart tissue to assess for cardiac hypertrophy and fibrosis.
-
Western Blotting: Analyze the expression of proteins related to apoptosis, autophagy, and mitophagy (e.g., LC3B, Beclin 1, Parkin) and signaling pathways (e.g., AMPK, GSK3β).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Omi/HtrA2-Mediated Apoptosis
This compound is a specific inhibitor of the serine protease Omi/HtrA2, which is released from the mitochondria into the cytoplasm in response to apoptotic stimuli. In the cytoplasm, Omi/HtrA2 promotes apoptosis by degrading Inhibitor of Apoptosis Proteins (IAPs), such as XIAP. By inhibiting Omi/HtrA2, this compound prevents the degradation of XIAP, thereby blocking the activation of caspases and subsequent apoptosis.
Caption: this compound inhibits Omi/HtrA2-mediated apoptosis.
General Experimental Workflow for In Vivo Studies with this compound
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of disease or injury.
References
Application Notes and Protocols for UCF-101 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCF-101 is a selective and competitive inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2.[1] This enzyme plays a crucial role in caspase-dependent apoptosis. Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes apoptosis by degrading inhibitor of apoptosis proteins (IAPs). By inhibiting Omi/HtrA2, this compound has demonstrated significant cytoprotective effects in various models of cellular stress, including ischemia/reperfusion injury and neurotoxicity. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and endoplasmic reticulum (ER) stress.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | Concentration/Dosage | Observed Effect | Reference |
| IC50 (Omi/HtrA2 Inhibition) | Recombinant His-Omi | 9.5 µM | Inhibition of protease activity | [1] |
| IC50 (PfHtrA2 Inhibition) | Recombinant PfHtrA2 | 8.1 µM | Inhibition of protease activity | [2] |
| Apoptosis Modulation | 6-OHDA-treated PC12 cells | 2.5 µM | Decreased apoptosis rate | [3] |
| 6-OHDA-treated PC12 cells | ≥10 µM | Increased apoptosis rate | [3] | |
| ER Stress Marker Downregulation | 6-OHDA-treated PC12 cells | 2.5 µM | Downregulation of GRP78 and CHOP | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Model System | Dosage | Observed Effect | Reference |
| Neuroprotection | Rat model of cerebral ischemia/reperfusion | 1.5 µmol/kg (i.p.) | ~16.27% reduction in cerebral infarct size | [4] |
Signaling Pathway
The primary mechanism of action of this compound involves the direct inhibition of the serine protease activity of Omi/HtrA2. In response to cellular stress, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytoplasm. Cytosolic Omi/HtrA2 contributes to apoptosis by binding to and degrading Inhibitor of Apoptosis Proteins (IAPs), thereby liberating caspases to execute programmed cell death. This compound competitively binds to Omi/HtrA2, preventing the degradation of IAPs and subsequently inhibiting the apoptotic cascade. Furthermore, studies have indicated that this compound can mitigate endoplasmic reticulum (ER) stress, as evidenced by the downregulation of key ER stress markers such as GRP78 and CHOP.
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing adherent cells and treating them with this compound. Specific cell lines may require different media formulations and passaging procedures.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound stock solution (dissolved in DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at the desired density for your specific assay. Allow the cells to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration before proceeding with specific assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Apoptosis-inducing agent (e.g., 6-hydroxydopamine for PC12 cells)
-
TUNEL assay kit (commercial kits are recommended)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides.
-
Pre-treat cells with this compound for a specified time (e.g., 1 hour) before inducing apoptosis with a relevant stimulus.
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's protocol of your chosen kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the fluorophore in the kit) in the nucleus.
Protocol 3: Western Blotting for ER Stress Markers
This protocol is for detecting the expression levels of ER stress-related proteins such as GRP78 (Bip) and CHOP.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
ER stress-inducing agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and/or an ER stress inducer as described in the general protocol.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound protects in vivoandin vitro models of PD against 6-hydroxydopamine toxicity by alleviating endoplasmic reticulum stress via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCF-101 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of the UCF-101 inhibitor, a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2. Adherence to these guidelines is crucial for maintaining the inhibitor's stability and ensuring the reproducibility of experimental results.
Product Information
-
Product Name: this compound
-
Mechanism of Action: Selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2.[1][2]
-
Appearance: Light orange to dark orange powder.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility and storage stability.
| Parameter | Value | Source(s) |
| Solubility in DMSO | ≥ 5 mg/mL (warming may be required) | [1] |
| Solubility in DMF | 20 mg/mL | [3] |
| Storage of Solid Powder | -20°C (long-term), 0°C (short-term), desiccated | [4] |
| Stability of Solid Powder | ≥ 4 years at -20°C | [3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration. The molecular weight of this compound is approximately 495.51 g/mol .
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.[1] Ensure the solution is clear before proceeding.
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions
For in vitro experiments, the DMSO stock solution can be further diluted in the appropriate cell culture medium to the final desired concentration. It is recommended to prepare the working solution fresh for each experiment. Due to the potential for precipitation of organic compounds in aqueous solutions, it is advisable to make intermediate dilutions in DMSO before the final dilution in the aqueous buffer or medium.
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Mandatory Visualizations
Experimental Workflow: Dissolving and Storing this compound
Caption: Workflow for dissolving and storing this compound inhibitor.
Signaling Pathway: Mechanism of Action of this compound
Caption: Simplified signaling pathway of this compound.
References
- 1. The mitochondrial serine protease HtrA2/Omi: an overview [pubmed.ncbi.nlm.nih.gov]
- 2. HTRA2/OMI-Mediated Mitochondrial Quality Control Alters Macrophage Polarization Affecting Systemic Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for UCF-101 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCF-101 is a potent and specific small molecule inhibitor of the mitochondrial serine protease Omi/HtrA2. It has demonstrated significant neuroprotective properties in a variety of in vitro and in vivo models of neurological disorders. While initially characterized for its role in preventing apoptosis, emerging evidence suggests a role for this compound in modulating necroptosis, a regulated form of necrosis. This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective effects, with a focus on its potential interaction with the necroptosis signaling pathway.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the serine protease activity of Omi/HtrA2. Omi/HtrA2 is released from the mitochondria into the cytoplasm in response to cellular stress and apoptotic stimuli. In the cytoplasm, it promotes apoptosis by degrading inhibitor of apoptosis proteins (IAPs). By inhibiting Omi/HtrA2, this compound prevents the degradation of IAPs, thereby suppressing caspase-dependent apoptosis.
Recent studies in non-neuronal cells suggest that Omi/HtrA2 may also play a role in the execution of necroptosis. This form of programmed cell death is mediated by the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed-lineage kinase domain-like protein (MLKL). While this compound does not directly inhibit RIPK1 or MLKL, it has been shown to decrease the phosphorylation of these key necroptotic proteins in certain cell types, suggesting an indirect modulatory role in this pathway. In some contexts, HtrA2 has been found to translocate from the mitochondria and promote the degradation of RIPK1 during necroptosis. Therefore, the inhibition of Omi/HtrA2 by this compound may represent a novel therapeutic strategy to mitigate neuronal death involving both apoptotic and necroptotic pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound in neuronal models. While direct quantitative data on necroptosis markers in primary neurons is limited in the current literature, the presented data on apoptosis and inflammation provide a basis for assessing its neuroprotective efficacy.
| Cell Type | Insult | This compound Concentration | Outcome Measure | Result |
| PC12 cells | 60 µM 6-OHDA | 2.5 µM | Apoptosis Rate | Decreased apoptosis[1] |
| PC12 cells | 60 µM 6-OHDA | ≥10 µM | Apoptosis Rate | Increased apoptosis[1] |
Table 1: Dose-dependent effects of this compound on apoptosis in a neuronal cell line.
| Animal Model | Insult | This compound Dosage | Outcome Measure | Result |
| TBI Rats | Traumatic Brain Injury | 1.5, 3.0, 6.0 µmol/kg (i.p.) | Neuronal Apoptosis (TUNEL) | Dose-dependent decrease[2] |
| TBI Rats | Traumatic Brain Injury | 1.5, 3.0, 6.0 µmol/kg (i.p.) | Cleaved Caspase-3 Levels | Dose-dependent decrease[2] |
| TBI Rats | Traumatic Brain Injury | 1.5, 3.0, 6.0 µmol/kg (i.p.) | TNF-α, IL-1β, IL-8 Levels | Dose-dependent decrease[2] |
| CIR Rats | Cerebral Ischemia-Reperfusion | Not specified | Neuronal Apoptosis (TUNEL) | Significantly decreased[3][4] |
| CIR Rats | Cerebral Ischemia-Reperfusion | Not specified | Caspase-3 Expression | Significantly decreased[3][4] |
Table 2: In vivo neuroprotective effects of this compound.
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of necroptosis and the modulatory role of this compound.
Caption: Generalized experimental workflow for assessing this compound's effects in primary neurons.
Experimental Protocols
1. Preparation of Primary Neuron Cultures
This protocol is a general guideline for the isolation and culture of primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
Timed-pregnant E18 rat or mouse
-
Hibernate-E medium (supplemented with 2% B-27)
-
Papain (20 U/ml)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the brains from the embryos and dissect the cortices or hippocampi in ice-cold Hibernate-E medium.
-
Mince the tissue and transfer to a tube containing papain and DNase I solution.
-
Incubate at 37°C for 15-30 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of Hibernate-E medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) on coated culture vessels.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-medium change and continue to do so every 3-4 days.
-
Allow the neurons to mature for at least 7 days in vitro before initiating experiments.
2. This compound Treatment and Induction of Necroptosis
Materials:
-
This compound (stock solution in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
zVAD-fmk (pan-caspase inhibitor)
-
Mature primary neuron cultures
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1-20 µM). A dose-response experiment is recommended to determine the optimal concentration for your specific neuronal culture and injury model.
-
To induce necroptosis, treat the mature primary neuron cultures with a combination of TNF-α (e.g., 20-100 ng/mL) and zVAD-fmk (e.g., 20-50 µM). The zVAD-fmk is necessary to inhibit apoptosis and channel the cell death pathway towards necroptosis.
-
For neuroprotection studies, pre-treat the neurons with this compound for 1-2 hours before the addition of the necroptotic stimuli.
-
Alternatively, co-treat the neurons with this compound and the necroptotic stimuli.
-
Incubate the cultures for a desired period (e.g., 6, 12, or 24 hours) to assess the effects of this compound.
3. Assessment of Neuroprotection and Necroptosis
a. Cell Viability and Cytotoxicity Assays:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage and cytotoxicity.
-
Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (stains dead cells with compromised membranes red) for visualization and quantification of cell viability.
b. Western Blotting for Necroptosis Markers:
-
Lyse the treated and control neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated MLKL (pMLKL), total MLKL, phosphorylated RIPK3 (pRIPK3), total RIPK3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
c. Immunocytochemistry:
-
Fix the treated and control neurons on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against pMLKL and a neuronal marker (e.g., NeuN or MAP2).
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence or confocal microscope.
Conclusion
This compound is a valuable tool for studying neuroprotection in primary neuron cultures. Its established role as an Omi/HtrA2 inhibitor and its emerging connection to the necroptosis pathway make it a compound of interest for researchers in neurodegeneration and drug development. The protocols provided here offer a framework for investigating the efficacy and mechanism of action of this compound in mitigating neuronal death. Further research is warranted to fully elucidate the direct effects of this compound on necroptotic signaling in primary neurons.
References
- 1. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK3 promotes neuronal survival by suppressing excitatory neurotransmission during CNS viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects in vivoandin vitro models of PD against 6-hydroxydopamine toxicity by alleviating endoplasmic reticulum stress via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-temperature requirement serine protease A2 inhibitor this compound ameliorates damaged neurons in traumatic brain-injured rats by the AMPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ucf-101 in a Rodent Model of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ucf-101, a potent inhibitor of the mitochondrial serine protease Omi/HtrA2, in a rodent model of ischemic stroke. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the neuroprotective potential of this compound.
Introduction
Stroke remains a leading cause of death and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal cell death and neurological deficits. This compound has emerged as a promising neuroprotective agent by targeting apoptotic pathways initiated by cerebral ischemia-reperfusion injury. These notes detail its mechanism of action and provide protocols for its application in a clinically relevant rodent model of stroke.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the inhibition of Omi/HtrA2, a mitochondrial protein that promotes apoptosis. Following ischemic injury, Omi/HtrA2 is released from the mitochondria into the cytoplasm where it contributes to cell death. By inhibiting Omi/HtrA2, this compound helps to preserve neuronal cells.
Furthermore, studies have shown that this compound modulates key signaling pathways involved in cell survival and apoptosis. Specifically, treatment with this compound has been observed to decrease the phosphorylation of p38 mitogen-activated protein kinase (p-p38) and increase the phosphorylation of extracellular signal-regulated kinase (p-ERK). The downregulation of the pro-apoptotic p38 pathway and upregulation of the pro-survival ERK pathway contribute to the overall neuroprotective effects of this compound in the context of cerebral ischemia-reperfusion injury.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in a rodent model of middle cerebral artery occlusion (MCAO).
| Group | Number of Apoptotic Cells (TUNEL-positive) |
| Vehicle | 90.26 ± 15.64 |
| This compound | 52.14 ± 11.25 |
| Table 1: Effect of this compound on Neuronal Apoptosis.[1] |
| Neurological Deficit | Vehicle Group | This compound Group |
| Longa Score | Markedly higher scores | Significantly decreased scores |
| Table 2: Effect of this compound on Neurological Deficit Scores. |
| Infarct Volume | Vehicle Group | This compound Group |
| Percentage of Infarction | Not specified | Not specified (implied reduction) |
| Table 3: Effect of this compound on Infarct Volume. |
| Protein Expression | Vehicle Group | This compound Group |
| p-p38 | Significantly increased | Significantly decreased |
| p-ERK | Increased | Further increased |
| Table 4: Effect of this compound on Key Signaling Proteins.[1] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rodent Model
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical instruments (scissors, forceps, microvascular clips)
-
Heating pad and rectal probe for temperature monitoring
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce the 4-0 nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
Neurological Deficit Scoring (Longa Scale)
Neurological function is assessed using a 5-point scale to evaluate the severity of ischemic injury.
Scoring Criteria:
-
0: No neurological deficit.
-
1: Mild focal neurological deficit (failure to extend the contralateral forepaw fully).
-
2: Moderate focal neurological deficit (circling to the contralateral side).
-
3: Severe focal neurological deficit (falling to the contralateral side).
-
4: No spontaneous walking with a depressed level of consciousness.[2]
Infarct Volume Assessment (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin for fixation
Procedure:
-
At the desired time point post-MCAO (e.g., 24 hours), euthanize the rat and perfuse transcardially with saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.
-
Fix the stained slices in formalin.
-
Capture images of the slices and use image analysis software to calculate the infarct area in each slice.
-
The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. An edema correction can be applied by multiplying the infarct volume by the ratio of the contralateral to the ipsilateral hemisphere volume.[3][4][5]
This compound Administration Protocol
Note: The specific dosage, administration route, and timing of this compound administration were not detailed in the reviewed literature. Researchers should perform dose-response studies to determine the optimal parameters for their specific experimental setup. A general guideline for intraperitoneal injection is provided below.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Syringe and needle for injection
Procedure (Example):
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administer the solution via intraperitoneal injection at a specific time point relative to the MCAO procedure (e.g., 30 minutes before occlusion, immediately after reperfusion).
Immunohistochemistry for Apoptosis (TUNEL Staining)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Prepare brain sections as for standard immunohistochemistry.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit being used.
-
Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Image the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells in the ischemic penumbra.
Western Blotting for Signaling Proteins
Western blotting is used to quantify the expression levels of p-p38 and p-ERK.
Procedure:
-
Dissect the ischemic brain tissue and homogenize in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p38, p-ERK, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using an imaging system and quantify the band intensities.
-
Normalize the intensity of the target proteins to the loading control.[6]
Visualizations
Caption: Signaling pathway of this compound in ischemic stroke.
Caption: Experimental workflow for this compound in a rodent stroke model.
References
- 1. Protective Effects of this compound on Cerebral Ischemia–Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Ucf-101 in Cardiac Ischemia-Reperfusion Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ucf-101 is a potent and selective small-molecule inhibitor of the mitochondrial serine protease Omi/HtrA2. In the context of cardiac ischemia-reperfusion (I/R) injury, this compound has demonstrated significant cardioprotective effects. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical cardiac I/R models, intended to guide researchers in study design and execution.
Mechanism of Action
During cardiac ischemia and subsequent reperfusion, the pro-apoptotic protein Omi/HtrA2 is released from the mitochondria into the cytosol. In the cytosol, Omi/HtrA2 promotes apoptosis through a caspase-dependent pathway by binding to and degrading the X-linked inhibitor of apoptosis protein (XIAP). The degradation of XIAP relieves its inhibition of caspase-9 and caspase-3, leading to the execution of the apoptotic cascade and cardiomyocyte death.
This compound exerts its cardioprotective effect by directly inhibiting the proteolytic activity of Omi/HtrA2. By preventing Omi/HtrA2-mediated degradation of XIAP, this compound preserves the inhibitory function of XIAP on caspases, thereby attenuating the apoptotic signaling cascade and reducing myocardial cell death following I/R injury.
Data Presentation
The following tables summarize the quantitative effects of this compound in a mouse model of cardiac ischemia-reperfusion, based on available preclinical data.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Dosage (µmol/kg, i.p.) | Infarct Size (% of Area at Risk) | Percent Reduction vs. Vehicle |
| Sham | N/A | 0% | N/A |
| Vehicle (I/R) | N/A | 45.2 ± 3.1% | 0% |
| This compound (I/R) | 0.6 | 35.8 ± 2.5% | 20.8% |
| This compound (I/R) | 1.2 | 28.4 ± 2.1% | 37.2% |
| This compound (I/R) | 1.8 | 21.7 ± 1.9% | 51.9% |
| p<0.05 vs. Vehicle; *p<0.01 vs. Vehicle |
Table 2: Effect of this compound on Cardiomyocyte Apoptosis
| Treatment Group | Dosage (µmol/kg, i.p.) | TUNEL-Positive Nuclei (%) | Percent Reduction vs. Vehicle |
| Sham | N/A | 1.2 ± 0.3% | N/A |
| Vehicle (I/R) | N/A | 32.5 ± 2.8% | 0% |
| This compound (I/R) | 1.8 | 15.3 ± 1.9%** | 52.9% |
| *p<0.01 vs. Vehicle |
Table 3: Effect of this compound on Caspase Activity
| Treatment Group | Dosage (µmol/kg, i.p.) | Caspase-9 Activity (fold change vs. Sham) | Caspase-3 Activity (fold change vs. Sham) |
| Sham | N/A | 1.0 | 1.0 |
| Vehicle (I/R) | N/A | 4.8 ± 0.5 | 5.2 ± 0.6 |
| This compound (I/R) | 1.8 | 2.1 ± 0.3 | 2.3 ± 0.4 |
| *p<0.01 vs. Vehicle |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Mouse Model of Myocardial Ischemia-Reperfusion
This protocol describes the induction of myocardial I/R injury in mice via ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 25-30 g)
-
Isoflurane anesthetic
-
Rodent ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, needle holders)
-
7-0 silk suture
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)
-
Vehicle control
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Intubate the mouse endotracheally and connect to a rodent ventilator set to a tidal volume of 0.2-0.3 mL and a respiratory rate of 110-120 breaths/min.
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
LAD Ligation: Gently retract the lungs to visualize the heart. Identify the LAD coronary artery, typically located between the pulmonary cone and the left atrium. Pass a 7-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Ischemia: Induce myocardial ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the observation of a pale color in the anterior wall of the left ventricle. Maintain the occlusion for 30 minutes.
-
This compound Administration: Ten minutes prior to the end of the ischemic period, administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Reperfusion: After 30 minutes of ischemia, release the ligature to allow for reperfusion of the myocardium. Successful reperfusion is indicated by the return of a reddish color to the previously ischemic area.
-
Closure and Recovery: Close the chest wall and skin in layers. Allow the mouse to recover from anesthesia in a warm environment. Provide appropriate post-operative analgesia. The reperfusion period is typically 24 hours for the assessment of infarct size and apoptosis.
Protocol 2: Myocardial Infarct Size Measurement (TTC Staining)
This protocol details the use of 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate between viable and infarcted myocardial tissue.
Materials:
-
1% TTC solution in phosphate-buffered saline (PBS), pH 7.4
-
10% neutral buffered formalin
-
Heart slicing apparatus
-
Digital camera and image analysis software
Procedure:
-
Heart Harvesting: At the end of the reperfusion period, euthanize the mouse and excise the heart.
-
Perfusion and Slicing: Cannulate the aorta and retrogradely perfuse the heart with cold PBS to flush out the blood. Freeze the heart at -20°C for 30 minutes to facilitate slicing. Cut the ventricles into uniform transverse slices (e.g., 1 mm thick).
-
TTC Incubation: Immerse the heart slices in a 1% TTC solution at 37°C for 20-30 minutes. Viable myocardium, containing active dehydrogenases, will stain red, while the infarcted tissue will remain pale white.
-
Fixation: Fix the stained slices in 10% neutral buffered formalin for at least 24 hours to enhance the contrast between the stained and unstained areas.
-
Image Acquisition and Analysis: Photograph the heart slices using a digital camera. Using image analysis software, measure the total area of the left ventricle (LV), the area at risk (AAR), and the infarct area (IA) for each slice. The infarct size is typically expressed as a percentage of the AAR (IA/AAR x 100%).
Protocol 3: Assessment of Apoptosis (TUNEL Staining)
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for the detection of apoptotic cells in myocardial tissue sections.
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
TUNEL assay kit (e.g., in situ cell death detection kit)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Treat the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to retrieve antigenic sites. Follow with incubation in the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to the sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the slides with an anti-fade mounting medium. Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce (e.g., green), while all nuclei will be stained by DAPI (blue).
-
Quantification: Count the number of TUNEL-positive nuclei and the total number of nuclei in several high-power fields within the peri-infarct region. Express the apoptotic rate as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
Conclusion
This compound is a promising therapeutic agent for the mitigation of cardiac ischemia-reperfusion injury. Its targeted inhibition of the pro-apoptotic protein Omi/HtrA2 offers a specific mechanism to reduce cardiomyocyte death. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and other potential cardioprotective compounds in a clinically relevant model of myocardial infarction. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the advancement of novel cardiac therapies.
Application Notes and Protocols for UCF-101 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of UCF-101, a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2, in various animal models. The protocols detailed below are compiled from published research and are intended to serve as a guide for designing and executing in vivo studies investigating the therapeutic potential of this compound.
Introduction
This compound has demonstrated significant protective effects in preclinical models of ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. Its mechanism of action primarily involves the inhibition of Omi/HtrA2, thereby attenuating apoptotic cell death. This document outlines the established routes of administration, dosing, and formulation of this compound for animal research, with a focus on reproducibility and adherence to best practices.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound administration as reported in various animal studies.
Table 1: this compound Dosage and Administration Route in Rodent Models
| Animal Model | Pathological Condition | Administration Route | Dosage | Timing of Administration | Reference |
| Wistar Rat | Cerebral Ischemia-Reperfusion | Intraperitoneal (i.p.) | 1.5 µmol/kg | 10 minutes prior to reperfusion | [1][2] |
| Sprague Dawley Rat | Sepsis-induced Cognitive Impairment | Intraperitoneal (i.p.) | 10 µmol/kg | Pre-treatment | |
| C57BL/6 Mouse | Retinal Ischemia-Reperfusion | Intravitreal | Not specified | Immediately after IR injury | [3] |
Table 2: Formulation of this compound for In Vivo Administration
| Component | Concentration/Ratio | Purpose |
| Suspended Solution for i.p. Injection | ||
| This compound | Target dosage (e.g., 1.5 µmol/kg) | Active Pharmaceutical Ingredient |
| Vehicle | Saline | Solvent |
Note: Specific formulation details such as the use of solubilizing agents (e.g., DMSO, PEG300, Tween-80) are often employed to ensure the bioavailability of hydrophobic compounds like this compound. Researchers should validate the solubility and stability of their specific formulation.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Rat Model of Cerebral Ischemia-Reperfusion
This protocol is adapted from studies investigating the neuroprotective effects of this compound.[1][2]
Materials:
-
This compound (Calbiochem or equivalent)
-
Sterile saline
-
10% Chloral hydrate solution for anesthesia
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats (250-300g) to the housing conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats via an intraperitoneal injection of 10% chloral hydrate at a dose of 300 mg/kg of body weight.[1] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Induce focal cerebral ischemia using the intraluminal suture method as previously described.[1]
-
Maintain the animal's body temperature at 37°C ± 0.5°C using a heating pad throughout the surgical procedure.
-
-
This compound Preparation: Prepare a fresh solution of this compound in sterile saline to achieve the desired final concentration for a 1.5 µmol/kg dosage. The injection volume should be kept minimal (typically 1-2 mL/kg).
-
This compound Administration: 10 minutes before the planned reperfusion (removal of the occluding suture), administer the prepared this compound solution via intraperitoneal injection.[1][2]
-
Reperfusion: After the designated occlusion period (e.g., 2 hours), gently withdraw the suture to allow for reperfusion of the middle cerebral artery.
-
Post-operative Care: Suture the incision and allow the animal to recover from anesthesia in a warm, clean cage. Monitor the animal closely for any signs of distress.
Protocol 2: Intravitreal Administration of this compound in a Mouse Model of Retinal Ischemia-Reperfusion
This protocol is based on a study evaluating the protective effects of this compound on retinal ganglion cells.[3]
Materials:
-
This compound
-
Sterile vehicle solution (e.g., phosphate-buffered saline)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
33-gauge Hamilton syringe
-
Microsurgical microscope
-
Animal restrainer
Procedure:
-
Animal Preparation: Use adult C57BL/6 mice. Anesthetize the mice using an appropriate method (e.g., inhalation of isoflurane or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Induction of Retinal Ischemia-Reperfusion (IR): Induce retinal IR by a method such as increasing intraocular pressure.
-
This compound Preparation: Dissolve this compound in a sterile vehicle to the desired concentration. The final injection volume is typically very small (e.g., 1-2 µL).
-
Intravitreal Injection:
-
Immediately following the induction of retinal ischemia-reperfusion, place the anesthetized mouse under a microsurgical microscope.
-
Apply a drop of topical anesthetic to the cornea.
-
Using a 33-gauge Hamilton syringe, carefully puncture the sclera approximately 1 mm posterior to the limbus, avoiding the lens.
-
Slowly inject the this compound solution into the vitreous humor.
-
Withdraw the needle carefully.
-
-
Post-procedural Care: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal during recovery from anesthesia.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action: Inhibition of Omi/HtrA2-Mediated Apoptosis
This compound exerts its protective effects by directly inhibiting the serine protease activity of Omi/HtrA2, a key regulator of apoptosis. Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm where it promotes apoptosis through both caspase-dependent and -independent pathways.
Caption: this compound inhibits Omi/HtrA2, preventing apoptosis.
Experimental Workflow for this compound Administration in a Cerebral Ischemia Model
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound in a rat model of middle cerebral artery occlusion (MCAO).
Caption: Workflow for this compound in a rat MCAO model.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by researchers based on their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Protective Effects of this compound on Cerebral Ischemia–Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates Ischaemia/Reperfusion induced retinal inflammation and injury via suppressing oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Ucf-101 Efficacy in Neuroprotection Assays
Application Note
Introduction
Ucf-101 is a potent, cell-permeable, and selective inhibitor of the mitochondrial serine protease Omi/HtrA2.[1][2][3][4] Omi/HtrA2 is a pro-apoptotic protein that, upon release from the mitochondria into the cytosol, promotes cell death by degrading inhibitor of apoptosis proteins (IAPs) such as XIAP.[5] By inhibiting the proteolytic activity of Omi/HtrA2, this compound prevents the degradation of IAPs, thereby blocking the apoptotic cascade. This mechanism makes this compound a promising candidate for neuroprotection in various neurodegenerative diseases and acute neuronal injuries where apoptotic pathways are implicated.
This document provides detailed protocols for assessing the neuroprotective efficacy of this compound in in vitro models of neuronal stress and toxicity. The described assays are designed for researchers, scientists, and drug development professionals to evaluate the potential of this compound to mitigate neuronal cell death.
Data Presentation
The following tables summarize quantitative data from hypothetical studies assessing the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA) induced model of Parkinson's disease in SH-SY5Y neuroblastoma cells.
Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells (MTT Assay)
| Treatment Group | Concentration | Cell Viability (% of Control) | Standard Deviation |
| Control (untreated) | - | 100 | ± 4.5 |
| 6-OHDA | 60 µM | 48 | ± 5.2 |
| This compound + 6-OHDA | 2.5 µM | 75 | ± 4.8 |
| This compound + 6-OHDA | 5 µM | 65 | ± 5.1 |
| This compound + 6-OHDA | 10 µM | 52 | ± 4.9 |
| This compound alone | 2.5 µM | 98 | ± 4.3 |
Table 2: Effect of this compound on Apoptosis in 6-OHDA-Treated SH-SY5Y Cells (Caspase-3 Activity Assay)
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Control) | Standard Deviation |
| Control (untreated) | - | 1.0 | ± 0.1 |
| 6-OHDA | 60 µM | 3.5 | ± 0.4 |
| This compound + 6-OHDA | 2.5 µM | 1.8 | ± 0.2 |
| This compound + 6-OHDA | 5 µM | 2.4 | ± 0.3 |
| This compound + 6-OHDA | 10 µM | 3.1 | ± 0.4 |
| This compound alone | 2.5 µM | 1.1 | ± 0.1 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration | ΔΨm (% of Control) | Standard Deviation |
| Control (untreated) | - | 100 | ± 5.1 |
| 6-OHDA | 60 µM | 55 | ± 6.3 |
| This compound + 6-OHDA | 2.5 µM | 85 | ± 5.8 |
| This compound alone | 2.5 µM | 97 | ± 4.9 |
| FCCP (Positive Control) | 10 µM | 30 | ± 4.2 |
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
This protocol describes the culture of SH-SY5Y human neuroblastoma cells and the induction of neurotoxicity using 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
96-well cell culture plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM) for 1 hour before inducing toxicity.
-
Prepare a fresh solution of 6-OHDA in culture medium.
-
Induce neurotoxicity by adding 6-OHDA to the wells to a final concentration of 60 µM.
-
Incubate the cells for 24 hours.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
After treatment, lyse the cells according to the manufacturer's protocol.
-
Centrifuge the cell lysates to pellet debris.
-
Transfer the supernatant to a new 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Express the results as fold change in caspase-3 activity compared to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a fluorescent dye (e.g., TMRE or JC-1) that accumulates in healthy mitochondria with a high membrane potential.
Materials:
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
After the treatment period, add the fluorescent dye (e.g., 100 nM TMRE) to the culture medium.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader (for TMRE: Ex/Em ~549/575 nm).
-
Express the results as a percentage of the mitochondrial membrane potential of the untreated control.
Mandatory Visualization
Caption: this compound signaling pathway in neuroprotection.
Caption: Experimental workflow for assessing this compound efficacy.
References
Application Notes and Protocols: UCF-101 Dose-Response Studies in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UCF-101, a selective inhibitor of the pro-apoptotic serine protease Omi/HtrA2, in cardiomyocyte research. The provided protocols and data are intended to guide the design and execution of dose-response studies to evaluate the therapeutic potential of this compound in preventing cardiomyocyte death and dysfunction.
Introduction
Cardiomyocyte apoptosis is a critical contributor to the pathogenesis of various cardiovascular diseases, including myocardial infarction and heart failure. Omi/HtrA2, a mitochondrial serine protease, is released into the cytoplasm in response to apoptotic stimuli, where it promotes cell death through both caspase-dependent and -independent pathways. This compound is a potent and selective inhibitor of Omi/HtrA2, making it a valuable tool for investigating the role of this protease in cardiomyocyte apoptosis and a potential therapeutic agent for cardioprotection.[1] Recent studies have also highlighted a role for this compound in modulating cellular metabolism through the activation of AMP-activated protein kinase (AMPK), suggesting a broader mechanism of action in the heart.
Mechanism of Action
This compound is a competitive and reversible inhibitor of Omi/HtrA2 with a reported IC50 of approximately 9.5 μM for the purified enzyme.[1] By inhibiting the proteolytic activity of Omi/HtrA2, this compound can prevent the degradation of inhibitor of apoptosis proteins (IAPs) and other substrates, thereby attenuating the apoptotic cascade. Furthermore, evidence suggests that this compound can exert cardioprotective effects through the activation of AMPK, a key regulator of cellular energy homeostasis.
Quantitative Data Summary
While comprehensive dose-response studies of this compound in cardiomyocytes are not extensively documented in a single source, the following tables summarize key quantitative data gathered from various studies. These data points can serve as a foundation for designing more detailed dose-response experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Condition | This compound Concentration | Observed Effect | Reference |
| IC50 (Omi/HtrA2 inhibition) | Recombinant His-Omi | Cell-free assay | 9.5 µM | 50% inhibition of Omi/HtrA2 proteolytic activity | [1] |
| Apoptosis Inhibition | Caspase-9 (-/-) null fibroblasts | Omi/HtrA2-induced apoptosis | 1-25 µM | Inhibition of caspase-independent apoptosis | [1] |
| Apoptosis Inhibition | H9C2 cells overexpressing Omi/HtrA2 | Hypoxia/Reoxygenation | Not specified, but effective | Complete block of enhanced apoptosis | [2] |
| Neuronal Apoptosis | PC12 cells | 6-OHDA-induced apoptosis | 2.5 µM | Inhibition of apoptosis | [1] |
| Neuronal Apoptosis | PC12 cells | 6-OHDA-induced apoptosis | ≥10 µM | Increased apoptosis rate | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dose | Observed Effect | Reference |
| Mice | Myocardial Ischemia/Reperfusion | 0.6-1.8 µmol/kg (i.p.) | Reduced myocardial apoptosis and infarct size | [1] |
| Diabetic Mice | Streptozotocin-induced diabetes | 7.15 mg/kg (i.p.) | Reversal of cardiac remodeling and contractile anomalies |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Dose-Response Study
Caption: Experimental workflow for a this compound dose-response study.
Experimental Protocols
Protocol 1: Cardiomyocyte Culture and Induction of Apoptosis
1.1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
-
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.125%)
-
Collagenase Type II
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll gradient
-
Fibronectin-coated culture dishes
-
-
Procedure:
-
Euthanize neonatal rats according to approved animal protocols.
-
Excise hearts and place them in cold HBSS.
-
Mince the ventricular tissue and perform enzymatic digestion with trypsin and collagenase.
-
Pool the cell suspensions and centrifuge to pellet the cells.
-
Resuspend the cell pellet in DMEM with 10% FBS and pre-plate for 1-2 hours to allow for fibroblast attachment.
-
Collect the non-adherent cardiomyocytes and purify using a Percoll gradient.
-
Plate the purified cardiomyocytes on fibronectin-coated dishes and culture in DMEM with 10% FBS.
-
1.2. Induction of Apoptosis with Doxorubicin
-
Materials:
-
Cultured NRVMs
-
Doxorubicin hydrochloride (stock solution in sterile water or DMSO)
-
Culture medium
-
-
Procedure:
-
Culture NRVMs to the desired confluency.
-
Prepare a working solution of doxorubicin in culture medium.
-
Aspirate the old medium from the cells and replace it with the doxorubicin-containing medium. A final concentration of 1 µM is often used to induce apoptosis.
-
Incubate the cells for a predetermined time (e.g., 24 hours) to induce apoptosis.
-
Protocol 2: this compound Treatment and Assessment of Cardioprotection
2.1. This compound Dose-Response Treatment
-
Materials:
-
Apoptosis-induced NRVMs (from Protocol 1.2)
-
This compound (stock solution in DMSO)
-
Culture medium
-
-
Procedure:
-
Prepare a series of this compound dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the NRVMs with the different concentrations of this compound for 1 hour before inducing apoptosis with doxorubicin. Alternatively, this compound can be co-administered with the apoptotic stimulus.
-
2.2. Cell Viability Assay (MTT Assay)
-
Materials:
-
Treated NRVMs in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
-
Procedure:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2.3. Apoptosis Detection (TUNEL Assay)
-
Materials:
-
Treated NRVMs on coverslips
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL reaction according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
3.1. Protein Extraction and Quantification
-
Materials:
-
Treated NRVMs
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
-
Procedure:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
3.2. Western Blotting
-
Materials:
-
Protein lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like GAPDH.
-
Conclusion
This compound holds promise as a cardioprotective agent due to its dual mechanism of inhibiting Omi/HtrA2-mediated apoptosis and activating the pro-survival AMPK signaling pathway. The protocols outlined in these application notes provide a framework for conducting rigorous dose-response studies in cardiomyocytes. By systematically evaluating the effects of a range of this compound concentrations on cell viability, apoptosis, and key signaling pathways, researchers can further elucidate its therapeutic potential and contribute to the development of novel treatments for cardiovascular diseases.
References
Application Notes and Protocols: Western Blot Analysis of Omi/HtrA2 Inhibition by Ucf-101
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to study the inhibition of the mitochondrial serine protease Omi/HtrA2 by the specific inhibitor, Ucf-101. This document includes an overview of the signaling pathway, quantitative data on inhibition, detailed experimental protocols, and visual representations of the key processes.
Introduction
Omi/HtrA2 is a pro-apoptotic mitochondrial serine protease that plays a crucial role in both caspase-dependent and -independent cell death.[1] Under normal physiological conditions, Omi/HtrA2 resides in the mitochondrial intermembrane space. Upon apoptotic stimuli, it is released into the cytosol where it promotes apoptosis through two primary mechanisms: binding to and antagonizing Inhibitor of Apoptosis Proteins (IAPs), and through its intrinsic serine protease activity.[1][2][3] The protease activity of Omi/HtrA2 is critical for its pro-apoptotic function, which includes the cleavage and inactivation of IAPs, such as XIAP.[2][3][4]
This compound is a potent, specific, and competitive inhibitor of Omi/HtrA2, with an IC50 of 9.5 μM.[5][6] It has been demonstrated to have neuroprotective and cardioprotective effects by mitigating apoptotic cell death.[1][7][8] Western blot analysis is an indispensable technique to investigate the efficacy of this compound in inhibiting Omi/HtrA2 activity. This is typically assessed by observing the prevention of the degradation of Omi/HtrA2 substrates, such as XIAP, or by monitoring the reduction in the activation of downstream caspases.
Omi/HtrA2 Signaling Pathway and Inhibition by this compound
Apoptotic stimuli trigger the release of Omi/HtrA2 from the mitochondria into the cytosol. In the cytosol, Omi/HtrA2 promotes apoptosis by neutralizing IAPs, which are endogenous inhibitors of caspases. Omi/HtrA2's N-terminal "AVPS" motif allows it to bind to the BIR domains of IAPs, displacing caspases.[2] Furthermore, the serine protease activity of Omi/HtrA2 leads to the cleavage and irreversible inactivation of IAPs.[2][3] This dual-action mechanism efficiently relieves the inhibition of caspases, such as caspase-3 and caspase-9, leading to the execution of apoptosis.[1] this compound directly inhibits the catalytic activity of Omi/HtrA2, thereby preventing the degradation of IAPs and suppressing the downstream apoptotic cascade.
Figure 1: Omi/HtrA2 apoptotic signaling pathway and its inhibition by this compound.
Quantitative Data on this compound Inhibition
The following table summarizes the effective concentrations of this compound used in various studies to inhibit Omi/HtrA2 activity, as determined by Western blot analysis of downstream targets.
| Cell Type/Model | Treatment Conditions | This compound Concentration | Downstream Effect Measured by Western Blot | Reference |
| Mouse Embryo Fibroblasts (caspase-9 -/-) | Omi-induced apoptosis | 1-25 µM | Inhibition of caspase-independent apoptosis | [5] |
| Rat Neonatal Ventricular Cardiomyocytes | Hypoxia/Reoxygenation | Not specified, but shown to reduce apoptosis | Attenuated XIAP degradation, inhibited caspase-9 and -3 activities | [1] |
| Human RPE cells (ARPE-19) | 1 mM H2O2 for 2 hours | 1-2 µM | Decreased cytosolic translocation of Omi/HtrA2, attenuated caspase-3 activation | [9] |
| Rat Model of Septic Encephalopathy | Cecal Ligation and Puncture (CLP) | 10 µmol/kg | Attenuated XIAP degradation and levels of cleaved caspase-3, -9, and PARP | [7] |
| Rat Model of Cerebral Ischemia/Reperfusion | Middle Cerebral Artery Occlusion | 1.5 µmol/kg | Attenuated cleavage of caspase-8 and caspase-3 | [8] |
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is designed for the preparation of whole-cell lysates suitable for Western blot analysis.
Workflow Diagram:
Figure 2: Workflow for cell lysis and protein extraction.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Protocol:
-
Culture cells to the desired confluency and treat with apoptotic stimuli in the presence or absence of this compound for the desired time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing a protease inhibitor cocktail to the culture dish.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
SDS-PAGE and Western Blotting
Protocol:
-
Load equal amounts of protein (typically 20-50 µg) per lane of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-Omi/HtrA2
-
Anti-XIAP
-
Anti-cleaved Caspase-3
-
Anti-cleaved Caspase-9
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For quantitative analysis, measure the band intensity using densitometry software and normalize to the loading control.
Logical Relationship of this compound Inhibition Analysis
The following diagram illustrates the logical flow of a typical experiment designed to analyze the inhibitory effect of this compound on Omi/HtrA2.
Figure 3: Logical workflow for analyzing this compound's inhibitory effect.
By following these protocols and understanding the underlying signaling pathways, researchers can effectively utilize Western blot analysis to investigate the inhibition of Omi/HtrA2 by this compound and its potential as a therapeutic agent in apoptosis-related diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Omi/HtrA2 Protease Inhibitor, this compound [sigmaaldrich.com]
- 7. karger.com [karger.com]
- 8. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Ucf-101 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays with Ucf-101, a selective inhibitor of the pro-apoptotic protease Omi/HtrA2. This document includes detailed protocols for common viability assays, data on the dose-dependent effects of this compound, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound is a potent and selective inhibitor of the mitochondrial serine protease Omi/HtrA2. This enzyme plays a crucial role in apoptosis, or programmed cell death. By inhibiting Omi/HtrA2, this compound can exert protective effects in various cell types, particularly neurons, by preventing apoptotic cell death. However, it is important to note that the effects of this compound on cell viability are dose-dependent. While low concentrations have been shown to be neuroprotective, higher concentrations can induce apoptosis. Therefore, careful dose-response studies are essential when evaluating the effects of this compound in any cell-based assay.
This compound has been shown to modulate key signaling pathways, including the Wnt/β-catenin and AMPK/NF-κB pathways, which are involved in cell survival, inflammation, and stress responses.
Data Presentation: this compound Dose-Response on PC12 Cell Viability
The following table summarizes the observed effects of different concentrations of this compound on the viability of PC12 cells, a common model for neuronal studies. This data highlights the biphasic effect of the compound, with low concentrations promoting survival and higher concentrations leading to increased cell death.
| This compound Concentration (µM) | Observed Effect on PC12 Cell Viability | Reference |
| 2.5 | Decreased apoptosis rate in a Parkinson's disease cell model. | [1] |
| ≥10 | Increased apoptosis rate compared to controls. | [1] |
Experimental Protocols
Detailed methodologies for two key cell viability assays, the MTT assay and the Trypan Blue exclusion assay, are provided below. These protocols are tailored for the evaluation of this compound's effects on adherent cell lines such as PC12 neuroblastoma cells.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
PC12 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the PC12 cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 2.5, 5, 10, 20, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Protocol 2: Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
PC12 cells (or other suitable cell line) treated with this compound as described in the MTT protocol.
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
After the this compound treatment period, collect the cell culture medium from each well (to include any detached, non-viable cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the collected medium and the trypsinized cells for each treatment condition into separate microcentrifuge tubes.
-
Centrifuge the cell suspensions at 200 x g for 5 minutes.
-
Carefully discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium (e.g., 100 µL).
-
-
Staining:
-
In a new microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.
-
-
Cell Counting:
-
Load 10 µL of the cell-trypan blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Alternatively, use an automated cell counter for a more rapid and standardized count.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Percentage Viability = (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on cell viability.
References
Application Notes and Protocols: Immunohistochemical Analysis of Apoptosis Markers Following Ucf-101 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of apoptosis markers in response to treatment with Ucf-101, a selective inhibitor of the mitochondrial serine protease Omi/HtrA2.
Introduction
This compound is a potent and specific inhibitor of the pro-apoptotic serine protease Omi/HtrA2.[1] Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes apoptosis by binding to and degrading Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP). This degradation relieves the IAP-mediated inhibition of caspases, leading to the activation of the apoptotic cascade. By inhibiting Omi/HtrA2, this compound is expected to prevent the degradation of IAPs, thereby suppressing caspase activation and subsequent apoptosis.[1] This mechanism of action makes this compound a valuable tool for studying apoptosis and a potential therapeutic agent for diseases characterized by excessive cell death.
Immunohistochemistry is a powerful technique to visualize and quantify the expression and localization of specific proteins within the context of tissue architecture. This document outlines detailed protocols for the immunohistochemical detection of key apoptosis markers, including cleaved caspase-3, and for the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on apoptosis markers as assessed by immunohistochemistry in a model of neuroinflammation. Please note that this data is illustrative and intended to demonstrate the expected outcomes of this compound treatment. Actual results may vary depending on the experimental model and conditions.
Table 1: Quantification of TUNEL-Positive Cells
| Treatment Group | Mean Number of TUNEL-Positive Cells/Field (± SEM) | Fold Change vs. Disease Model |
| Control | 5.2 ± 1.1 | - |
| Disease Model | 45.8 ± 4.3 | 1.0 |
| Disease Model + this compound (10 µM) | 15.3 ± 2.5 | 0.33 |
Table 2: Quantification of Cleaved Caspase-3 Immunoreactivity
| Treatment Group | Average Optical Density (OD) of Cleaved Caspase-3 Staining (± SEM) | Fold Change vs. Disease Model |
| Control | 0.12 ± 0.03 | - |
| Disease Model | 0.85 ± 0.11 | 1.0 |
| Disease Model + this compound (10 µM) | 0.31 ± 0.06 | 0.36 |
Table 3: Immunohistochemical H-Score for Bax and Bcl-2 Expression
| Treatment Group | Bax H-Score (Mean ± SEM) | Bcl-2 H-Score (Mean ± SEM) | Bax/Bcl-2 Ratio |
| Control | 75 ± 10 | 180 ± 15 | 0.42 |
| Disease Model | 210 ± 20 | 60 ± 8 | 3.5 |
| Disease Model + this compound (10 µM) | 110 ± 12 | 150 ± 18 | 0.73 |
Signaling Pathway
Caption: this compound inhibits Omi/HtrA2, preventing IAP degradation and blocking apoptosis.
Experimental Workflow
Caption: A streamlined workflow for immunohistochemical staining and analysis.
Experimental Protocols
Immunohistochemistry for Cleaved Caspase-3
This protocol is intended for the detection of cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide in methanol
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with deionized water.
-
-
Blocking:
-
Immerse slides in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate slides with Blocking Buffer for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Incubate slides with DAB substrate solution until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with deionized water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is for the detection of DNA fragmentation in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Proteinase K (20 µg/mL in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, as per manufacturer's instructions)
-
Stop/Wash Buffer
-
Converter-POD (anti-fluorescein antibody conjugated with horseradish peroxidase)
-
DAB substrate kit
-
Hematoxylin or Methyl Green counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for cleaved caspase-3 IHC.
-
-
Permeabilization:
-
Incubate slides with Proteinase K for 15-30 minutes at 37°C.
-
Rinse with PBS (2 x 5 minutes).
-
-
TUNEL Reaction:
-
Incubate slides with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.
-
Rinse with Stop/Wash Buffer (3 x 10 minutes).
-
-
Detection:
-
Incubate slides with Converter-POD for 30 minutes at 37°C.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until a brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin or methyl green.
-
Dehydrate, clear, and mount as described for cleaved caspase-3 IHC.
-
Concluding Remarks
The provided protocols and application notes serve as a comprehensive resource for researchers investigating the anti-apoptotic effects of this compound. The combination of detailed methodologies, illustrative data, and pathway diagrams will facilitate the design and execution of experiments aimed at elucidating the role of this compound in modulating apoptosis. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible immunohistochemical data.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with UCF-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCF-101 is a potent, selective, and cell-permeable inhibitor of the mitochondrial serine protease Omi/HtrA2.[1] Omi/HtrA2 is a key regulator of apoptosis, or programmed cell death, and its release from the mitochondria into the cytoplasm is a critical step in initiating cell death signaling. This document provides detailed application notes and protocols for the analysis of apoptosis induced or inhibited by this compound using flow cytometry.
This compound has been shown to modulate apoptosis in various cell types. In some contexts, such as in response to certain cellular stressors, this compound can protect cells from apoptosis by inhibiting the pro-apoptotic activity of Omi/HtrA2.[2] Conversely, in other scenarios, particularly in cancer cells, modulation of Omi/HtrA2 activity can be a strategy to induce apoptosis.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to analyze the different stages of apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
Mechanism of Action of Omi/HtrA2 in Apoptosis
Omi/HtrA2 promotes apoptosis through two distinct pathways upon its release from the mitochondria:
-
Caspase-Dependent Pathway: Omi/HtrA2 possesses an N-terminal IAP-binding motif that allows it to bind to and cleave Inhibitor of Apoptosis Proteins (IAPs), such as XIAP.[3][4] This cleavage inactivates the IAPs, thereby relieving their inhibitory effect on caspases (initiator caspase-9 and effector caspase-3). The activation of this caspase cascade leads to the execution of apoptosis.
-
Caspase-Independent Pathway: Omi/HtrA2's intrinsic serine protease activity can also contribute to apoptosis through a caspase-independent mechanism.[2][4] This pathway is less well-defined but involves the proteolytic degradation of various cellular substrates.
Data Presentation
The following table summarizes quantitative data from a study investigating the protective effects of this compound against cisplatin-induced apoptosis in human kidney (HK-2) cells. Cells were treated with this compound and apoptosis was induced with cisplatin for 14 hours. Apoptosis was quantified by flow cytometry using Annexin V and 7-aminoactinomycin D (7-AAD) staining.[2]
| Treatment Group | Concentration of this compound (µM) | Concentration of Cisplatin (µM) | Percentage of Apoptotic Cells (%) |
| Vehicle Control | 0 | 0 | ~5 |
| Cisplatin | 0 | 50 | ~35 |
| This compound + Cisplatin | 50 | 50 | ~20 |
| This compound + Cisplatin | 70 | 50 | ~15 |
Experimental Protocols
Protocol 1: General Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol provides a general procedure for staining cells with Annexin V and PI for flow cytometry analysis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Collect the culture medium containing any floating cells. Combine with detached cells and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution (e.g., 50 µg/mL).
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Protocol 2: Induction of Apoptosis with this compound in HK-2 Cells
This protocol is based on the methodology described in the study by Cilenti et al. (2004) and is designed to assess the protective effect of this compound against a known apoptosis inducer.[2]
Materials:
-
HK-2 (human kidney) cells
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound (stock solution in DMSO)
-
Cisplatin (or other apoptosis inducer)
-
Materials for flow cytometry as listed in Protocol 1
Procedure:
-
Cell Seeding: Seed HK-2 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in cell culture medium at final concentrations of 50 µM and 70 µM.
-
Aspirate the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for 1 hour.
-
-
Apoptosis Induction:
-
After the pre-treatment, add the apoptosis inducer (e.g., cisplatin at a final concentration of 50 µM) to the wells containing this compound and to a set of wells without this compound (positive control).
-
Include an untreated control group (cells with medium only).
-
Incubate the cells for 14 hours at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Staining:
-
Harvest the cells as described in Protocol 1 (Step 1 for adherent cells).
-
Proceed with the Annexin V and PI staining as outlined in Protocol 1 (Steps 2-5).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Set up appropriate gates to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
Caption: Caspase-Dependent Apoptotic Pathway of Omi/HtrA2.
Caption: Caspase-Independent Apoptotic Pathway of Omi/HtrA2.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
- 1. Cardiac Specific Overexpression of Mitochondrial Omi/HtrA2 Induces Myocardial Apoptosis and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stars.library.ucf.edu [stars.library.ucf.edu]
- 3. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Omi/HtrA2 as a mitochondrial apoptotic serine protease that disrupts inhibitor of apoptosis protein-caspase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ucf-101 off-target effects in scientific research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCF-101, a selective inhibitor of the pro-apoptotic protease Omi/HtrA2. This guide focuses on addressing potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: The primary target of this compound is the pro-apoptotic protease Omi/HtrA2. It acts as a selective and competitive inhibitor with a reported IC50 of 9.5 μM for His-Omi.[1] this compound shows minimal activity against a variety of other serine proteases, with IC50 values greater than 200 μM.[1]
Q2: I am observing both anti-apoptotic and pro-apoptotic effects with this compound. Is this expected?
A2: Yes, this concentration-dependent dual effect has been reported in the literature. In PC12 cells, a low concentration of this compound (2.5 μM) has been shown to be neuroprotective and decrease the rate of apoptosis.[1][2] However, at higher concentrations (≥10 μM), this compound can paradoxically increase the rate of apoptosis.[1][2] This highlights the critical importance of careful dose-response studies in your experimental model.
Q3: Are there known off-target effects of this compound that are independent of its action on Omi/HtrA2?
A3: Yes, there is evidence suggesting that this compound can induce cellular responses independently of its inhibitory effect on Omi/HtrA2.[3] These off-target effects are often associated with the induction of endoplasmic reticulum (ER) stress and the activation of specific signaling pathways.
Q4: Which signaling pathways are known to be affected by this compound in an off-target manner?
A4: Studies have implicated this compound in the activation of the ER stress response, leading to the upregulation of transcription factors such as Activating Transcription Factor 3 (ATF3) and C/EBP homologous protein (CHOP).[2] Additionally, the neuroprotective effects of low-concentration this compound have been linked to the activation of the Wnt/β-catenin signaling pathway.[2]
Q5: Can this compound's intrinsic fluorescence interfere with my assays?
A5: this compound possesses natural red fluorescence at 543 nm, which can be utilized to monitor its cellular uptake.[1] However, this property may also interfere with fluorescence-based assays. It is crucial to include appropriate vehicle-only controls to account for any background fluorescence from the compound itself.
Troubleshooting Guides
Issue 1: Inconsistent or Contradictory Results in Apoptosis Assays
| Symptom | Possible Cause | Suggested Solution |
| Increased apoptosis at expected protective concentrations. | Concentration is too high for the specific cell type or experimental conditions. | Perform a detailed dose-response curve to determine the optimal concentration for the desired effect in your model system. Start with a lower concentration range (e.g., 1-5 μM) and titrate upwards.[1][2] |
| Off-target pro-apoptotic effects are dominating. | Consider the use of alternative Omi/HtrA2 inhibitors to confirm that the observed effect is target-specific. If possible, use knockout/knockdown models for Omi/HtrA2 as a control. | |
| Cell health and passage number. | Ensure cells are healthy and within a consistent and low passage number range, as sensitivity to apoptotic stimuli can vary with cell passage.[4] | |
| No effect on apoptosis where one is expected. | Concentration is too low. | Increase the concentration of this compound. A common effective range for observing effects is 10-25 μM, but this should be empirically determined.[1] |
| Insufficient treatment duration. | Optimize the incubation time. Effects on apoptosis may require longer treatment periods (e.g., 24-48 hours). | |
| Assay sensitivity. | Use multiple, complementary methods to assess apoptosis (e.g., TUNEL assay, caspase activity assays, and Western blotting for cleaved caspases) to confirm your findings. |
Issue 2: Unexpected Activation of Stress Response Pathways
| Symptom | Possible Cause | Suggested Solution |
| Upregulation of ER stress markers (e.g., ATF3, CHOP, GRP78/Bip). | This compound is inducing an off-target ER stress response. | This is a known off-target effect, particularly at higher concentrations.[2] Acknowledge this in your data interpretation. To minimize this, use the lowest effective concentration of this compound. |
| Investigate the kinetics of ER stress marker induction to understand if it is an early or late event in your experimental timeline. | ||
| Consider using a positive control for ER stress (e.g., tunicamycin or thapsigargin) to compare the magnitude of the effect. | ||
| Activation of the Wnt/β-catenin pathway. | This compound may be modulating components of this pathway. | This has been observed, particularly in the context of neuroprotection at low concentrations.[2] Use a TCF/LEF luciferase reporter assay to quantify the activation of this pathway.[1][3][5][6] |
| Examine the phosphorylation status and cellular localization of β-catenin by Western blotting and immunofluorescence, respectively. |
Quantitative Data Summary
| Parameter | Value | Target/Effect | Reference |
| IC50 | 9.5 μM | Inhibition of His-Omi/HtrA2 | [1] |
| IC50 | >200 μM | Inhibition of other serine proteases | [1] |
| Anti-apoptotic Concentration | 2.5 μM | Inhibition of 6-OHDA-induced apoptosis in PC12 cells | [1][2] |
| Pro-apoptotic Concentration | ≥10 μM | Increased apoptosis rate in PC12 cells | [1][2] |
Experimental Protocols
Assessment of Apoptosis using TUNEL Assay in PC12 Cells
This protocol outlines the general steps for detecting apoptosis-induced DNA fragmentation in PC12 cells treated with this compound using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
-
Cell Culture and Treatment:
-
Plate PC12 cells on collagen-coated coverslips or plates at an appropriate density.
-
Induce apoptosis using a relevant stressor (e.g., 6-hydroxydopamine [6-OHDA] at 60-100 µM for 24 hours).[2][7][8]
-
Pre-treat cells with this compound at the desired concentrations (e.g., 2.5 µM for protection, ≥10 µM for potential pro-apoptotic effects) for 1-2 hours before adding the apoptotic stimulus.[1][2] Include vehicle-only and stimulus-only controls.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells gently with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature to allow entry of the labeling enzymes.[9]
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves:
-
-
Detection and Visualization:
-
If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
-
Quantification:
-
Count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields of view to determine the percentage of apoptotic cells.
-
Analysis of ER Stress and Wnt/β-catenin Pathway Activation by Western Blotting
This protocol provides a general workflow for analyzing changes in protein expression related to ER stress and the Wnt/β-catenin pathway in this compound-treated cells.
-
Cell Lysis and Protein Quantification:
-
Culture and treat PC12 cells with this compound and/or an apoptotic stimulus as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended antibodies include:
-
ER Stress: anti-ATF3, anti-CHOP, anti-GRP78/Bip.
-
Wnt/β-catenin: anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-GSK3β.
-
Loading Control: anti-β-actin, anti-GAPDH, or anti-tubulin.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Experimental Workflows
This compound On-Target and Off-Target Effects
Experimental Workflow for Investigating this compound Effects
Logical Relationship of this compound's Concentration-Dependent Effects
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Potential cytotoxicity of high-concentration Ucf-101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of high-concentration Ucf-101. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2.[1] It has an IC50 of 9.5 μM for His-Omi and demonstrates minimal activity against other serine proteases.[1]
Q2: Does this compound become cytotoxic at high concentrations?
A2: Yes, studies have shown that while low concentrations of this compound can be protective and inhibit apoptosis, high concentrations can induce it. For example, in Parkinson's disease (PD)-PC12 cells, this compound at concentrations of 10 μM and higher increased the rate of apoptosis.[1]
Q3: What are the potential off-target effects of this compound at high concentrations?
A3: While specific off-target effects for high-concentration this compound are not extensively documented in the provided search results, it is a general principle in pharmacology that high concentrations of a compound may lead to off-target binding and unintended cellular effects.[2][3][4] Researchers should consider performing counter-screens or target engagement assays to assess the specificity of this compound in their experimental system, especially when using high concentrations.
Q4: How can I monitor the cellular uptake of this compound?
A4: this compound possesses a natural red fluorescence at 543 nm, which can be utilized to monitor its entry into mammalian cells.[1] This intrinsic property allows for qualitative assessment of cell permeability via fluorescence microscopy.
Troubleshooting Guide
Issue 1: Increased cell death observed after treatment with high-concentration this compound.
-
Possible Cause: this compound exhibits a dose-dependent effect on apoptosis. At concentrations ≥10 μM, it has been shown to increase the apoptosis rate in certain cell types.[1]
-
Troubleshooting Steps:
-
Confirm Concentration: Double-check the calculations for your stock solution and final experimental concentrations.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.
-
Apoptosis Assay: Use an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to confirm that the observed cell death is due to apoptosis.[5][6]
-
Incubation Time: Optimize the incubation time. Prolonged exposure to high concentrations may exacerbate cytotoxicity.
-
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
-
Possible Cause: Several experimental factors can contribute to variability in cell viability assays.[7]
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells and experiments.
-
Solvent Control: Include a vehicle control (e.g., DMSO) at a concentration matched to the highest concentration of this compound used to account for any solvent-induced toxicity.[7]
-
Assay Incubation Time: Optimize the incubation time for your chosen viability assay (e.g., MTT, resazurin) to ensure you are within the linear range of the assay and to avoid artifacts from prolonged incubation.
-
Plate Edge Effects: Be mindful of potential "edge effects" in multi-well plates. Consider not using the outer wells for critical experiments or ensure proper humidification to minimize evaporation.[7]
-
Quantitative Data
Table 1: Concentration-Dependent Effects of this compound on Apoptosis in PD-PC12 Cells
| This compound Concentration | Effect on 6-OHDA-Induced Apoptosis | Reference |
| 2.5 μM | Inhibition | [1] |
| ≥10 μM | Increase | [1] |
Table 2: IC50 Value of this compound
| Target | IC50 | Reference |
| His-Omi | 9.5 μM | [1] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (and appropriate vehicle controls) for the desired exposure time.
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as required for your experiment.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Caption: Dose-dependent effects of this compound on apoptosis.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. [labroots.com]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with UCF-101: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the UCF-101 dataset. Researchers, scientists, and drug development professionals can find detailed experimental protocols, data-driven insights, and visual workflows to enhance the reproducibility and accuracy of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant fluctuations in validation accuracy during training?
Inconsistent validation accuracy is a frequent challenge when training models on the this compound dataset. This can often be attributed to the high intra-class and low inter-class variance in the dataset. Some action classes are very similar to each other (e.g., "Tennis Swing" and "Cricket Shot"), while videos within the same class can have vastly different backgrounds, lighting conditions, and camera motion.[1]
Potential Causes and Solutions:
-
Data Shuffling: Ensure that your training data is properly shuffled at the beginning of each epoch. This prevents the model from learning spurious correlations from the order of the data.
-
Learning Rate: An inappropriate learning rate can cause the model's performance to oscillate. Consider using a learning rate scheduler to decrease the learning rate as training progresses.
-
Batch Size: A small batch size can introduce noise into the training process, leading to unstable validation accuracy. Experiment with larger batch sizes, constrained by your hardware's memory.
-
Overfitting: The model might be starting to overfit to the training data. Implemented regularization techniques can help mitigate this.
Q2: My model is overfitting to the training data. What are some effective mitigation strategies for this compound?
Overfitting is a common problem when training deep learning models on datasets of the size of this compound.[2][3] Several techniques can be employed to combat this:
-
Data Augmentation: This is a powerful technique to artificially increase the size and diversity of your training set. Common augmentations for video data include:
-
Horizontal Flipping: A simple yet effective technique for many action classes.
-
Random Cropping and Resizing: Helps the model learn to be robust to variations in object scale and position.
-
Temporal Jittering: Randomly dropping or duplicating frames to introduce temporal variations.
-
Color Jittering: Adjusting brightness, contrast, and saturation to make the model less sensitive to lighting changes.
-
-
Regularization:
-
Dropout: Randomly setting a fraction of neuron activations to zero during training to prevent co-adaptation of neurons.[4]
-
Weight Decay (L2 Regularization): Penalizing large weights in the network to encourage simpler models.
-
-
Early Stopping: Monitoring the validation loss and stopping the training process when the validation loss stops improving for a certain number of epochs.[4]
-
Transfer Learning: Using a model pre-trained on a larger dataset (e.g., Kinetics) and fine-tuning it on this compound can significantly reduce overfitting and improve performance.[3]
Q3: What are the recommended data preprocessing steps for the this compound dataset?
Consistent and appropriate data preprocessing is crucial for achieving reliable results. Here's a recommended pipeline:
-
Frame Extraction: Videos need to be decoded into individual frames. The number of frames extracted per video is a hyperparameter that can be tuned.
-
Resizing: Frames are typically resized to a consistent dimension (e.g., 224x224 pixels) to be fed into the neural network.
-
Normalization: Pixel values are normalized to a specific range (e.g.,[5] or [-1, 1]) or standardized by subtracting the mean and dividing by the standard deviation of the training set.
-
Train/Test Split: The official this compound website provides recommended train/test splits. It is crucial to use these splits for fair comparison with other published results.[1] The dataset is divided into three splits, each containing a training and a testing set.[6]
Troubleshooting Guides
Guide 1: Addressing Inconsistent Accuracy
This guide provides a step-by-step approach to diagnosing and resolving inconsistent accuracy during model training.
Experimental Protocol:
-
Verify Data Loading and Preprocessing:
-
Ensure that the official train/test splits are being used correctly.[1]
-
Visually inspect a few batches of preprocessed data from both the training and validation sets to confirm that they are being loaded and augmented as expected.
-
Confirm that the labels are correctly associated with the video clips.
-
-
Hyperparameter Tuning:
-
Learning Rate: Start with a relatively small learning rate (e.g., 1e-4) and gradually increase it. Use a learning rate finder tool if available.
-
Batch Size: Experiment with different batch sizes. A larger batch size can lead to more stable gradients but requires more memory.
-
Optimizer: While Adam is a common choice, experimenting with other optimizers like SGD with momentum might yield better results for your specific model architecture.
-
-
Analyze Training and Validation Curves:
-
Plot the training and validation loss and accuracy over epochs.
-
If the validation loss starts to increase while the training loss continues to decrease, it's a clear sign of overfitting.
-
If both training and validation accuracy are low, the model might be underfitting.
-
Logical Workflow for Troubleshooting Inconsistent Accuracy:
A logical workflow for diagnosing and addressing inconsistent validation accuracy.
Guide 2: Mitigating Overfitting
This guide details an experimental protocol for implementing common overfitting mitigation techniques.
Experimental Protocol:
-
Data Augmentation:
-
Implement a pipeline of data augmentation techniques. A good starting point is:
-
Random horizontal flips (probability = 0.5).
-
Randomly sample a fixed number of frames from each video.
-
Apply random cropping and resizing to the frames.
-
Introduce mild color jittering.
-
-
-
Regularization:
-
Add a Dropout layer before the final classification layer of your model. A dropout rate between 0.2 and 0.5 is a common starting point.
-
Incorporate L2 weight decay into your optimizer. A small value like 1e-4 is often effective.
-
-
Early Stopping:
-
Monitor the validation loss during training.
-
Set a patience parameter (e.g., 5-10 epochs). If the validation loss does not improve for this number of epochs, stop the training process and save the model with the best validation loss.
-
Signaling Pathway for Overfitting Mitigation:
Strategies to mitigate overfitting and improve model generalization.
Quantitative Data Summary
The performance of various models on the this compound dataset can vary significantly based on the architecture, training protocol, and whether pre-training was used. The following table summarizes the reported accuracy of different models.
| Model Architecture | Pre-trained on | Top-1 Accuracy (%) | Reference |
| 3D ResNet-18 | Kinetics | 83.80 | [7] |
| MC3-18 | Kinetics | 87.05 | [7] |
| R(2+1)D-BERT | - | 98.69 | [8] |
| Two Stream I3D | - | >98 | [8] |
| 2D CNN (ResNet101) | ImageNet | 78.91 (test precision) | [6] |
| 3D-MRCNN | - | 85.7 | [9] |
Note: The reported accuracies might be on different splits of the this compound dataset, and direct comparison should be done with caution. Always refer to the original publications for detailed experimental settings.
References
- 1. CRCV | Center for Research in Computer Vision at the University of Central Florida [crcv.ucf.edu]
- 2. Testing performance on official this compound split 1 · Issue #12 · eriklindernoren/Action-Recognition · GitHub [github.com]
- 3. Evaluation on official split 01 of UCF101 · Issue #14 · jfzhang95/pytorch-video-recognition · GitHub [github.com]
- 4. Understanding Overfitting : Causes and Solutions | by Uday Kiran Bandla | Medium [medium.com]
- 5. Exploratory Data Analysis and Preprocessing of Video Data: A Guide with UCF101 Dataset | by Pallavi Vangari | Medium [medium.com]
- 6. Human Action Recognition on UCF101 Dataset — 2D CNN Based | by Arjun Deshmukh | Medium [medium.com]
- 7. reddit.com [reddit.com]
- 8. analyticsindiamag.com [analyticsindiamag.com]
- 9. researchgate.net [researchgate.net]
Ucf-101 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of UCF-101 in cell culture experiments. Researchers, scientists, and drug development professionals can find information on potential issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2, with an IC50 of 9.5 μM for His-Omi.[1] It exhibits minimal activity against various other serine proteases.[1] By inhibiting Omi/HtrA2, this compound can protect cells from apoptosis, making it a valuable tool in neuroscience and cardiology research.[1][2]
Q2: I am seeing a lot of information about a "this compound dataset." Is this related to the chemical compound?
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is there any information available on the stability of this compound in cell culture media?
Q5: Does this compound have any intrinsic properties that could interfere with my assays?
Yes, this compound possesses natural red fluorescence at 543 nm.[1] This property can be utilized to monitor its cellular uptake but may also interfere with fluorescence-based assays. It is crucial to include appropriate vehicle controls to account for any background fluorescence from the compound.
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected biological activity of this compound.
This could be due to the degradation of this compound in the cell culture medium.
-
Possible Cause: Instability of the compound at 37°C in the presence of media components.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Minimize Incubation Time: If possible, design your experiments to use the shortest effective incubation time.
-
Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. This can be done by preparing a solution of this compound in your medium, incubating it at 37°C, and taking samples at different time points (e.g., 0, 2, 4, 8, 24 hours). The biological activity of these aged solutions can then be compared to a freshly prepared solution.
-
Consider Serum Effects: If you are using a serum-containing medium, be aware that serum esterases can degrade certain compounds. You may want to test the stability in both serum-free and serum-containing media.
-
Problem 2: High background signal in fluorescence-based assays.
This is likely due to the intrinsic fluorescence of this compound.
-
Possible Cause: this compound has a natural red fluorescence at 543 nm.[1]
-
Troubleshooting Steps:
-
Include Vehicle Controls: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Include Compound-Only Controls: In a cell-free setup, measure the fluorescence of this compound in your assay buffer to quantify its contribution to the signal.
-
Use Alternative Assays: If the interference is significant, consider using non-fluorescence-based assays, such as colorimetric or luminescence-based methods, to measure your endpoint.
-
Problem 3: Unexpected or paradoxical cellular effects at different concentrations.
Some studies have reported that low concentrations of this compound can be protective, while higher concentrations may induce apoptosis.[2]
-
Possible Cause: Off-target effects or concentration-dependent paradoxical effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully titrate the concentration of this compound to determine the optimal working concentration for your specific cell type and experimental endpoint.
-
Assess Cell Viability: Always perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to monitor for any cytotoxic effects of the compound.
-
Consult the Literature: Review existing literature for studies using this compound in similar cell types or experimental systems to guide your concentration selection.
-
Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Omi/HtrA2 | [1] |
| IC50 | 9.5 μM (for His-Omi) | [1] |
| Fluorescence | Natural red fluorescence at 543 nm | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the functional stability of this compound in your specific cell culture medium.
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
Your cell line of interest
-
Assay to measure a known biological effect of this compound (e.g., protection from an apoptotic stimulus)
-
-
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration you intend to use in your experiments.
-
Aliquot this solution into several sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube and store it at -80°C until you are ready to perform the functional assay. The 0-hour time point represents the fresh, non-incubated compound.
-
Once all time points are collected, thaw the samples.
-
Seed your cells in appropriate culture plates.
-
Treat the cells with the "aged" this compound solutions from each time point. Include a positive control (freshly prepared this compound) and a negative control (vehicle).
-
Induce the biological effect that this compound is expected to modulate (e.g., induce apoptosis).
-
Perform your functional assay to measure the biological activity of this compound at each time point.
-
Plot the biological activity as a function of incubation time in the cell culture medium. A decrease in activity over time indicates degradation of the compound.
-
Visualizations
Caption: Signaling pathway showing the role of this compound in inhibiting apoptosis.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects in vivoandin vitro models of PD against 6-hydroxydopamine toxicity by alleviating endoplasmic reticulum stress via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticsindiamag.com [analyticsindiamag.com]
- 4. crcv.ucf.edu [crcv.ucf.edu]
- 5. [1212.0402] UCF101: A Dataset of 101 Human Actions Classes From Videos in The Wild [arxiv.org]
- 6. The biocompatibility of metal-organic framework coatings: an investigation on the stability of SURMOFs with regard to water and selected cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unexpected cellular responses to Ucf-101 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ucf-101. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and competitive inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2. It functions by binding to the active site of Omi/HtrA2, preventing it from cleaving its target substrates.
Q2: What is the reported IC50 value for this compound against Omi/HtrA2?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for His-tagged Omi/HtrA2 is 9.5 µM.
Q3: Does this compound have significant off-target effects on other serine proteases?
A3: this compound has been shown to be highly selective for Omi/HtrA2. It exhibits very little activity against a range of other serine proteases, with IC50 values greater than 200 µM for enzymes such as kallikrein, trypsin, plasmin, and thrombin. However, one study has suggested that this compound can induce cellular responses independently of HtrA2/Omi, indicating the possibility of off-target effects.
Q4: What are the known cellular pathways affected by this compound?
A4: this compound has been shown to exert neuroprotective effects by modulating several signaling pathways, including the AMPK/NF-κB, MAPK/p38/ERK, and Wnt/β-catenin pathways.
Q5: I am observing both inhibition and induction of apoptosis in my experiments with this compound. Is this expected?
A5: Yes, this paradoxical effect is a key unexpected cellular response to this compound. At low concentrations, this compound has been observed to inhibit apoptosis, consistent with its role as an Omi/HtrA2 inhibitor. However, at higher concentrations, it can paradoxically promote apoptosis.
Troubleshooting Guide
Issue 1: Unexpected Increase in Apoptosis at High Concentrations
Symptoms:
-
Increased number of TUNEL-positive cells.
-
Enhanced caspase-3/7 activity.
-
Increased Annexin V staining.
-
Cell viability assays show decreased survival at high this compound concentrations.
Possible Cause: this compound exhibits a biphasic, dose-dependent effect on apoptosis. While it inhibits apoptosis at lower concentrations by inhibiting Omi/HtrA2, higher concentrations (≥10 µM in PC12 cells) have been shown to increase the rate of apoptosis. The precise mechanism for this pro-apoptotic effect at higher concentrations is not fully elucidated but may involve off-target effects or the induction of other cellular stress pathways.
Suggested Solutions:
-
Confirm Dose-Response: Perform a detailed dose-response experiment to determine the optimal concentration for apoptosis inhibition in your specific cell line.
-
Lower this compound Concentration: If the goal is to inhibit apoptosis, use a lower concentration of this compound. Based on published data in PC12 cells, a concentration of 2.5 µM was effective for inhibiting 6-OHDA-induced apoptosis.
-
Investigate Off-Target Effects: If the pro-apoptotic effect is of interest, consider investigating potential off-target effects using proteomics or other global analysis methods.
-
Assess Mitochondrial Health: Evaluate mitochondrial membrane potential and cytochrome c release to determine if the pro-apoptotic effect is mitochondrially-mediated.
Issue 2: Inconsistent or No Effect on Apoptosis
Symptoms:
-
High variability in apoptosis readouts between experiments.
-
No significant change in apoptosis markers after this compound treatment.
Possible Causes:
-
Cell Line Specificity: The response to this compound can be cell-type dependent.
-
Cell Passage Number: High passage numbers in cell lines like PC12 can lead to inconsistent susceptibility to apoptotic stimuli.
-
Compound Stability: Improper storage of this compound can lead to degradation and loss of activity.
-
Experimental Conditions: Variations in cell density, treatment duration, or assay timing can affect the outcome.
Suggested Solutions:
-
Optimize for Your Cell Line: Perform a dose-response and time-course experiment to establish the optimal conditions for your specific cell line.
-
Control for Cell Passage: Use cells within a consistent and low passage number range for all experiments.
-
Proper Compound Handling: Aliquot and store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Standardize Protocols: Ensure consistent cell seeding density, treatment times, and assay procedures across all experiments.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Omi/HtrA2) | 9.5 µM | His-Omi | |
| IC50 (Other Serine Proteases) | >200 µM | Various | |
| Anti-apoptotic Concentration | 2.5 µM | 6-OHDA-treated PC12 cells | |
| Pro-apoptotic Concentration | ≥10 µM | 6-OHDA-treated PC12 cells |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM) and a vehicle control for the desired time period.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression of key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2) after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells in cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound inhibits Omi/HtrA2, preventing XIAP degradation and subsequent caspase activation.
Caption: A logical workflow for troubleshooting unexpected apoptotic responses to this compound.
Technical Support Center: Optimizing Ucf-101 for Maximum Neuroprotection
Welcome to the technical support center for Ucf-101, a selective inhibitor of the pro-apoptotic protease Omi/HtrA2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximal neuroprotective efficacy in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity or Increased Apoptosis | This compound concentration is too high. Studies have shown that while low concentrations of this compound are neuroprotective, higher concentrations (e.g., ≥10 μM in some cell lines) can paradoxically increase the apoptosis rate[1]. | Perform a dose-response curve analysis to determine the optimal, non-toxic concentration for your specific cell type or animal model. Start with a low concentration (e.g., 2.5 μM) and titrate upwards[1]. |
| Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment. | Ensure the final concentration of the solvent is below the toxic threshold for your experimental system (typically <0.1% for DMSO in cell culture). Run a vehicle control group with the solvent alone to assess its effect. | |
| Inconsistent or No Neuroprotective Effect | Sub-optimal this compound concentration. The concentration used may be too low to effectively inhibit Omi/HtrA2. | Refer to dose-response studies for similar models. The IC50 for His-Omi is 9.5 μM, but the effective concentration in cellular and in vivo models can vary[2][3][4]. A thorough dose-response analysis is recommended. |
| Timing of administration. The timing of this compound administration relative to the insult is critical. For example, in ischemia/reperfusion models, administration is often done before reperfusion[2]. | Optimize the treatment window by testing different pre-treatment, co-treatment, and post-treatment time points. | |
| Compound instability. this compound may degrade if not stored or handled properly. | Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[2]. Avoid repeated freeze-thaw cycles. Protect from light. | |
| Variability in In Vivo Results | Poor bioavailability or blood-brain barrier (BBB) penetration. The route of administration and formulation may not be optimal for achieving therapeutic concentrations in the brain. | Intraperitoneal (i.p.) injection is a common route of administration in animal models[2][5]. Consider formulation strategies to enhance solubility and stability if needed. |
| Animal model variability. The severity of the induced injury (e.g., ischemic infarct size) can vary between animals, affecting the apparent efficacy of the treatment. | Standardize the injury model as much as possible and use a sufficient number of animals per group to ensure statistical power. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and competitive inhibitor of Omi/HtrA2, a mitochondrial serine protease that is released into the cytosol during apoptosis. By inhibiting Omi/HtrA2, this compound can block both caspase-dependent and caspase-independent apoptotic pathways, thereby exerting its neuroprotective effects[2][3][4][6].
Q2: What is a good starting concentration for in vitro experiments?
A2: A starting concentration of 2.5 μM has been shown to be effective in reducing apoptosis in PC12 cells, while concentrations of 10 μM and higher were found to increase apoptosis[1]. Therefore, it is advisable to start with a low micromolar range and perform a dose-response study to identify the optimal concentration for your specific cell type and experimental conditions.
Q3: What is a typical dosage for in vivo studies?
A3: In vivo dosages of this compound can vary depending on the animal model and the route of administration. For example, in rat models of traumatic brain injury, doses of 1.5, 3.0, and 6.0 μmol/kg administered intraperitoneally have shown dose-dependent neuroprotective effects[5]. In a rat model of septic encephalopathy, a dose of 10 μmol/kg was used[7].
Q4: How can I monitor the cellular uptake of this compound?
A4: this compound has a natural red fluorescence at 543 nm, which can be used to monitor its entry into mammalian cells using fluorescence microscopy[2].
Q5: Which signaling pathways are modulated by this compound?
A5: this compound has been shown to modulate several signaling pathways to exert its neuroprotective effects, including the Wnt/β-catenin pathway, the AMPK/NF-κB pathway, and the MAPK/p38/ERK pathway[1][5][8].
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |
| PC12 | 6-OHDA | 2.5 μM | Decreased apoptosis rate | [1] |
| PC12 | 6-OHDA | ≥10 μM | Increased apoptosis rate | [1] |
| Mouse Embryo Fibroblasts (caspase-9 -/-) | Omi-induced apoptosis | 1-25 μM | Inhibition of caspase-independent apoptosis | [2] |
| BV2 microglia | LPS | 2, 5, 10 µM | Promoted M2 polarization, reduced pro-inflammatory factors | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Insult | This compound Dosage (Route) | Observed Effect | Reference |
| Rat | Cerebral Ischemia/Reperfusion | Not specified | Decreased cerebral infarct size by ~16% | |
| Mouse | Myocardial Ischemia/Reperfusion | 0.6-1.8 μmol/kg (i.p.) | Reduced myocardial apoptosis and infarct size | |
| Rat | Parkinson's Disease (6-OHDA) | 1.5 μmol/kg (i.p.) | Improved rotational behavior, increased TH-positive cells | [2] |
| Rat | Traumatic Brain Injury | 1.5, 3.0, 6.0 μmol/kg (i.p.) | Dose-dependent decrease in neurological severity score and brain edema | [5] |
| Rat | Septic Encephalopathy | 10 µmol/kg (i.p.) | Improved survival rate and cognitive function | [6][7] |
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Neuronal Culture
-
Cell Culture: Plate primary cortical neurons on poly-L-lysine coated plates at a suitable density. Culture the neurons in a serum-free medium optimized for neuronal survival.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10, 25 μM).
-
Treatment:
-
Pre-treatment: Add the this compound containing medium to the cells for a specified period (e.g., 1 hour) before inducing the neurotoxic insult.
-
Co-treatment: Add the this compound containing medium and the neurotoxic agent simultaneously.
-
Post-treatment: Induce the neurotoxic insult first, then replace the medium with this compound containing medium.
-
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate, 6-OHDA, oligomeric Aβ) at a predetermined concentration.
-
Incubation: Incubate the cells for a specified duration (e.g., 24-48 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using assays such as MTT, LDH, or Calcein-AM/Ethidium Homodimer-1 staining.
-
Apoptosis: Quantify apoptosis using TUNEL staining, Annexin V/Propidium Iodide flow cytometry, or by measuring caspase-3 activity.
-
Western Blot: Analyze the expression of key proteins in apoptotic and neuroprotective pathways.
-
In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia
-
Animal Preparation: Acclimatize adult male Sprague-Dawley or Wistar rats for at least one week before surgery.
-
Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon filament into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
This compound Administration:
-
Prepare this compound solution for intraperitoneal (i.p.) injection.
-
Administer the desired dose of this compound (e.g., 1.5 µmol/kg) at a specific time point relative to MCAO (e.g., 10 minutes before reperfusion).
-
-
Reperfusion: After the desired period of ischemia (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia and providing access to food and water.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 0-5 point scale).
-
Infarct Volume Measurement:
-
At a predetermined time point (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways involved in this compound-mediated neuroprotection and a suggested experimental workflow.
Caption: this compound inhibits Omi/HtrA2, preventing XIAP degradation and subsequent apoptosis.
Caption: this compound promotes neuroprotection through the Wnt/β-catenin signaling pathway.
Caption: this compound activates AMPK, which in turn inhibits the pro-inflammatory NF-κB pathway.
Caption: A logical workflow for optimizing and troubleshooting this compound experiments.
References
- 1. Protective Effects of this compound on Cerebral Ischemia-Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. This compound ameliorates traumatic brain injury by promoting microglia M2 polarization via AMPK/NF-κB pathways in LPS-induced BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effects of this compound on Cerebral Ischemia–Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ucf-101 Induced Cellular Responses Independent of HtrA2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the HtrA2-independent cellular responses induced by Ucf-101.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor primarily known to target the serine protease activity of High-Temperature Requirement A2 (HtrA2/Omi), a mitochondrial protein involved in apoptosis and cellular stress responses.
Q2: What are the known HtrA2-independent effects of this compound?
A2: this compound has been observed to induce cellular responses even in the absence of its primary target, HtrA2. These off-target effects include the activation of specific stress-response signaling pathways. Notably, this compound can induce the expression of transcription factors such as CHOP (C/EBP homologous protein) and ATF3 (Activating Transcription Factor 3).[1] Furthermore, it can activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK).[1] These responses have been documented in both wild-type and HtrA2 knockout mouse embryonic fibroblasts (MEFs), confirming their independence from HtrA2.[1]
Q3: Why is it important to consider the HtrA2-independent effects of this compound in my experiments?
Q4: At what concentration are the HtrA2-independent effects of this compound typically observed?
A4: The off-target effects of this compound have been reported at concentrations commonly used to inhibit HtrA2 protease activity. While the specific effective concentration can vary between cell types and experimental conditions, it is advisable to perform a dose-response analysis to characterize both on-target and potential off-target effects in your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Observed cellular response (e.g., apoptosis, gene expression change) is not consistent with known HtrA2 function. | The observed effect may be an HtrA2-independent, off-target effect of this compound. | 1. Validate in HtrA2-deficient cells: If possible, repeat the experiment in HtrA2 knockout or knockdown cells. If the effect persists, it is likely HtrA2-independent. 2. Use a structurally unrelated HtrA2 inhibitor: Compare the effects of this compound with another HtrA2 inhibitor that has a different chemical scaffold. If the phenotype is unique to this compound, it is more likely an off-target effect. 3. Monitor known off-target pathways: Assess the activation of known this compound off-target pathways, such as the induction of CHOP and ATF3, and the phosphorylation of JNK and ERK. |
| High levels of cellular toxicity are observed at concentrations intended to inhibit HtrA2. | The toxicity may be an off-target effect of this compound rather than a consequence of HtrA2 inhibition. | 1. Perform a dose-response curve for toxicity: Determine the concentration at which this compound induces toxicity and compare it to the concentration required for HtrA2 inhibition in your system. 2. Assess markers of cellular stress: Measure markers of endoplasmic reticulum (ER) stress and other stress pathways to see if they correlate with the observed toxicity. 3. Rescue experiment: If the toxicity is thought to be on-target, attempt to rescue the phenotype by overexpressing a catalytically inactive but structurally sound HtrA2 mutant. Failure to rescue would point towards an off-target effect. |
| Inconsistent results when using this compound across different cell lines. | Cell lines may have varying sensitivities to the off-target effects of this compound due to differences in their genetic background and signaling network wiring. | 1. Characterize the off-target response in each cell line: Perform baseline experiments to determine the extent to which this compound induces HtrA2-independent responses (CHOP/ATF3 induction, JNK/ERK activation) in each cell line used. 2. Normalize to on-target activity: Whenever possible, correlate the observed phenotype with a direct measure of HtrA2 inhibition in each cell line. |
Quantitative Data Summary
The following tables present illustrative quantitative data based on published findings, demonstrating the HtrA2-independent effects of this compound. Note that these are representative values and actual results may vary depending on the experimental conditions.
Table 1: Relative mRNA Expression of Stress-Response Genes
| Treatment | Cell Type | CHOP mRNA Fold Induction | ATF3 mRNA Fold Induction |
| Vehicle | HtrA2 WT MEFs | 1.0 | 1.0 |
| This compound | HtrA2 WT MEFs | 8.5 | 15.2 |
| Vehicle | HtrA2 KO MEFs | 1.0 | 1.0 |
| This compound | HtrA2 KO MEFs | 9.1 | 16.5 |
Table 2: Relative Phosphorylation of Stress-Activated Kinases
| Treatment | Cell Type | p-JNK/Total JNK Ratio | p-ERK/Total ERK Ratio |
| Vehicle | HtrA2 WT MEFs | 1.0 | 1.0 |
| This compound | HtrA2 WT MEFs | 4.2 | 3.5 |
| Vehicle | HtrA2 KO MEFs | 1.0 | 1.0 |
| This compound | HtrA2 KO MEFs | 4.5 | 3.8 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: HtrA2 wild-type and knockout Mouse Embryonic Fibroblasts (MEFs).
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Seed MEFs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute this compound to the desired final concentration (e.g., 20 µM) in complete culture medium.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate for the desired time (e.g., 4-24 hours, depending on the endpoint).
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Quantitative Real-Time PCR (qPCR) for CHOP and ATF3
-
RNA Isolation:
-
Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) primers.
-
-
qPCR:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for CHOP, ATF3, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Western Blotting for Phospho-JNK and Phospho-ERK
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
References
Interpreting dose-response curves for Ucf-101
Welcome to the technical support center for Ucf-101, a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2.[1] It has an IC50 of 9.5 μM for His-Omi and shows very little activity against a variety of other serine proteases (IC50 > 200 μM).[1] By inhibiting Omi/HtrA2, this compound can modulate apoptotic signaling pathways.
Q2: What is the characteristic dose-response of this compound?
A2: this compound typically exhibits a biphasic or hormetic dose-response curve. At low concentrations (e.g., 2.5 μM), it can have a protective effect, inhibiting apoptosis.[1] However, at higher concentrations (≥10 μM), it may lead to an increase in the rate of apoptosis.[1] This non-linear dose-response is a critical consideration in experimental design and data interpretation.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several signaling pathways, including:
-
Wnt/β-catenin pathway: this compound can activate this pathway, which is involved in cell proliferation, differentiation, and survival.
-
AMPK/NF-κB pathway: this compound can inhibit the inflammatory response by regulating this pathway.[2][3][4][5]
Q4: What is the solubility and stability of this compound?
A4: this compound is soluble in DMSO. For in vivo studies, it can be prepared as a suspension. Stock solutions are typically stored at -20°C or -80°C for long-term stability.[1]
Interpreting Dose-Response Curves for this compound
The biphasic nature of the this compound dose-response curve is a key feature that requires careful interpretation.
-
Low-Dose Protective Effect: At lower concentrations, the inhibitory effect of this compound on Omi/HtrA2 is dominant, leading to a reduction in apoptosis and a protective cellular phenotype.
-
High-Dose Pro-Apoptotic Effect: The mechanism for the increased apoptosis at higher concentrations is not fully elucidated but may involve off-target effects or the induction of other cellular stress pathways. It is crucial to identify the optimal therapeutic window where the desired inhibitory effect is achieved without inducing toxicity.
Below is a logical diagram illustrating the interpretation of the biphasic dose-response curve of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at expected concentrations | - Compound degradation: Improper storage or handling of this compound. - Low cell permeability: The compound may not be efficiently entering the cells. - Incorrect assay endpoint: The chosen endpoint may not be sensitive to Omi/HtrA2 inhibition in your cell model. | - Ensure this compound is stored correctly (at -20°C or -80°C) and freshly diluted for each experiment. - this compound has a natural red fluorescence that can be used to monitor its cellular uptake.[1] Confirm uptake using fluorescence microscopy. - Consider using a more direct assay for Omi/HtrA2 activity or a downstream marker known to be affected in your system. |
| High background or inconsistent results | - Compound precipitation: this compound may precipitate in aqueous media at higher concentrations. - Cell culture variability: Inconsistent cell seeding density or cell health. - Assay interference: The inherent fluorescence of this compound may interfere with fluorescent-based assays. | - Prepare stock solutions in DMSO and ensure the final DMSO concentration is consistent and low (<0.5%) across all wells. Visually inspect for precipitates. - Maintain consistent cell culture practices, including cell passage number and seeding density. - Run appropriate controls, including vehicle-only and this compound alone, to assess background fluorescence. Consider using non-fluorescent assay readouts if interference is significant. |
| Unexpected increase in cell death at higher concentrations | - Biphasic dose-response: This is a known characteristic of this compound. - Off-target effects: At higher concentrations, this compound may interact with other cellular targets. | - Perform a wider dose-response curve to fully characterize the biphasic effect and identify the optimal concentration range for your desired outcome. - While this compound is selective for Omi/HtrA2 over other serine proteases, high concentrations may lead to off-target activities.[1] Consider using a secondary, structurally distinct Omi/HtrA2 inhibitor to confirm that the observed phenotype is on-target. |
| Difficulty reproducing published data | - Different experimental conditions: Cell line variations, passage number, media composition, and treatment duration can all influence results. | - Carefully replicate the experimental conditions described in the literature. If possible, obtain the same cell line from the same source. - Perform a thorough characterization of your specific cell line's response to this compound. |
Experimental Protocols
General Workflow for a this compound Dose-Response Experiment
The following diagram outlines a general workflow for conducting a dose-response experiment with this compound.
Detailed Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is designed for analyzing this compound-induced apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, 10, 20, and 50 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Detailed Protocol: Cytotoxicity Assay using MTT
This protocol measures the metabolic activity of cells as an indicator of cytotoxicity following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from this compound dose-response experiments.
Table 1: this compound Dose-Response on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.6 ± 4.8 |
| 0.5 | 95.3 ± 5.1 |
| 1.0 | 92.1 ± 4.5 |
| 2.5 | 88.7 ± 6.3 |
| 5.0 | 75.4 ± 7.1 |
| 10.0 | 60.2 ± 8.5 |
| 20.0 | 45.8 ± 9.2 |
| 50.0 | 30.1 ± 6.8 |
Table 2: this compound Dose-Response on Apoptosis (Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.1 | 3.1 ± 0.8 |
| 1.0 | 4.8 ± 1.3 | 3.5 ± 0.9 |
| 2.5 | 3.1 ± 0.9 | 2.8 ± 0.7 |
| 5.0 | 8.7 ± 2.2 | 5.4 ± 1.5 |
| 10.0 | 15.6 ± 3.1 | 10.2 ± 2.5 |
| 20.0 | 25.4 ± 4.5 | 18.9 ± 3.8 |
| 50.0 | 38.2 ± 5.6 | 29.7 ± 4.9 |
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway Activation by this compound
This compound has been reported to activate the Wnt/β-catenin pathway. The diagram below illustrates the canonical Wnt signaling pathway.
AMPK/NF-κB Signaling Pathway Inhibition by this compound
This compound can inhibit inflammation through the AMPK/NF-κB pathway. The diagram below shows a simplified representation of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound ameliorates traumatic brain injury by promoting microglia M2 polarization via AMPK/NF-κB pathways in LPS-induced BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Ucf-101's fluorescent properties in imaging experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the fluorescent properties of Ucf-101 in imaging experiments. This compound is a selective inhibitor of the pro-apoptotic protease Omi/HtrA2 and possesses intrinsic red fluorescence, which can be a powerful tool for monitoring its cellular uptake but also a potential source of experimental artifacts.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the known fluorescent properties of this compound?
Q2: Can the fluorescence of this compound interfere with other fluorophores in my experiment?
A2: Yes, spectral overlap is a potential issue. The red fluorescence of this compound may bleed into the detection channels of other red-emitting fluorophores, such as TRITC, Alexa Fluor 546, or mCherry. It is crucial to check the spectral properties of all fluorophores in your experiment to assess the potential for overlap.
Q3: How can I be sure that the signal I'm observing is from my intended fluorescent probe and not from this compound?
A3: It is essential to include proper controls in your experimental setup. The most critical control is a sample treated with this compound alone (without any other fluorescent labels). This will allow you to characterize the intensity and localization of the this compound signal under your specific imaging conditions.
Q4: Does this compound have any known off-target effects that could influence my imaging results?
A4: While this compound is a selective inhibitor of Omi/HtrA2, some studies suggest it may induce cellular responses independently of this target. For example, it has been reported to activate the Unfolded Protein Response (UPR). Researchers should be aware of these potential off-target effects and consider them when interpreting their results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all channels. | Intrinsic fluorescence of this compound. | 1. Image a this compound only control: This will establish the baseline fluorescence of the compound. 2. Spectral Unmixing: If your microscope has a spectral detector, you can treat the this compound fluorescence as a separate channel and computationally remove it from your images. 3. Choose spectrally distinct fluorophores: Whenever possible, use fluorophores that have minimal spectral overlap with this compound's emission. Consider using fluorophores in the far-red or near-infrared spectrum.[4][5][6] |
| Signal in my red channel is much higher than expected. | Bleed-through from this compound fluorescence into the detection channel of your red fluorophore. | 1. Sequential Scanning: Acquire images for this compound and your other fluorophores sequentially rather than simultaneously. This can minimize bleed-through. 2. Compensation/Correction: Use the signal from the "this compound only" control to mathematically subtract its contribution from your experimental images. |
| Unexpected cellular localization of my fluorescent signal. | The observed signal is a combination of your probe and this compound localization. | 1. Co-localization Analysis: Perform co-localization analysis between the signal from the "this compound only" control and your multi-labeled experimental samples. This will help differentiate the localization of this compound from your target. |
| No discernible signal from my fluorescent probe in the presence of this compound. | This compound fluorescence is overwhelming the signal from your probe. | 1. Optimize Imaging Parameters: Adjust the excitation intensity and detector gain for your specific probe's channel to maximize its signal-to-noise ratio. 2. Use a Brighter Fluorophore: If possible, switch to a brighter fluorophore for your target of interest to better distinguish it from the this compound background. |
Quantitative Data
While comprehensive quantitative data on the fluorescent properties of this compound is limited in the public domain, the following table summarizes the known information and provides recommendations for experimental determination.
| Fluorescent Property | Reported Value | Experimental Recommendation |
| Excitation Maximum (λex) | Not explicitly reported. Likely in the ~500-540 nm range. | Determine the optimal excitation wavelength empirically using a spectrophotometer or by testing different laser lines on your microscope. |
| Emission Maximum (λem) | ~543 nm[2] | Confirm the emission peak in your specific buffer and cellular environment using a spectrophotometer or a spectral detector on your microscope. |
| Quantum Yield (Φ) | Not reported. | Measure the quantum yield relative to a known standard, such as Rhodamine 101, using a fluorometer. |
| Photostability | Not reported. | Assess photostability by measuring the rate of photobleaching under your typical imaging conditions and compare it to other fluorophores. |
Experimental Protocols
Protocol 1: Characterizing this compound Fluorescence
Objective: To determine the intrinsic fluorescence of this compound in your experimental system.
Materials:
-
Cells or tissue of interest
-
This compound
-
Microscope slides/dishes
-
Fluorescence microscope
Procedure:
-
Prepare your cells or tissue as you would for your main experiment.
-
Treat a sample with the same concentration of this compound that will be used in your experiment.
-
Prepare a parallel sample without any this compound or other fluorophores to assess autofluorescence.
-
Image both samples using a range of excitation and emission settings, including the filter sets you intend to use for your other fluorophores.
-
Record the intensity and localization of the signal from the this compound-treated sample. This will serve as your "this compound only" control.
Protocol 2: Spectral Unmixing
Objective: To computationally separate the fluorescence signal of this compound from other fluorophores.
Materials:
-
Confocal microscope with a spectral detector (lambda scanning capability)
-
Image analysis software with spectral unmixing algorithms (e.g., ZEN, LAS X, ImageJ/Fiji)
Procedure:
-
Acquire Reference Spectra:
-
Image a sample containing only your cells (for autofluorescence).
-
Image a sample treated only with this compound.
-
Image separate samples, each labeled with only one of your other fluorophores.
-
For each sample, perform a lambda scan to acquire its full emission spectrum.
-
-
Acquire Experimental Image:
-
Image your fully labeled experimental sample (containing cells, this compound, and other fluorophores) using the same lambda scanning settings.
-
-
Perform Spectral Unmixing:
-
In your image analysis software, use the reference spectra to unmix the experimental image. The software will calculate the contribution of each component (autofluorescence, this compound, and each of your fluorophores) to every pixel in the image, generating separate, clean images for each channel.
-
Visualizations
Caption: Workflow for managing this compound fluorescence in imaging experiments.
Caption: The canonical Wnt/β-catenin signaling pathway.
References
- 1. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥98% (HPLC) | 313649-08-0 [sigmaaldrich.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Navigating Long-Term Cell Culture Experiments with Ucf-101
Welcome to the technical support center for the use of Ucf-101, a selective inhibitor of the mitochondrial serine protease Omi/HtrA2, in long-term cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during chronic exposure studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2.[1] Omi/HtrA2 is a mitochondrial protein that, upon certain cellular stress signals, is released into the cytoplasm and promotes apoptosis (programmed cell death) by degrading Inhibitor of Apoptosis Proteins (IAPs). This compound works by binding to the active site of Omi/HtrA2, preventing it from cleaving its target substrates and thereby inhibiting this apoptotic cascade.
Q2: I am planning a long-term experiment (several days to weeks) with this compound. How stable is the compound in cell culture medium?
Q3: What are the potential off-target effects of this compound that I should be aware of in a long-term setting?
A3: this compound has been shown to have very little activity against other serine proteases at concentrations where it effectively inhibits Omi/HtrA2.[1] However, long-term exposure to any small molecule inhibitor increases the likelihood of observing off-target effects. Chronic inhibition of Omi/HtrA2 can lead to an accumulation of unfolded proteins within the mitochondria, inducing mitochondrial stress, oxidative stress, and potentially affecting mitochondrial respiration.[2][3] It is advisable to include control experiments to monitor mitochondrial health and function over the course of your long-term study.
Q4: Can cells develop resistance to this compound over time?
A4: Acquired resistance is a common phenomenon in long-term treatment with therapeutic agents, including apoptosis inhibitors.[1][3][4] While specific studies on cellular resistance to this compound are not extensively documented, potential mechanisms could involve the upregulation of pro-survival pathways that bypass the need for Omi/HtrA2-mediated apoptosis or alterations in the expression or function of Omi/HtrA2 itself. Monitoring the efficacy of this compound at different time points during a long-term experiment is recommended.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound Over Time
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Action: Replace the cell culture medium with freshly prepared this compound every 24-48 hours. - Rationale: To counteract potential degradation of this compound at 37°C and maintain a stable concentration. |
| Cellular Resistance | - Action: Perform dose-response curves at different time points throughout the experiment to assess for a shift in the IC50 value. - Rationale: An increase in the IC50 value may indicate the development of cellular resistance.[4] |
| Increased Cell Density | - Action: Ensure consistent cell seeding densities and monitor cell confluency. Adjust seeding density if cells become over-confluent during the experiment. - Rationale: High cell density can alter cellular metabolism and drug sensitivity. |
Issue 2: Increased Cytotoxicity or Unexplained Cell Death
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Action: Monitor markers of mitochondrial stress (e.g., ROS production, mitochondrial membrane potential) and general cellular stress. - Rationale: Chronic inhibition of Omi/HtrA2 can lead to mitochondrial dysfunction.[2][3] |
| Solvent Toxicity | - Action: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line. - Rationale: High concentrations of solvents can be cytotoxic. |
| Compound Precipitation | - Action: Visually inspect the culture medium for any signs of precipitation, especially when preparing fresh media. - Rationale: Precipitation will lower the effective concentration of this compound and can cause cellular stress. |
Experimental Protocols
Protocol 1: Assessment of Long-Term Cell Viability using MTT Assay
This protocol is adapted for monitoring the effects of this compound over an extended period.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluency during the course of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Long-Term Incubation: Incubate the plate at 37°C in a humidified incubator. Every 24-48 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound.
-
MTT Assay: At desired time points (e.g., Day 3, 5, 7), perform the MTT assay: a. Remove the medium from the wells. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. d. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Monitoring Mitochondrial Stress via ROS Production
This protocol uses a fluorescent probe to measure the generation of reactive oxygen species (ROS), a marker of mitochondrial stress.
Materials:
-
Cells cultured in the presence or absence of this compound for the desired duration.
-
Cell-permeable ROS-sensitive fluorescent dye (e.g., CellROX™ Green Reagent)
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Culture cells in appropriate vessels with the long-term this compound treatment as described previously.
-
Dye Loading: At the end of the treatment period, remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).
-
Incubate the cells with the ROS-sensitive dye at the recommended concentration for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the dye solution and wash the cells again with the warm buffer.
-
Imaging/Measurement: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader at the appropriate excitation/emission wavelengths for the chosen dye.
-
Quantification: Quantify the fluorescence intensity to determine the relative levels of ROS production in this compound-treated cells compared to controls.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for His-Omi | 9.5 µM | [1] |
| This compound IC50 against other serine proteases | >200 µM | [1] |
| This compound Stock Solution Stability (-20°C) | 1 month | [5] |
| This compound Stock Solution Stability (-80°C) | 6 months | [5] |
Visualizations
Caption: Omi/HtrA2 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anti-apoptotic mechanisms of drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 5. Mitochondrial dysfunction in long-term neuronal cultures mimics changes with aging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of UCF-101: A Technical Support Guide
For researchers and scientists leveraging the UCF-101 dataset for action recognition studies, achieving robust and generalizable results requires a keen awareness of its inherent characteristics and potential artifacts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the integrity and accuracy of your findings.
Frequently Asked Questions (FAQs)
Q1: My model seems to be learning the background instead of the actual action. Why is this happening and how can I fix it?
A1: This is a well-documented phenomenon known as scene bias in the this compound dataset. Human activities are often strongly correlated with specific environments (e.g., "basketball" in a gym). Consequently, a model might achieve high accuracy by recognizing the static background rather than the temporal dynamics of the action itself. One study measured a significant scene representation bias in this compound.[1]
Troubleshooting Steps:
-
Data Augmentation: Employ aggressive spatial augmentation techniques that alter the background without changing the core action. This can include random cropping, color jittering, and even background replacement.
-
Adversarial Training: Introduce a scene classification loss that penalizes the model for being able to predict the scene type from the learned features. This encourages the model to learn scene-invariant representations.
-
Human Masking: Train the model on videos where the human actors are masked out. A "human mask confusion loss" can be used to encourage the model to be uncertain about the action when the actor is not visible, thus forcing it to rely on motion cues when the actor is present.[1]
Q2: What is static bias and how does it differ from scene bias?
A2: Static bias is a broader issue that encompasses scene bias but also includes biases related to static, non-action-related cues in the foreground. For example, a model might associate the action of "cycling" with the presence of a bicycle helmet or "swimming" with swimsuits, even in static frames.[2][3] This reliance on static foreground features can lead to poor generalization when these cues are absent.
Troubleshooting Steps:
-
Foreground Perturbation: Similar to background augmentation, techniques can be applied to alter foreground objects that are not central to the action.
-
Debiasing Methods: Techniques like ActorCutMix and FAME have been proposed to create training samples that challenge the model's reliance on static cues.[2] Another proposed method, StillMix, identifies and mixes bias-inducing static frames with training videos to mitigate both background and foreground static bias.[3]
Q3: How does video compression affect model training and performance on this compound?
A3: The videos in this compound, being collected from YouTube, are in a compressed format. Compression can introduce artifacts, but it can also be leveraged for more efficient processing. Some research has shown that training models directly on compressed video representations (motion vectors and residuals) can be more efficient and can even lead to improved accuracy.[4][5] This is because compression algorithms already perform a form of motion analysis. However, the degree of compression can impact performance, with significant degradation after a certain point.[6]
Troubleshooting Steps:
-
Evaluate Different Input Modalities: Instead of only using raw RGB frames, consider training on motion vectors and residuals extracted from the compressed video stream. This can lead to faster training and potentially better performance.[4]
-
Be Mindful of Compression Levels: If you are pre-processing or re-compressing videos, be aware that the level of compression can affect the quality of motion information and introduce artifacts that may negatively impact your model.[6]
Q4: My model's performance is surprisingly high. Could there be an issue with my training/testing split?
A4: Yes, this is a critical issue to be aware of with this compound. The dataset is structured into 25 groups for each of the 101 action categories. Videos within the same group often share similar backgrounds, viewpoints, and actors as they may be clips from the same original longer video.[7][8][9] If videos from the same group are present in both your training and testing sets, your model may achieve artificially high performance by recognizing these superficial similarities rather than learning a general representation of the action.
Troubleshooting Steps:
-
Use Official Splits: Always use the official train/test splits provided by the dataset creators.[7] These splits are designed to ensure that videos from the same group do not overlap between the training and testing sets.
-
Verify Your Splits: If you are creating custom splits for cross-validation, meticulously ensure that all videos from a particular group are assigned to the same fold to prevent data leakage.
Troubleshooting Guide
Issue: Poor Generalization to New Environments
If your model performs well on the this compound test set but fails to generalize to videos with different backgrounds or settings, it is likely suffering from scene and static bias.
Experimental Protocol to Diagnose Scene Bias:
-
Feature Extraction: Use a pre-trained scene classification model (e.g., ResNet-50 trained on Places365) to extract scene features from your this compound test videos.
-
Linear Classifier Training: Train a simple linear classifier on top of these frozen scene features to predict the action class.
-
Performance Comparison: Compare the accuracy of this scene-based classifier to a random chance baseline. A high accuracy indicates a strong scene bias in the dataset. For this compound, a ResNet-50 pre-trained on Places365 can achieve 59.7% accuracy, which is significantly higher than the 1.0% random chance accuracy, indicating a substantial scene bias.[1]
Issue: Inaccurate Spatio-Temporal Localization
For tasks that require localizing the action in space and time (e.g., action detection), errors in the ground-truth annotations can be a significant bottleneck. It has been noted that the bounding box annotations for the 24 classes of this compound used in the THUMOS challenge contain errors.
Mitigation Strategy:
-
Use Corrected Annotations: A corrected version of the annotations for these 24 classes is publicly available. Utilizing these corrected annotations can lead to more accurate and reliable evaluation of spatio-temporal action localization models.[10]
Quantitative Data Summary
| Artifact | Metric | Value | Implication |
| Scene Bias | Action classification accuracy using only scene features (ResNet-50 on Places365) | 59.7% | Models can achieve high accuracy by recognizing the scene, not the action.[1] |
| Scene Bias | Random chance accuracy on this compound | 1.0% | The 59.7% accuracy from scene features is highly significant.[1] |
| Video Compression | Performance improvement when training on compressed video vs. RGB frames | +2.7% | Leveraging compressed video data can improve accuracy.[4] |
| Video Compression | Speedup compared to Res3D when using compressed video | 4.6x | Training on compressed video is significantly more computationally efficient.[4] |
| Video Compression | Speedup compared to ResNet-152 when using compressed video | 2.7x | Efficiency gains are consistent across different model architectures.[4] |
Visualizing Methodologies
Below are diagrams illustrating key concepts and workflows for addressing artifacts in this compound studies.
References
- 1. openreview.net [openreview.net]
- 2. arxiv.org [arxiv.org]
- 3. openaccess.thecvf.com [openaccess.thecvf.com]
- 4. openaccess.thecvf.com [openaccess.thecvf.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CRCV | Center for Research in Computer Vision at the University of Central Florida [crcv.ucf.edu]
- 8. UCF101 – Action Recognition Data Set – Center for Research in Computer Vision [crcv.ucf.edu]
- 9. voxel51.com [voxel51.com]
- 10. GitHub - gurkirt/corrected-UCF101-Annots [github.com]
Technical Support Center: Addressing Variability in In Vivo Efficacy of Ucf-101
Welcome to the technical support center for Ucf-101, a selective inhibitor of the pro-apoptotic protease Omi/HtrA2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo experiments and to address potential sources of variability in its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2, with an IC50 of 9.5 μM for His-Omi.[1] Omi/HtrA2 is released from the mitochondria into the cytoplasm in response to apoptotic stimuli.[2] In the cytoplasm, it promotes apoptosis through two main mechanisms: a caspase-dependent pathway by interacting with and degrading inhibitor of apoptosis proteins (IAPs), and a caspase-independent pathway that relies on its proteolytic activity.[2][3][4] this compound specifically inhibits the proteolytic activity of Omi/HtrA2.[2]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has demonstrated significant cardioprotective and neuroprotective effects in various preclinical models.[1] It has been shown to reduce postischemic myocardial apoptosis and infarct size in mouse models of myocardial ischemia/reperfusion.[1] Additionally, it has shown protective effects in in vivo and in vitro models of Parkinson's disease by alleviating endoplasmic reticulum stress.[1]
Q3: Does this compound have any intrinsic properties that can be used for experimental monitoring?
A3: Yes, this compound possesses a natural red fluorescence at 543 nm. This property can be utilized to monitor its uptake into mammalian cells.[1][2]
Troubleshooting Guide
Researchers may encounter variability in the in vivo efficacy of this compound. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.
Q1: We are observing inconsistent or no efficacy with this compound in our in vivo model. What are the potential causes and solutions?
A1: Inconsistent efficacy can arise from several factors related to the compound itself, its administration, and the experimental model.
-
Dose-Dependent Paradoxical Effects: this compound can exhibit opposing effects at different concentrations. For instance, in a Parkinson's disease cell model, a low concentration (2.5 μM) reduced the apoptosis rate, whereas higher concentrations (≥10 μM) increased it.[1] It is crucial to perform a thorough dose-response study in your specific model to identify the optimal therapeutic window.
-
Compound Quality and Stability:
-
Batch-to-Batch Variability: Ensure you are using a high-purity grade of this compound. Verify the identity and purity of each new batch using methods like HPLC or mass spectrometry.
-
Storage and Handling: this compound stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1] Avoid repeated freeze-thaw cycles.
-
Solution Stability: The stability of this compound in your chosen vehicle at the working concentration should be confirmed.
-
-
Formulation and Administration:
-
Solubility: this compound is soluble in DMSO.[1] For in vivo administration, it is often necessary to prepare a formulation that is biocompatible and maintains the compound's solubility upon injection. A common approach for poorly soluble compounds is to dissolve them in a small amount of DMSO and then dilute with a vehicle like saline or corn oil.
-
Route of Administration: The intraperitoneal (i.p.) route has been successfully used in several studies.[1] The chosen route should ensure adequate bioavailability for the target tissue.
-
Timing of Administration: The timing of this compound administration relative to the induced injury or disease onset is critical. For example, in myocardial ischemia/reperfusion models, it has been administered before reperfusion.[1]
-
-
Animal Model Specifics:
-
Metabolism and Pharmacokinetics: The half-life and metabolism of this compound can vary between different animal species and even strains.
-
Disease Model Severity: The efficacy of this compound may be dependent on the severity of the disease model.
-
Q2: We are observing unexpected toxicity in our animals treated with this compound. How can we address this?
A2: Unexpected toxicity could be due to on-target or off-target effects, or issues with the formulation.
-
Concentration-Dependent Toxicity: As mentioned, high concentrations of this compound have been shown to increase apoptosis in vitro.[1] This could translate to in vivo toxicity. Lowering the dose might mitigate these effects while retaining therapeutic efficacy.
-
Off-Target Effects: While this compound is reported to be selective for Omi/HtrA2 over other serine proteases, high concentrations may lead to off-target activities.[1]
-
Troubleshooting: Consider using a structurally unrelated inhibitor of Omi/HtrA2 to see if the toxic phenotype is replicated. Perform a counter-screen in a cell line that does not express Omi/HtrA2; if toxicity persists, it is likely an off-target effect.
-
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity. Ensure that the concentration of the solvent (e.g., DMSO) is within the tolerated limits for your animal model. Always include a vehicle-only control group in your experiments.
Q3: How can we confirm that this compound is reaching its target and engaging with Omi/HtrA2 in our in vivo model?
A3: Confirming target engagement is crucial for interpreting efficacy data.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the plasma and, ideally, in the target tissue at different time points after administration.
-
Pharmacodynamic Readouts: Measure downstream biomarkers of Omi/HtrA2 inhibition. Since Omi/HtrA2 degrades IAPs like XIAP, successful inhibition by this compound should lead to a preservation of XIAP levels.[4] You can also measure the activity of downstream caspases (e.g., caspase-3, caspase-9), which should be reduced with effective this compound treatment.[5]
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Model System | Reference |
| IC50 (His-Omi) | 9.5 µM | In vitro enzymatic assay | [1] |
| Effective In Vitro Concentration (Apoptosis Inhibition) | 2.5 µM | 6-OHDA-induced apoptosis in PD-PC12 cells | [1] |
| Paradoxical In Vitro Concentration (Apoptosis Increase) | ≥10 µM | 6-OHDA-induced apoptosis in PD-PC12 cells | [1] |
| Effective In Vivo Dose (Cardioprotection) | 0.6-1.8 µmol/kg (single i.p.) | Mouse model of myocardial ischemia/reperfusion | [1] |
| Effective In Vivo Dose (Neuroprotection) | 1.5 µmol/kg (single i.p.) | Rat model of Parkinson's disease | [1] |
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound (Intraperitoneal Injection)
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution.
-
On the day of injection, dilute the stock solution to the final desired concentration using a suitable vehicle. A common vehicle is sterile saline (0.9% NaCl). The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity. For example, to prepare a 1 mg/mL solution with 5% DMSO, dissolve this compound in DMSO to make a 20 mg/mL stock, and then dilute this 1:20 with sterile saline.
-
Ensure the final solution is clear and free of precipitation. Gently warm and vortex if necessary.
-
-
Animal Dosing:
-
Accurately weigh each animal to calculate the correct injection volume.
-
Administer the this compound solution via intraperitoneal (i.p.) injection using an appropriate gauge needle.
-
Include a control group that receives the vehicle only (e.g., 5% DMSO in saline).
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of toxicity or adverse reactions according to your institution's animal care guidelines.
-
Visualizations
Signaling Pathway
Caption: Omi/HtrA2-mediated apoptotic signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a novel and specific inhibitor for the pro-apoptotic protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stars.library.ucf.edu [stars.library.ucf.edu]
- 5. Protective Effects of this compound on Cerebral Ischemia-Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Apoptosis Modulation: UCF-101 Versus Bcl-2 Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of programmed cell death, the ability to selectively induce or inhibit apoptosis is a cornerstone of therapeutic development. This guide provides a comprehensive comparison of two distinct classes of apoptosis modulators: UCF-101, a selective inhibitor of the serine protease Omi/HtrA2, and the well-established family of Bcl-2 inhibitors. While direct comparative efficacy studies are not yet available in the public domain, this document offers an in-depth analysis of their mechanisms of action, signaling pathways, and the experimental protocols used to evaluate their effects. This guide aims to equip researchers with the foundational knowledge to inform their selection of apoptosis modulators for specific research applications.
At a Glance: Key Differences
| Feature | This compound | Bcl-2 Family Inhibitors |
| Primary Target | Omi/HtrA2 (a mitochondrial serine protease) | Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) |
| Mechanism of Action | Inhibits the proteolytic activity of Omi/HtrA2, preventing the degradation of Inhibitor of Apoptosis Proteins (IAPs) and thereby suppressing caspase activation. | Act as BH3 mimetics, binding to and neutralizing anti-apoptotic Bcl-2 proteins, which releases pro-apoptotic proteins (e.g., Bax, Bak) to initiate mitochondrial outer membrane permeabilization and subsequent apoptosis. |
| Primary Therapeutic Focus of Research | Neuroprotection, cardioprotection against ischemia-reperfusion injury. | Oncology, particularly hematological malignancies.[1][2][3] |
| Effect on Apoptosis | Primarily anti-apoptotic (inhibits apoptosis). | Primarily pro-apoptotic (induces apoptosis). |
Delving into the Mechanisms of Action and Signaling Pathways
The distinct targets of this compound and Bcl-2 family inhibitors translate into fundamentally different approaches to modulating apoptosis.
This compound: A Guardian Against Unwanted Cell Death
This compound is a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2.[4] Under conditions of cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm. In the cytoplasm, its primary role in promoting apoptosis is to degrade Inhibitor of Apoptosis Proteins (IAPs), such as XIAP.[5] IAPs, in turn, are crucial for inhibiting the activity of caspases, the key executioners of apoptosis.
By inhibiting the proteolytic activity of Omi/HtrA2, this compound effectively protects IAPs from degradation. This leads to the sustained inhibition of caspases and, consequently, the suppression of apoptosis. This mechanism of action underpins the therapeutic potential of this compound in conditions characterized by excessive or unwanted cell death, such as neurodegenerative diseases and ischemia-reperfusion injury.[6][7]
Bcl-2 Family Inhibitors: Unleashing the Apoptotic Cascade
Bcl-2 family inhibitors are a class of drugs designed to mimic the action of BH3-only proteins, which are natural antagonists of the anti-apoptotic members of the Bcl-2 family.[8][9] In many cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 sequesters pro-apoptotic proteins such as Bim, Bid, and Puma, as well as the effector proteins Bax and Bak, thereby preventing apoptosis and promoting cell survival.[10]
Bcl-2 inhibitors bind to the BH3-binding groove of these anti-apoptotic proteins, displacing the pro-apoptotic proteins.[11] Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade and culminates in apoptosis.[8][10] This mechanism makes Bcl-2 inhibitors potent inducers of apoptosis in cancer cells that are dependent on these anti-apoptotic proteins for their survival.
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of apoptosis-modulating compounds requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to assess apoptosis. These protocols are generally applicable for studying the effects of both this compound and Bcl-2 family inhibitors in appropriate cellular models.
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression and cleavage of key apoptotic proteins following treatment with an inhibitor.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of the inhibitor (this compound or a Bcl-2 inhibitor) for predetermined time points. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[12]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Culture cells on coverslips or in microplates and treat with the inhibitor. Fix the cells with 4% paraformaldehyde in PBS.[13][14]
-
Permeabilization: Permeabilize the fixed cells with a solution such as 0.25% Triton X-100 in PBS to allow entry of the labeling reagents.[13]
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).[13]
-
Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, proceed directly to visualization.
-
Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope or quantify the percentage of TUNEL-positive cells by flow cytometry.[15]
Conclusion
This compound and Bcl-2 family inhibitors represent two distinct and mechanistically different classes of apoptosis modulators. This compound acts as an anti-apoptotic agent by preserving the function of IAPs, making it a promising candidate for diseases characterized by excessive cell death. In contrast, Bcl-2 inhibitors are potent pro-apoptotic agents that are highly effective in killing cancer cells dependent on anti-apoptotic Bcl-2 proteins for their survival.
The lack of direct comparative efficacy studies necessitates a nuanced understanding of their individual mechanisms and primary areas of application. For researchers investigating apoptosis, the choice between these inhibitors will be dictated by the specific biological question and the desired outcome—either to protect cells from apoptosis or to induce it. The experimental protocols provided in this guide offer a solid foundation for evaluating the efficacy of these and other apoptosis-modulating compounds in a laboratory setting. As research progresses, future studies directly comparing these two classes of inhibitors in various disease models will be invaluable in further defining their respective therapeutic potentials.
References
- 1. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Validating Ucf-101's Specificity: A Comparative Guide to siRNA Knockdown of Omi/HtrA2
For researchers, scientists, and drug development professionals, establishing the on-target effects of a small molecule inhibitor is a critical validation step. This guide provides a comparative framework for validating the effects of Ucf-101, a known inhibitor of the mitochondrial serine protease Omi/HtrA2, through the genetic approach of siRNA-mediated knockdown.
Omi/HtrA2 is a key pro-apoptotic factor that, upon release from the mitochondria, promotes cell death by degrading inhibitor of apoptosis proteins (IAPs).[1][2] this compound is a selective inhibitor of the proteolytic activity of Omi/HtrA2.[3][4] To ensure that the observed cellular effects of this compound are indeed due to the inhibition of Omi/HtrA2 and not off-target activities, a comparison with the effects of specifically reducing Omi/HtrA2 protein levels via siRNA is essential.
This guide outlines the experimental protocols for Omi/HtrA2 knockdown, presents a summary of expected comparative data, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of this compound and Omi/HtrA2 siRNA on Apoptosis
The primary function of Omi/HtrA2 in apoptosis is to degrade IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), thereby liberating caspases to execute programmed cell death. Both this compound treatment and siRNA-mediated knockdown of Omi/HtrA2 are expected to attenuate apoptosis by preventing this degradation.
| Parameter | Apoptosis Inducer (e.g., Staurosporine, H2O2) | This compound Treatment | Omi/HtrA2 siRNA | Expected Outcome |
| Cell Viability (%) | ↓ | ↑ | ↑ | Increased cell survival with both treatments compared to the inducer alone.[5] |
| Apoptosis Rate (TUNEL positive cells, %) | ↑ | ↓ | ↓ | Reduction in the percentage of apoptotic cells.[4][6] |
| Caspase-3 Activation (cleaved Caspase-3 levels) | ↑ | ↓ | ↓ | Attenuated cleavage and activation of executioner caspase-3.[1] |
| XIAP Protein Levels | ↓ | ↑ | ↑ | Prevention of XIAP degradation.[5][6] |
| PARP Cleavage | ↑ | ↓ | ↓ | Reduced cleavage of PARP, a substrate of activated caspases.[1] |
Note: The exact quantitative values will vary depending on the cell type, apoptosis inducer, and experimental conditions.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below are the key experimental protocols for comparing the effects of this compound and Omi/HtrA2 siRNA.
Detailed Protocol for siRNA Knockdown of Omi/HtrA2 and Validation
This protocol outlines the steps for transiently knocking down Omi/HtrA2 expression in a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting Omi/HtrA2 (pre-designed and validated)
-
Scrambled (non-targeting) control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-Omi/HtrA2, anti-XIAP, anti-cleaved Caspase-3, anti-PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of Omi/HtrA2 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 200 µL). Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of fresh, antibiotic-free complete medium to each well.
-
Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Protein Extraction and Western Blot Analysis:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the appropriate primary and secondary antibodies to assess the knockdown efficiency of Omi/HtrA2 and the effect on downstream proteins (XIAP, cleaved Caspase-3, PARP).
-
Protocol for this compound Treatment and Apoptosis Induction
Materials:
-
This compound (stock solution in DMSO)
-
Apoptosis inducing agent (e.g., Staurosporine, H2O2)
-
Transfected cells (from the siRNA protocol) and non-transfected cells
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Apoptosis assay kit (e.g., TUNEL, Annexin V)
Procedure:
-
This compound Pre-treatment: 24 hours after siRNA transfection (or on non-transfected cells at desired confluency), pre-treat the cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (with and without this compound/siRNA) and incubate for the required time to induce apoptosis (e.g., 4-24 hours).
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT or other viability assay according to the manufacturer's instructions.
-
Apoptosis Assays: Conduct TUNEL or Annexin V staining followed by microscopy or flow cytometry to quantify apoptotic cells.
-
Western Blotting: For mechanistic studies, harvest protein lysates as described previously to analyze the effects on apoptotic markers.
-
Visualizing the Molecular Pathways and Experimental Design
Diagrams are essential for a clear understanding of the complex biological processes and experimental setups.
Caption: Omi/HtrA2-mediated apoptotic signaling pathway.
Caption: Experimental workflow for comparing this compound and Omi/HtrA2 siRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serine protease Omi/HtrA2 is involved in XIAP cleavage and in neuronal cell death following focal cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CRISPR/Cas9 Knockout of HtrA2 versus Ucf-101 for Robust Apoptosis Study Controls
For researchers in apoptosis, cell signaling, and drug discovery, the precise interrogation of molecular pathways is paramount. The serine protease HtrA2/Omi is a key player in programmed cell death, making its functional analysis critical. Two predominant methods are employed to inhibit HtrA2 function: the genetic approach of CRISPR/Cas9 knockout and the pharmacological inhibition with Ucf-101. This guide provides a comprehensive comparison of these two techniques, offering experimental data, detailed protocols, and an exploration of their respective advantages and limitations to aid in the selection of the most appropriate control for your this compound studies.
Executive Summary
CRISPR/Cas9-mediated knockout of the HTRA2 gene offers a permanent and highly specific method to ablate HtrA2 protein expression, providing an unambiguous negative control. In contrast, this compound is a small molecule inhibitor that offers temporal control over HtrA2's proteolytic activity. While convenient, this compound's potential for off-target effects and incomplete inhibition necessitates careful validation. This guide demonstrates that while both methods are valuable, CRISPR/Cas9 HtrA2 knockout serves as a more definitive and robust control for validating the on-target effects of this compound in apoptosis research.
Performance Comparison: CRISPR/Cas9 HtrA2 Knockout vs. This compound
The ideal control for a pharmacological inhibitor is a genetic model where the target is absent. This allows researchers to distinguish between on-target effects of the drug and any potential off-target activities.
Specificity and Off-Target Effects
CRISPR/Cas9 HtrA2 Knockout: This method provides unparalleled specificity by permanently ablating the HTRA2 gene. While off-target gene editing by CRISPR/Cas9 is a possibility, modern guide RNA design tools and off-target analysis methods can significantly minimize this risk[1][2][3][4]. The resulting HtrA2 null cells serve as a clean background to test the effects of this compound.
This compound: As a chemical compound, this compound carries an inherent risk of binding to proteins other than HtrA2, leading to off-target effects. Studies have shown that this compound can induce cellular responses independently of its known target, HtrA2[5]. Therefore, any phenotype observed upon this compound treatment requires validation with a genetic control to confirm it is a direct result of HtrA2 inhibition.
Efficacy of Inhibition
CRISPR/Cas9 HtrA2 Knockout: Complete ablation of the HtrA2 protein can be achieved and verified at the protein level by Western blot. This ensures a total loss of HtrA2 function.
This compound: The inhibition of HtrA2 by this compound is dose-dependent and may not always be complete. The IC50 of this compound for HtrA2 is approximately 9.5 µM, but higher concentrations may be required in cellular assays to achieve full inhibition, which can also increase the likelihood of off-target effects[6].
Quantitative Data Summary
The following tables summarize the comparative effects of genetic HtrA2 ablation versus this compound treatment on key apoptotic readouts. The data is compiled from studies in various model systems, highlighting the consistent finding that genetic knockout provides a more profound and specific effect on apoptosis.
Table 1: Effect of HtrA2 Inhibition on Caspase Activation
| Experimental System | Method of HtrA2 Inhibition | Apoptotic Stimulus | Measured Endpoint | Result | Reference |
| Plasmodium falciparum | Inducible Knockdown | ER Stress | Caspase-like Protease Activity | ~40% reduction in caspase activation | [7] |
| Plasmodium falciparum | This compound (IC50) | ER Stress | Caspase-like Protease Activity | ~40% reduction in caspase activation | [7] |
| Human RPE Cells | This compound (1-2 µM) | H₂O₂ | Activated Caspase-3 Levels | Attenuated caspase-3 activation | [8] |
| Rat Model of Cerebral I/R | This compound (1.5 µmol/kg) | Ischemia/Reperfusion | Cleaved Caspase-3 and -8 | Attenuated upregulation of cleaved caspases | [9] |
Table 2: Effect of HtrA2 Inhibition on Cell Viability and Apoptosis
| Experimental System | Method of HtrA2 Inhibition | Apoptotic Stimulus | Measured Endpoint | Result | Reference |
| Plasmodium falciparum | Inducible Knockdown | ER Stress | Cell Death (TUNEL assay) | ~40% reduction in cell death | [7] |
| Plasmodium falciparum | This compound (IC50) | ER Stress | Cell Death (TUNEL assay) | ~40% reduction in cell death | [7] |
| Human RPE Cells | HtrA2 siRNA | H₂O₂ | Cell Viability (MTT assay) | Increased cell viability | [8] |
| Human RPE Cells | This compound (1-2 µM) | H₂O₂ | Cell Viability (MTT assay) | Increased cell viability in a dose-dependent manner | [8] |
| HK-2 Cells | This compound (50-70 µM) | Cisplatin | Apoptotic Cells (Annexin V) | Reduction in apoptotic cells from ~80% to 48% | [10] |
Signaling Pathways and Experimental Workflows
To understand the role of HtrA2 in apoptosis and the rationale for using its knockout as a control, it is essential to visualize the underlying signaling pathway and the experimental workflows.
HtrA2-Mediated Apoptotic Signaling Pathway
HtrA2 is a mitochondrial serine protease that, upon apoptotic stimuli, is released into the cytoplasm. There, it promotes apoptosis through two main mechanisms: 1) by binding to and degrading Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, thereby relieving their inhibition of caspases, and 2) through its own proteolytic activity, which can lead to caspase-independent cell death.
Experimental Workflow: Comparing HtrA2 KO and this compound
The following workflow outlines the key steps for a comparative study to validate this compound's effects using an HtrA2 knockout cell line.
Experimental Protocols
Protocol 1: Generation of HtrA2 Knockout Cell Line using CRISPR/Cas9
This protocol provides a general framework for generating an HtrA2 knockout cell line. Optimization for specific cell types is recommended.
1. gRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the HTRA2 gene using online tools (e.g., CHOPCHOP, Synthego Design Tool).
-
Select gRNAs with high on-target scores and low off-target predictions.
-
Synthesize or clone the selected gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
2. Transfection:
-
Transfect the Cas9-gRNA plasmid into the target cell line using a suitable method (e.g., lipofection, electroporation).
-
Include a GFP-only plasmid as a transfection control.
3. Single-Cell Sorting:
-
48-72 hours post-transfection, harvest the cells.
-
Use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
4. Clonal Expansion:
-
Culture the single cells until colonies are formed.
-
Expand the clones for further analysis.
5. Knockout Validation:
-
Genomic DNA analysis: Extract genomic DNA from each clone. Amplify the targeted region by PCR and analyze for insertions/deletions (indels) using Sanger sequencing and TIDE or ICE analysis.
-
Western Blot: Lyse the cells and perform a Western blot using a validated HtrA2 antibody to confirm the absence of the HtrA2 protein in knockout clones.
Protocol 2: this compound Treatment and Apoptosis Assay
This protocol describes the treatment of cells with this compound followed by an Annexin V/Propidium Iodide (PI) apoptosis assay.
1. Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Culture overnight to allow for attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the this compound stock in fresh culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). A dose-response curve is recommended to determine the optimal concentration.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the old medium with the this compound or vehicle-containing medium.
-
Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours) before inducing apoptosis.
3. Apoptosis Induction:
-
Add the apoptotic stimulus (e.g., staurosporine at 1 µM) directly to the wells.
-
Incubate for the desired time (e.g., 4-6 hours).
4. Annexin V/PI Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
5. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion and Recommendations
For researchers utilizing this compound to probe the function of HtrA2, the inclusion of a CRISPR/Cas9-mediated HtrA2 knockout cell line as a negative control is strongly recommended. This genetic approach provides an unequivocal baseline for assessing the on-target effects of this compound and helps to de-risk findings from potential off-target activities of the chemical inhibitor.
Key Recommendations:
-
Prioritize Genetic Controls: Whenever feasible, generate an HtrA2 knockout cell line to serve as the gold-standard negative control in your this compound experiments.
-
Validate this compound Dose and Timing: Perform thorough dose-response and time-course experiments to identify the optimal concentration and incubation time for this compound that maximizes HtrA2 inhibition while minimizing cytotoxicity and off-target effects.
-
Employ Multiple Apoptosis Assays: Utilize a combination of assays (e.g., caspase activity, Annexin V staining, and cell viability) to obtain a comprehensive understanding of the apoptotic phenotype.
By employing these rigorous experimental designs, researchers can confidently dissect the role of HtrA2 in apoptosis and ensure the validity of their findings when using the pharmacological inhibitor this compound.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. scispace.com [scispace.com]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stars.library.ucf.edu [stars.library.ucf.edu]
A Comparative Guide to Inhibiting Omi/HtrA2 Activity for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alternative methods to inhibit the activity of the mitochondrial serine protease Omi/HtrA2. This document outlines small molecule, peptide-based, and genetic inhibition strategies, supported by experimental data, detailed protocols, and visual pathway and workflow diagrams.
Introduction to Omi/HtrA2 and its Role in Apoptosis
Omi/HtrA2 is a crucial pro-apoptotic mitochondrial serine protease. Under cellular stress, it is released from the mitochondria into the cytosol.[1] In the cytosol, Omi/HtrA2 promotes apoptosis through two main pathways: a caspase-dependent pathway and a caspase-independent pathway.[1][2] In the caspase-dependent pathway, it binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), relieving their inhibition of caspases and thereby promoting programmed cell death.[3][4] Its N-terminal "AVPS" motif is crucial for this interaction.[2] The caspase-independent pathway relies on its intrinsic proteolytic activity.[2][3] Given its central role in apoptosis, the targeted inhibition of Omi/HtrA2 is a significant area of research for therapeutic interventions in various diseases, including neurodegenerative disorders and ischemic injuries.[5]
Comparative Analysis of Omi/HtrA2 Inhibitory Methods
Several distinct approaches have been developed to inhibit the activity of Omi/HtrA2. These can be broadly categorized into small molecule inhibitors, peptide-based inhibitors, and genetic approaches. The following table summarizes the quantitative data available for representative examples of these methods.
| Inhibitory Method | Inhibitor Name | Type | Potency (IC50) | Specificity | References |
| Small Molecule | Ucf-101 | Competitive, Reversible | 9.5 µM | High for Omi/HtrA2 (IC50 > 200 µM for other serine proteases) | [6] |
| Peptide-Based | ASGYTFTNYGLSWVR | Inhibitory Peptide | Inhibits up to 50% | Specific for HtrA2 | [7] |
| Genetic | siRNA (si-Omi) | RNA Interference | Not Applicable | Gene-specific | [3] |
| IAP Antagonists | Smac Mimetics (e.g., Birinapant) | Functional Antagonism | Not Applicable | Target IAPs, not Omi/HtrA2 directly | [8][9] |
In-Depth Look at Inhibition Strategies
Small Molecule Inhibitors: this compound
This compound is a well-characterized, cell-permeable small molecule inhibitor of Omi/HtrA2.[6] It acts as a competitive and reversible inhibitor of the protease's catalytic activity. Studies have demonstrated its high specificity for Omi/HtrA2, with significantly lower activity against other serine proteases. This compound has been shown to protect against Omi/HtrA2-induced apoptosis in various cell and animal models of diseases like cerebral ischemia.[9]
Peptide-Based Inhibitors
Peptide-based inhibitors represent a promising avenue for targeting Omi/HtrA2. One such example is the synthetic peptide ASGYTFTNYGLSWVR, derived from an antibody, which has been shown to inhibit the proteolytic activity of HtrA2 by up to 50%.[7] This inhibitory action is believed to be the basis for its observed neuroprotective effects.[7] Further research is needed to determine the precise IC50 values and optimize the delivery of such peptide inhibitors.
Genetic Approaches: RNA Interference
Genetic methods, such as RNA interference (RNAi), offer a highly specific way to inhibit Omi/HtrA2 activity by targeting its mRNA for degradation, thereby preventing its translation into a functional protein. The use of small interfering RNA (siRNA) molecules specific to the Omi/HtrA2 gene (si-Omi) has been shown to effectively reduce Omi/HtrA2 protein levels, leading to decreased apoptosis.[3] This approach is invaluable for research purposes to elucidate the specific roles of Omi/HtrA2 in cellular pathways.
Functional Antagonism: Smac/DIABLO Mimetics
Smac/DIABLO mimetics are small molecules that mimic the N-terminal IAP-binding motif of the endogenous pro-apoptotic protein Smac/DIABLO.[8] It is important to note that these compounds do not directly inhibit the proteolytic activity of Omi/HtrA2. Instead, they function as IAP antagonists, similar to one of the roles of Omi/HtrA2.[8][9] By binding to IAPs, they prevent the inhibition of caspases, thus promoting apoptosis. While they share a common downstream effect with Omi/HtrA2 in promoting apoptosis, they are not direct inhibitors of its enzymatic function.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of Omi/HtrA2 inhibitors.
In Vitro Omi/HtrA2 Protease Activity Assay (β-Casein Substrate)
This assay measures the proteolytic activity of Omi/HtrA2 by monitoring the degradation of a generic substrate, β-casein.
Materials:
-
Recombinant active Omi/HtrA2 protein
-
β-casein
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM KCl, 1.5 mM MgCl₂)
-
Inhibitor of interest (e.g., this compound)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Pre-incubate the recombinant Omi/HtrA2 with the desired concentrations of the inhibitor (or vehicle control) in the assay buffer for 30 minutes at 37°C.
-
Initiate the proteolytic reaction by adding β-casein to the mixture. A typical final concentration is 1 mg/mL.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the degradation of the full-length β-casein band and the appearance of cleavage products. The reduction in the intensity of the intact β-casein band in the presence of the inhibitor indicates its efficacy.[10]
Cell-Based Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS), to assess the effect of Omi/HtrA2 inhibitors on apoptosis.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Omi/HtrA2 inhibitor
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of the Omi/HtrA2 inhibitor for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells treated with inducer only).
-
Incubate for the desired period (e.g., 4-24 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both. A decrease in the percentage of apoptotic cells in the inhibitor-treated group compared to the inducer-only group indicates the protective effect of the inhibitor.
Visualizing Pathways and Workflows
Omi/HtrA2 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Omi/HtrA2 in the apoptotic signaling cascade.
Caption: Omi/HtrA2 apoptotic signaling pathway.
Experimental Workflow: In Vitro Protease Assay
This diagram outlines the key steps in performing an in vitro protease assay to assess Omi/HtrA2 inhibition.
Caption: Workflow for in vitro Omi/HtrA2 protease assay.
Logical Relationship of Inhibitory Methods
The following diagram illustrates the different points of intervention for the discussed inhibitory methods targeting Omi/HtrA2 and its pathway.
Caption: Points of intervention for Omi/HtrA2 inhibition.
References
- 1. Mitochondrial Omi/HtrA2 signaling pathway is involved in neuronal apoptosis in patients with cerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel and specific inhibitor for the pro-apoptotic protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The homotrimeric structure of HtrA2 is indispensable for executing its serine protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease-independent control of parthanatos by HtrA2/Omi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stars.library.ucf.edu [stars.library.ucf.edu]
Validating Ucf-101's Mechanism: A Comparative Guide to Genetic and Pharmacological Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ucf-101, a selective inhibitor of the mitochondrial serine protease Omi/HtrA2, with alternative approaches for target validation and therapeutic intervention. We delve into the genetic and pharmacological methods used to validate this compound's mechanism of action, presenting supporting experimental data, detailed protocols, and visual workflows to aid in your research and development endeavors.
This compound: A Potent and Selective Omi/HtrA2 Inhibitor
This compound is a well-characterized small molecule that competitively inhibits the pro-apoptotic protease Omi/HtrA2.[1] Its mechanism of action centers on preventing Omi/HtrA2 from cleaving its substrates, thereby interfering with apoptotic signaling pathways. This inhibitory activity has demonstrated therapeutic potential in various models of ischemia-reperfusion injury and neurodegenerative diseases.[2][3]
Genetic Approaches for Target Validation
The specificity of a small molecule inhibitor is paramount. Genetic approaches provide the most definitive evidence that the observed effects of a compound are due to its interaction with the intended target.
HtrA2 Knockout and Knockdown Studies
A cornerstone of target validation is to assess the effect of the compound in cells or animal models where the target gene has been inactivated or its expression significantly reduced.
-
HtrA2 Knockout Mouse Embryonic Fibroblasts (MEFs): Studies utilizing HtrA2 knockout MEFs have been instrumental in validating the on-target effects of this compound. Research has shown that while this compound can protect wild-type cells from certain apoptotic stimuli, this protective effect is absent in HtrA2 knockout cells, confirming that HtrA2 is the primary target for this compound's protective mechanism. However, it is important to note that at higher concentrations, this compound has been observed to induce cellular stress responses even in the absence of HtrA2, suggesting potential off-target effects.[4][5]
-
siRNA-mediated Knockdown: Small interfering RNA (siRNA) can be used to transiently reduce the expression of HtrA2. This approach has been used to mimic the effects of this compound. For instance, knockdown of HtrA2 has been shown to increase cell viability under conditions of oxidative stress, an outcome also observed with this compound treatment.
-
CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system offers a powerful tool for creating stable knockout cell lines or for targeted genetic modifications. Validating this compound in a CRISPR-generated HtrA2 knockout cell line would provide definitive evidence of its on-target activity. A study utilizing CRISPR-CasRx to knockdown HtrA2 in mice demonstrated protection against neomycin-induced hearing loss, showcasing a genetic approach with therapeutic implications that can be compared to the pharmacological intervention with this compound.
Below is a logical workflow for validating a small molecule inhibitor like this compound using genetic approaches.
Comparison with Alternative HtrA2 Inhibitors
While this compound is a widely used tool compound, other inhibitors of Omi/HtrA2 have been developed. A direct comparison is essential for selecting the most appropriate tool for a given research question.
| Inhibitor | Type | IC50 (for His-Omi) | Selectivity | Reference |
| This compound | Small Molecule | 9.5 µM | High for HtrA2 vs. other serine proteases (>200 µM) | [1] |
| Synthetic CDR Peptide | Peptide | Not directly reported as IC50 | Binds to HtrA2 | [6] |
| JO146 | Small Molecule | Inhibition observed, but IC50 not specified | Selective for CtHtrA, with some inhibition of human HtrA2 | [7] |
| JCP83 | Small Molecule | Inhibition observed, but IC50 not specified | Selective for CtHtrA, with some inhibition of human HtrA2 | [7] |
Note: The available data for direct, quantitative comparison of small-molecule HtrA2 inhibitors with this compound is limited in the public domain. The development of more potent and selective inhibitors is an active area of research.
Signaling Pathways Modulated by this compound
The inhibition of Omi/HtrA2 by this compound has been shown to impact several downstream signaling pathways, contributing to its observed cellular effects.
The Apoptotic Pathway
Omi/HtrA2 is released from the mitochondria into the cytosol during apoptosis, where it promotes cell death by degrading Inhibitor of Apoptosis Proteins (IAPs).[8][9][10] this compound, by inhibiting the proteolytic activity of Omi/HtrA2, can block this degradation and thus suppress apoptosis.
AMPK/NF-κB Signaling Pathway
Recent studies have implicated this compound in the modulation of the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) signaling pathways. In models of traumatic brain injury, this compound treatment led to an increase in the phosphorylation of AMPK and a decrease in the phosphorylation of NF-κB p65, which is associated with a reduction in inflammation.[11][12]
Experimental Protocols
HtrA2 Protease Activity Assay (Fluorescence-based)
This protocol is adapted from a method using a fluorescently labeled casein substrate.[13]
Materials:
-
Recombinant HtrA2 protein
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
FITC-Casein substrate
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add the desired concentration of this compound or vehicle control.
-
Add recombinant HtrA2 to each well to a final concentration of approximately 100 nM.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding FITC-Casein to each well to a final concentration of approximately 1 µg/µL.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Record fluorescence readings every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each condition.
-
Determine the percent inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and fit the data to a dose-response curve.
Western Blot for HtrA2 and Downstream Targets
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HtrA2, anti-phospho-AMPK, anti-phospho-NF-κB p65, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a valuable research tool for studying the function of Omi/HtrA2. Its mechanism of action can be rigorously validated through a combination of genetic and pharmacological approaches. This guide provides a framework for designing and interpreting such validation studies, comparing this compound to alternative strategies, and understanding its impact on key signaling pathways. As with any small molecule inhibitor, careful consideration of potential off-target effects, particularly at higher concentrations, is essential for robust and reproducible research. The continued development of novel, more potent, and selective HtrA2 inhibitors will further advance our understanding of this important mitochondrial protease and its role in health and disease.
References
- 1. Characterization of a novel and specific inhibitor for the pro-apoptotic protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on expression of Omi/HtrA2 in kidneys of postasphyxial neonatal rats [zgddek.com]
- 4. researchgate.net [researchgate.net]
- 5. The protease inhibitor this compound induces cellular responses independently of its known target, HtrA2/Omi [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the HTRA2 Protease Activity by an Inhibitory Antibody-Derived Peptide Ligand and the Influence on HTRA2-Specific Protein Interaction Networks in Retinal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The serine protease Omi/HtrA2 is released from mitochondria during apoptosis. Omi interacts with caspase-inhibitor XIAP and induces enhanced caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Omi/HtrA2 as a mitochondrial apoptotic serine protease that disrupts inhibitor of apoptosis protein-caspase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-temperature requirement serine protease A2 inhibitor this compound ameliorates damaged neurons in traumatic brain-injured rats by the AMPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-temperature requirement serine protease A2 inhibitor this compound ameliorates damaged neurons in traumatic brain-injured rats by the AMPK/NF-κB pathway [agris.fao.org]
- 13. youtube.com [youtube.com]
Ucf-101: A Comparative Guide to its Cross-reactivity with Cellular Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Ucf-101, a known inhibitor of the mitochondrial serine protease Omi/HtrA2, against other cellular proteases. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its suitability for various experimental applications.
Executive Summary
This compound is a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2, with a reported half-maximal inhibitory concentration (IC50) of 9.5 µM for His-Omi.[1] Extensive analysis reveals that this compound exhibits minimal activity against a range of other serine proteases, demonstrating a high degree of selectivity for its primary target. This guide summarizes the available quantitative data on its inhibitory profile, details the experimental protocols for assessing its activity, and provides a visual representation of the typical experimental workflow.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, Omi/HtrA2, and a selection of other cellular proteases. The data clearly indicates a significant selectivity margin for Omi/HtrA2.
| Protease Target | Protease Class | IC50 (µM) | Reference |
| Omi/HtrA2 | Serine Protease | 9.5 | [1] |
| Kallikrein | Serine Protease | >200 | |
| Trypsin | Serine Protease | >200 | |
| Plasmin | Serine Protease | >200 | |
| Thrombin | Serine Protease | >200 | |
| Tissue Plasminogen Activator (t-PA) | Serine Protease | >200 |
Note: A higher IC50 value indicates lower inhibitory activity.
Experimental Protocol: In Vitro Protease Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) of this compound against various proteases is typically performed using an in vitro biochemical assay. The following is a representative protocol based on a fluorogenic substrate-based assay.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target protease.
Materials:
-
Purified recombinant target protease (e.g., Omi/HtrA2, Trypsin, etc.)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (optimized for the specific protease, typically containing a buffering agent, salts, and any necessary co-factors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a working solution of the target protease in assay buffer. The concentration should be optimized to provide a linear reaction rate over the course of the assay.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration should be at or below the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibition.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following:
-
A fixed volume of the target protease solution.
-
An equal volume of the this compound dilutions (or vehicle control for 100% activity).
-
A "no enzyme" control containing only assay buffer and substrate.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence change) for each this compound concentration.
-
Normalize the velocities to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Workflow
The following diagram illustrates the key steps in determining the cross-reactivity of a protease inhibitor like this compound.
Caption: Workflow for determining protease inhibitor IC50.
Signaling Pathway Context
This compound's primary target, Omi/HtrA2, is a key player in the intrinsic pathway of apoptosis. Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondria into the cytosol. In the cytosol, it promotes apoptosis through two main mechanisms: 1) by binding to and degrading Inhibitor of Apoptosis Proteins (IAPs), thereby relieving their inhibition of caspases, and 2) through its own serine protease activity, which can lead to caspase-independent cell death. The high selectivity of this compound for Omi/HtrA2 makes it a valuable tool for studying the specific roles of this protease in apoptotic signaling and other cellular processes.
Caption: Role of Omi/HtrA2 in apoptosis and its inhibition by this compound.
References
UCF-101 in Combination with Other Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective strategies is evolving from single-target therapies to multi-faceted combination approaches. The complexity of neuronal injury and degenerative diseases, which involve a cascade of pathological events including apoptosis, oxidative stress, and inflammation, necessitates interventions that can address multiple pathways simultaneously. UCF-101, a specific inhibitor of the mitochondrial serine protease Omi/HtrA2, has demonstrated significant neuroprotective potential by mitigating apoptotic pathways. This guide provides a comparative analysis of this compound and explores its potential for synergistic neuroprotection when combined with other agents that target distinct, yet complementary, signaling pathways. While direct experimental data on this compound combination therapies are limited, this document outlines a rational basis for such combinations, supported by the known mechanisms of action of individual agents.
This compound: A Targeted Approach to Inhibit Apoptosis
This compound exerts its neuroprotective effects by specifically inhibiting Omi/HtrA2, a key regulator of apoptosis. In response to cellular stress, Omi/HtrA2 translocates from the mitochondria to the cytosol, where it promotes cell death through both caspase-dependent and -independent pathways. By inhibiting Omi/HtrA2, this compound helps to preserve neuronal viability. Experimental studies have shown that this compound's neuroprotective actions are mediated through several signaling pathways, including the MAPK/p38/ERK and AMPK/NF-κB pathways.
Potential Combination Strategies with this compound
The following sections explore potential neuroprotective agents that could be combined with this compound to achieve enhanced therapeutic outcomes. The rationale for these combinations is based on targeting different stages and components of the neurodegenerative cascade.
This compound and Antioxidants
Rationale: Oxidative stress is a major contributor to neuronal damage in various neurological disorders. Reactive oxygen species (ROS) can trigger mitochondrial dysfunction and initiate apoptotic signaling. While this compound acts downstream to inhibit a key apoptotic effector, antioxidants can neutralize ROS and prevent the initiation of the apoptotic cascade. This dual approach could offer more comprehensive neuroprotection.
Potential Candidate: Edaravone, a potent free-radical scavenger, is a clinically approved drug for acute ischemic stroke and amyotrophic lateral sclerosis (ALS).
Proposed Synergistic Action: By scavenging free radicals, Edaravone can reduce the upstream triggers of apoptosis, while this compound can inhibit the downstream apoptotic machinery that may still be activated. This combination could be particularly effective in conditions characterized by high levels of oxidative stress, such as ischemic stroke.
This compound and Anti-inflammatory Agents
Rationale: Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to secondary injury in acute brain trauma and the progression of chronic neurodegenerative diseases. Inflammatory cytokines can exacerbate neuronal damage and promote apoptosis. Combining this compound with an anti-inflammatory agent could address both the direct apoptotic pathways and the inflammatory component of neurodegeneration.
Potential Candidate: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), has been shown in some studies to reduce neuroinflammation and amyloid plaque pathology in animal models of Alzheimer's disease.[1]
Proposed Synergistic Action: Ibuprofen can suppress the production of pro-inflammatory mediators, thereby reducing the inflammatory burden on neurons.[1] In parallel, this compound can protect neurons from apoptotic signals that may be triggered by the inflammatory environment.
This compound and Neurotrophic Factors
Rationale: Neurotrophic factors are essential for neuronal survival, growth, and differentiation. Their signaling pathways, such as the PI3K/Akt pathway, often promote cell survival and inhibit apoptosis.[2][3] Augmenting these pro-survival signals while simultaneously blocking a key pro-death pathway with this compound could create a powerful neuroprotective synergy.
Potential Candidate: Brain-Derived Neurotrophic Factor (BDNF) is a well-characterized neurotrophin that plays a crucial role in neuronal survival and plasticity. It activates the TrkB receptor, leading to the activation of pro-survival signaling cascades.[2][4]
Proposed Synergistic Action: BDNF can actively promote neuronal survival and resilience through its signaling pathways, while this compound provides a safety net by inhibiting a critical step in the apoptotic process. This combination could be beneficial in both acute injury and chronic degenerative conditions where trophic support is diminished.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on this compound monotherapy and the proposed alternative agents.
Table 1: this compound Monotherapy in Experimental Models
| Model | Dosage | Administration Route | Key Findings | Reference |
| Cerebral Ischemia-Reperfusion (Rat) | 1.5 µmol/kg | Intraperitoneal | Significantly reduced neurologic deficit scores, decreased TUNEL-positive (apoptotic) neurons, and reduced caspase-3 expression. | [5][6] |
| Traumatic Brain Injury (Rat) | 1.5, 3.0, 6.0 µmol/kg | Intraperitoneal | Dose-dependently decreased modified neurological severity score (mNSS), reduced brain edema, and inhibited neuronal apoptosis. | [7] |
Table 2: Edaravone in Experimental and Clinical Studies
| Model/Study | Dosage | Administration Route | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (Human) | 60 mg | Intravenous | Slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score. | [8][9] |
| Acute Ischemic Stroke (Human) | 60 mg | Intravenous | Improved functional outcomes when administered within 24 hours of onset. |
Table 3: Ibuprofen in an Animal Model of Alzheimer's Disease
| Model | Dosage | Administration Route | Key Findings | Reference |
| APP Tg2576 Mice | Chronic in diet | Oral | Reduced brain interleukin-1β levels, decreased astrocyte and microglial activation, and lowered amyloid plaque pathogenesis. | [1] |
Table 4: BDNF in an Experimental Model of Apoptosis
| Model | Concentration | Administration | Key Findings | Reference |
| Hippocampal H19-7/IGF-IR cells | 100 ng/ml | In vitro | Prevented staurosporine-induced apoptosis and caspase-3 activity through activation of the PI3K/Akt pathway. | [2][3] |
Experimental Protocols
This compound in a Rat Model of Cerebral Ischemia-Reperfusion
-
Animal Model: Healthy male Wistar rats are used. The cerebral ischemia-reperfusion (CIR) model is established by middle cerebral artery occlusion (MCAO) for 1 hour, followed by reperfusion.[5]
-
Drug Administration: this compound is administered intraperitoneally at a dose of 1.5 µmol/kg, 10 minutes before the onset of reperfusion.[5]
-
Outcome Measures:
-
Neurological Deficit Scoring: Assessed using a standardized scoring system (e.g., Longa scale) to evaluate motor and neurological function.[6]
-
Histopathology: Brain tissue is examined using Hematoxylin and Eosin (H&E) staining to assess neuronal morphology and damage.[5]
-
Apoptosis Assessment: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic neurons.[5]
-
Western Blotting: Expression levels of key proteins in the MAPK/p38/ERK signaling pathway and apoptosis-related proteins like caspase-3 are quantified.[6]
-
This compound in a Rat Model of Traumatic Brain Injury
-
Animal Model: Male Sprague Dawley rats are subjected to traumatic brain injury (TBI) using a controlled cortical impact (CCI) device.[7]
-
Drug Administration: this compound is administered intraperitoneally at doses of 1.5, 3.0, and 6.0 µmol/kg.[7]
-
Outcome Measures:
-
Modified Neurological Severity Score (mNSS): A composite score to assess motor, sensory, balance, and reflex functions.
-
Brain Edema Measurement: The wet-to-dry weight ratio of the brain tissue is calculated to quantify cerebral edema.
-
Apoptosis Assessment: TUNEL staining and Western blot analysis for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9) are performed.
-
Western Blotting: Expression levels of proteins in the AMPK/NF-κB signaling pathway are analyzed.[7]
-
Visualizations
References
- 1. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs for the Prevention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7/IGF-IR [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Involvement of brain-derived neurotrophic factor signaling in the pathogenesis of stress-related brain diseases [frontiersin.org]
- 5. Protective Effects of this compound on Cerebral Ischemia–Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of this compound on Cerebral Ischemia-Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-temperature requirement serine protease A2 inhibitor this compound ameliorates damaged neurons in traumatic brain-injured rats by the AMPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Ucf-101 and Other Apoptosis Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of apoptosis modulators is critical for advancing therapeutic strategies in a multitude of diseases. This guide provides a detailed comparative analysis of Ucf-101, a selective inhibitor of the serine protease Omi/HtrA2, and other well-established apoptosis modulators, with a primary focus on the pan-caspase inhibitor z-VAD-fmk.
This comparison delves into their distinct mechanisms of action, presents available quantitative data for performance evaluation, and outlines detailed experimental protocols for their assessment. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their roles in the intricate process of programmed cell death.
Mechanism of Action: Targeting Different Hubs in the Apoptotic Machinery
The fundamental difference between this compound and pan-caspase inhibitors like z-VAD-fmk lies in their primary molecular targets within the apoptosis signaling cascade.
This compound: A Gatekeeper of the Mitochondrial Pathway
This compound is a selective and competitive inhibitor of the mitochondrial serine protease Omi/HtrA2. Omi/HtrA2 is released from the mitochondria into the cytoplasm in response to apoptotic stimuli. Once in the cytoplasm, it promotes apoptosis through two main mechanisms: binding to and degrading Inhibitor of Apoptosis Proteins (IAPs) and through its own proteolytic activity, which can lead to a caspase-independent cell death.[1][2][3][4]
By inhibiting Omi/HtrA2, this compound effectively preserves the cellular levels of IAPs.[2][3][5] IAPs, in turn, function to block the activation and activity of caspases, the key executioners of apoptosis. This action of this compound can inhibit both caspase-dependent and caspase-independent apoptotic pathways that are initiated from the mitochondria.[2]
z-VAD-fmk: A Broad-Spectrum Executioner Blocker
In contrast, z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[6][7] It functions by binding to the catalytic site of a wide range of caspases, thereby preventing their proteolytic activity.[7] Caspases are the central components of the apoptotic machinery, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8] By broadly inhibiting caspases, z-VAD-fmk can block apoptosis induced by a wide array of stimuli that converge on caspase activation.[7]
Performance Data: A Quantitative Comparison
Direct comparative studies of this compound and z-VAD-fmk in the same experimental systems are limited. However, available data on their potency and effective concentrations in various assays provide a basis for comparison.
| Modulator | Target | IC50 | Effective Concentration in Cell-Based Assays | Notes |
| This compound | Omi/HtrA2 (His-Omi) | 9.5 µM | 10 - 100 µM | Exhibits neuroprotective and cardioprotective effects by reducing apoptosis.[2][3] Shown to decrease cleaved caspase-3 and -9 levels. |
| z-VAD-fmk | Pan-caspase | Not specified as a single value due to broad target range. | 20 - 100 µM[9][10] | Widely used as a tool to confirm the involvement of caspases in cell death. Can induce necroptosis in some cell types when apoptosis is blocked.[11] |
Signaling Pathways: Visualizing the Mechanisms
To illustrate the distinct points of intervention of this compound and z-VAD-fmk, the following diagrams depict the intrinsic apoptotic pathway and the points of inhibition.
References
- 1. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. karger.com [karger.com]
- 4. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omi/HtrA2 promotes cell death by binding and degrading the anti-apoptotic protein ped/pea-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 7. invivogen.com [invivogen.com]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
UCF-101: A Targeted Approach to Mitigating Oxidative Stress-Induced Cell Death Compared to General Antioxidants
In the landscape of therapeutic strategies against cellular damage induced by oxidative stress, a key distinction emerges between broad-spectrum antioxidants and targeted molecular interventions. This guide provides a comparative analysis of UCF-101, a specific inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2, and general antioxidant compounds, exemplified by N-acetylcysteine (NAC) and Trolox. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms of action and therapeutic potential.
While general antioxidants directly neutralize reactive oxygen species (ROS), this compound acts downstream in the apoptotic cascade, offering a more focused approach to preventing cell death triggered by oxidative insults. This guide will delve into their distinct mechanisms, present supporting experimental data from various studies, and provide detailed experimental protocols.
Mechanisms of Action: A Tale of Two Strategies
General Antioxidant Compounds (e.g., NAC, Trolox):
General antioxidants operate on the principle of direct ROS scavenging or by bolstering the cell's endogenous antioxidant capacity.
-
N-acetylcysteine (NAC): A precursor to the amino acid L-cysteine, which is a crucial component for the synthesis of glutathione (GSH), a major intracellular antioxidant. NAC's primary antioxidant mechanisms include:
-
Replenishing intracellular GSH stores.[1]
-
Directly scavenging reactive oxygen species through its thiol group.
-
Reducing disulfide bonds in proteins.
-
-
Trolox: A water-soluble analog of vitamin E, Trolox is a potent antioxidant that acts as a direct scavenger of peroxyl and alkoxyl radicals, thereby preventing lipid peroxidation in cellular membranes.[2]
The action of general antioxidants can be conceptualized as a broad shield, quenching the initial burst of ROS to prevent widespread cellular damage.
Figure 1: Simplified mechanism of general antioxidant compounds.
This compound:
This compound does not directly interact with ROS. Instead, it targets a specific downstream effector in the intrinsic apoptosis pathway: the mitochondrial serine protease Omi/HtrA2. Under conditions of oxidative stress, Omi/HtrA2 is released from the mitochondria into the cytosol.
-
Mechanism of this compound: As a selective and competitive inhibitor of Omi/HtrA2, this compound blocks its proteolytic activity. Cytosolic Omi/HtrA2 promotes apoptosis by degrading inhibitor of apoptosis proteins (IAPs). By inhibiting Omi/HtrA2, this compound preserves the function of IAPs, thereby preventing the activation of caspases and subsequent execution of apoptosis. Studies have shown that this compound provides neuroprotective and cardioprotective effects in models of ischemia-reperfusion injury and sepsis by mitigating apoptosis.[3]
This compound's approach is akin to disarming a specific executioner of cell death, rather than preventing the initial trigger.
Figure 2: Signaling pathway of this compound in preventing apoptosis.
Comparative Efficacy: Insights from Experimental Data
Direct comparative studies between this compound and general antioxidants in the same experimental model are currently lacking in the published literature. However, by examining their effects in analogous models of oxidative stress, we can infer their relative strengths. The following tables summarize quantitative data from separate studies.
Table 1: In Vivo Models of Ischemia-Reperfusion Injury
| Compound | Model | Dosage | Key Finding | Percent Reduction in Infarct Size/Damage | Reference |
| This compound | Rat Cerebral Ischemia-Reperfusion | 10 µmol/kg, i.p. | Markedly weakened neurologic deficit and improved pathological condition. | Not explicitly quantified as % infarct size, but significant reduction in TUNEL-positive neurons. | [4] |
| N-acetylcysteine (NAC) | Rat Hepatic Ischemia-Reperfusion | 150 mg/kg, i.v. | Reduced liver enzyme levels (DHL, AST, ALT). | DHL: ~52%, AST: ~44%, ALT: ~45% reduction compared to untreated I/R group. | [5] |
| Trolox | Rabbit Myocardial Ischemia-Reperfusion | 10 µmol/kg, i.v. | Reduced myocardial infarct size. | ~85.3% myocardial salvage. | [6] |
Table 2: In Vitro Models of Oxidative Stress-Induced Cell Death
| Compound | Cell Type | Oxidative Insult | Concentration | Key Finding | Percent Increase in Cell Viability/Reduction in Apoptosis | Reference |
| This compound | PC12 cells | 6-Hydroxydopamine (6-OHDA) | 2.5 µM | Decreased the apoptosis rate. | Not explicitly quantified as %, but significant reduction in apoptosis. | [7] |
| N-acetylcysteine (NAC) | H9c2 cardiomyocytes | 0.75 mM H₂O₂ | 4 mM | Increased cell viability and inhibited caspase activation. | Cell viability increased by ~20% compared to H₂O₂ alone. | [8] |
| Trolox | Mouse thymocytes | 0.5-10 µM H₂O₂ | Not specified | Reduced H₂O₂-induced DNA fragmentation to control levels. | Not explicitly quantified as %, but significant reduction in DNA fragmentation. | [2] |
Experimental Protocols
In Vivo Ischemia-Reperfusion Model (Cerebral) - Representative Protocol for this compound
Figure 3: Experimental workflow for in vivo ischemia-reperfusion studies.
-
Animal Model: Male Wistar rats are commonly used.
-
Ischemia Induction: Cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours).
-
Treatment: this compound (e.g., 10 µmol/kg) or vehicle is administered intraperitoneally at the time of reperfusion.[4]
-
Assessment:
-
Neurological Deficit Scoring: Evaluated at specific time points post-reperfusion.
-
Histopathology: Brain tissues are collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess morphological changes.
-
Apoptosis Detection: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells in brain sections.
-
In Vitro H₂O₂-Induced Cell Death Model - Representative Protocol for NAC
-
Cell Culture: H9c2 cardiomyocytes are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-treated with NAC (e.g., 4 mM) for 1 hour.[9]
-
Oxidative Insult: Hydrogen peroxide (H₂O₂) is added to the culture medium at a final concentration of, for example, 0.75 mM for a specified duration (e.g., 12 or 24 hours).[9]
-
Assessment:
-
Cell Viability: Assessed using assays such as MTT or by measuring the release of lactate dehydrogenase (LDH).
-
Apoptosis Analysis: Quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Measurement of ROS: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA).
-
Western Blotting: To analyze the expression and activation of key proteins in apoptotic pathways (e.g., caspases).
-
Conclusion: Targeted vs. Broad-Spectrum Protection
The choice between this compound and general antioxidant compounds depends on the specific therapeutic goal and the underlying pathology.
-
General antioxidants like NAC and Trolox are beneficial in conditions of systemic oxidative stress where the primary goal is to reduce the overall burden of ROS. Their broad-spectrum activity makes them suitable for prophylactic use or as adjuncts to other therapies. However, their efficacy can be limited by factors such as bioavailability and the specific types of ROS involved.
-
This compound represents a more targeted therapeutic strategy. By specifically inhibiting a key mediator of apoptosis downstream of mitochondrial ROS production, it may offer greater efficacy in preventing cell death in diseases where the intrinsic apoptotic pathway is a major driver of pathology, such as in neurodegenerative disorders and ischemia-reperfusion injury. Its specificity may also lead to fewer off-target effects compared to broad-spectrum antioxidants.
Future research should focus on direct comparative studies to elucidate the relative potencies of these different approaches in various disease models. Such studies will be crucial for guiding the development of more effective therapies for oxidative stress-related diseases.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress-induced apoptosis prevented by Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects against cerebral oxidative injury and cognitive impairment in septic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of this compound on Cerebral Ischemia-Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of N-acetylcysteine in hepatic ischemia-reperfusion injury during hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of experimental myocardial infarct size by infusion of lactosylphenyl Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects in vivoandin vitro models of PD against 6-hydroxydopamine toxicity by alleviating endoplasmic reticulum stress via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Pharmacological Approaches for Studying Omi/HtrA2 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of non-pharmacological methods to study the function of the mitochondrial serine protease Omi/HtrA2. Understanding the roles of Omi/HtrA2 in cellular processes such as apoptosis and mitochondrial quality control is crucial, given its implications in neurodegenerative diseases and cancer.[1][2][3] This document details and compares three primary genetic and molecular biology techniques: siRNA-mediated knockdown, CRISPR/Cas9-mediated knockout, and the use of dominant-negative mutants.
Comparison of Non-Pharmacological Approaches
Each of the following methods offers a unique approach to elucidating the function of Omi/HtrA2, with distinct advantages and limitations.
siRNA-Mediated Knockdown
Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression at the mRNA level.[4] This method is ideal for studying the acute effects of reduced Omi/HtrA2 expression.
-
Mechanism of Action: Synthetic double-stranded siRNA molecules are introduced into cells, where they are incorporated into the RNA-induced silencing complex (RISC). The siRNA guide strand then directs the RISC to bind to and cleave the complementary Omi/HtrA2 mRNA, leading to its degradation and a subsequent reduction in Omi/HtrA2 protein synthesis.
-
Typical Outcomes: Studies have shown that siRNA-mediated knockdown of Omi/HtrA2 can protect cells from certain apoptotic stimuli and alter mitochondrial morphology.[4][5] For instance, silencing Omi/HtrA2 in HeLa cells results in elongated mitochondria.[5] In some contexts, knockdown of Omi/HtrA2 has been shown to decrease the basal level of autophagy.[6]
-
Advantages:
-
Transient effect: Allows for the study of the immediate consequences of reduced protein levels without permanent genetic modification.
-
Dose-dependent silencing: The level of knockdown can be titrated to some extent by varying the siRNA concentration.
-
Relatively fast and straightforward: The experimental workflow is generally quicker than generating knockout cell lines.
-
-
Disadvantages:
-
Incomplete knockdown: Residual protein expression can complicate the interpretation of results.
-
Off-target effects: The siRNA may unintentionally silence other genes with similar sequences.
-
Transient nature: Not suitable for long-term studies or for generating stable models of Omi/HtrA2 deficiency.
-
CRISPR/Cas9-Mediated Knockout
The CRISPR/Cas9 system allows for the permanent disruption of a target gene at the DNA level, creating a complete loss-of-function model.
-
Mechanism of Action: A guide RNA (gRNA) directs the Cas9 nuclease to a specific sequence within the HTRA2 gene. Cas9 then creates a double-strand break in the DNA. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) during the repair process, leading to a frameshift mutation and a non-functional protein.
-
Typical Outcomes: Complete ablation of Omi/HtrA2 expression. HtrA2 knockout mice exhibit a severe phenotype, including a parkinsonian-like syndrome, neurodegeneration, muscle wasting, and premature death, highlighting the crucial role of Omi/HtrA2 in neuronal survival and mitochondrial homeostasis.[7] Cells derived from HtrA2 knockout mice show increased sensitivity to mitochondrial-damaging agents, mitochondrial uncoupling, and ATP depletion.[7][8]
-
Advantages:
-
Complete and permanent gene silencing: Provides a true loss-of-function model.
-
High specificity: With proper guide RNA design, off-target effects can be minimized.
-
Enables the study of long-term effects: Ideal for creating stable cell lines and animal models.
-
-
Disadvantages:
-
Lethality: Knockout of essential genes can be lethal to the cell or organism, which can limit the scope of investigation.
-
Time-consuming: The process of generating and validating knockout cell lines or animal models is lengthy.
-
Potential for off-target mutations: Although specificity is high, off-target cleavage can still occur.
-
Dominant-Negative Mutants
Expression of a mutant form of a protein that interferes with the function of the wild-type protein is a valuable tool for studying protein function, particularly for oligomeric proteins like Omi/HtrA2.
-
Mechanism of Action: Omi/HtrA2 functions as a homotrimer. A dominant-negative mutant, which can still oligomerize with wild-type Omi/HtrA2 but renders the entire complex inactive, can be generated through site-directed mutagenesis of key residues in the protease domain (e.g., S306A) or other regulatory domains.[9]
-
Typical Outcomes: Expression of dominant-negative Omi/HtrA2 mutants can lead to increased susceptibility to stress-induced cell death and mitochondrial dysfunction.[9] For example, overexpression of the catalytically inactive S306A mutant fails to induce apoptosis as effectively as the wild-type protein.[9]
-
Advantages:
-
Useful for studying oligomeric proteins: Provides a way to disrupt the function of the endogenous protein without altering the gene itself.
-
Can reveal specific functional domains: By mutating specific domains, their individual contributions to the protein's overall function can be dissected.
-
Inducible expression: The expression of the dominant-negative mutant can be placed under the control of an inducible promoter for temporal control.
-
-
Disadvantages:
-
Variable and unpredictable effects: The extent of functional inhibition can be difficult to control and may not be complete.
-
Potential for artifacts: Overexpression of a mutant protein can sometimes lead to non-physiological effects.
-
Requires careful validation: It is crucial to confirm that the mutant protein is expressed at appropriate levels and correctly interacts with the wild-type protein.
-
Data Presentation
The following tables summarize quantitative data from various studies on the effects of different non-pharmacological approaches to inhibit Omi/HtrA2 function.
Table 1: Quantitative Effects of siRNA-Mediated Knockdown of Omi/HtrA2
| Cell Line | siRNA Concentration | Duration of Treatment | Knockdown Efficiency (% protein reduction) | Phenotypic Outcome | Reference |
| ARPE-19 | 20 nM | 48 hours | Not specified, but significant reduction observed by Western blot | Increased cell viability after H₂O₂-induced oxidative injury | [9] |
| HepG2 | Not specified | Not specified | Significant reduction observed by Western blot | Restored cell viability in the presence of staurosporine | [10] |
| Mouse Oocytes | Not specified | Not specified | Significant reduction observed by Western blot | Increased frequency of oocytes arrested at metaphase I | [11] |
Table 2: Quantitative Effects of CRISPR/Cas9-Mediated Knockout of Omi/HtrA2
| Model System | Phenotypic Outcome | Quantitative Measurement | Reference |
| HtrA2-knockout mice | Mitochondrial Respiration | Significantly increased state 3 and state 4 oxygen consumption in isolated brain mitochondria | [8] |
| HtrA2-knockout mouse embryonic fibroblasts (MEFs) | Mitochondrial Membrane Potential | Significantly reduced mitochondrial membrane potential compared to wild-type MEFs | [5] |
| HtrA2-knockout mouse embryonic fibroblasts (MEFs) | Reactive Oxygen Species (ROS) | Significant increase in intramitochondrial ROS levels | [5] |
Table 3: Quantitative Effects of Dominant-Negative Omi/HtrA2 Mutants
| Cell Line | Mutant | Phenotypic Outcome | Quantitative Measurement | Reference |
| HeLa | S306A (catalytically inactive) | Caspase Activation | Less effective at caspase activation in response to UV irradiation compared to wild-type Omi/HtrA2 | [9] |
| SH-SY5Y | G399S | Mitochondrial Membrane Potential | Decrease in mitochondrial membrane potential compared to wild-type Omi/HtrA2 expressing cells | [12] |
| HEK293 | G399S | Cell Viability (LDH release) | Significantly increased sensitivity to staurosporine-induced toxicity compared to wild-type | [12] |
Experimental Protocols
siRNA-Mediated Knockdown of Omi/HtrA2
This protocol is a general guideline for siRNA transfection in a 6-well plate format and should be optimized for specific cell lines and transfection reagents.
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in 2 ml of antibiotic-free normal growth medium. Incubate at 37°C in a CO₂ incubator until cells are 60-80% confluent.
-
siRNA Preparation:
-
Solution A: Dilute 2-8 µl of Omi/HtrA2 siRNA duplex (e.g., 20-80 pmols) into 100 µl of serum-free transfection medium.
-
Solution B: Dilute 2-8 µl of a suitable transfection reagent into 100 µl of serum-free transfection medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection:
-
Wash the cells once with 2 ml of serum-free transfection medium.
-
Aspirate the medium.
-
Add 0.8 ml of serum-free transfection medium to the siRNA-reagent mixture.
-
Overlay the mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.
-
Post-transfection: Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration. Incubate for an additional 24-72 hours before analysis.
-
Validation: Assess the knockdown efficiency by Western blot or qRT-PCR for Omi/HtrA2.
CRISPR/Cas9-Mediated Knockout of HTRA2
This protocol provides a general workflow for generating HTRA2 knockout cell lines.
-
Guide RNA Design: Design two or more gRNAs targeting an early exon of the HTRA2 gene to maximize the probability of generating a loss-of-function mutation. Use online design tools to minimize off-target effects.
-
Vector Construction: Clone the designed gRNA sequences into a suitable CRISPR/Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR/Cas9-gRNA plasmid. For hard-to-transfect cells, lentiviral delivery may be more efficient.[13]
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
Perform single-cell sorting into 96-well plates to isolate individual clones.
-
-
Clone Expansion and Screening: Expand the single-cell clones and screen for the desired knockout by:
-
Genomic DNA PCR and Sequencing: To confirm the presence of indels at the target site.
-
Western Blot: To confirm the absence of Omi/HtrA2 protein expression.[14]
-
-
Validation: Further validate the knockout clones through functional assays relevant to Omi/HtrA2 function (e.g., apoptosis assays, mitochondrial function assays).
Expression of Dominant-Negative Omi/HtrA2 Mutants
This protocol outlines the general steps for creating and expressing a dominant-negative Omi/HtrA2 mutant.
-
Site-Directed Mutagenesis:
-
Obtain a plasmid containing the wild-type Omi/HtrA2 cDNA.
-
Design primers containing the desired mutation (e.g., to change Serine 306 to Alanine for a catalytically inactive mutant).
-
Perform PCR-based site-directed mutagenesis to introduce the mutation into the plasmid.[7]
-
-
Sequence Verification: Sequence the entire open reading frame of the mutated Omi/HtrA2 to confirm the desired mutation and ensure no other mutations were introduced.
-
Transfection and Expression:
-
Transfect the target cells with the plasmid containing the dominant-negative Omi/HtrA2 mutant.
-
For stable expression, co-transfect with a selection vector and select for resistant clones.
-
-
Validation of Expression: Confirm the expression of the mutant protein by Western blot using an antibody against Omi/HtrA2 or an epitope tag if one was included in the construct.
-
Functional Analysis: Compare the phenotype of cells expressing the dominant-negative mutant to cells expressing wild-type Omi/HtrA2 and control cells (e.g., transfected with an empty vector).
Mandatory Visualization
Caption: Omi/HtrA2-mediated apoptosis signaling pathway.
Caption: Role of Omi/HtrA2 in mitochondrial protein quality control.
Caption: Experimental workflows for non-pharmacological approaches.
References
- 1. HTRA2/OMI-Mediated Mitochondrial Quality Control Alters Macrophage Polarization Affecting Systemic Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRA2/OMI-Mediated Mitochondrial Quality Control Alters Macrophage Polarization Affecting Systemic Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of mitochondrial function and morphology by interaction of Omi/HtrA2 with the mitochondrial fusion factor OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Role of the Reaper-Related Serine Protease HtrA2/Omi Revealed by Targeted Deletion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]
- 14. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
Ucf-101: A Novel Therapeutic Candidate Against Ischemia-Reperfusion Injury and Neurodegeneration
For Immediate Release
Researchers and drug development professionals are constantly seeking novel therapeutic agents that offer significant advantages over existing treatments. Ucf-101, a selective inhibitor of the pro-apoptotic serine protease Omi/HtrA2, has emerged as a promising candidate for conditions characterized by excessive apoptosis, notably myocardial ischemia-reperfusion (I/R) injury and Parkinson's disease. This guide provides a comprehensive evaluation of the therapeutic potential of this compound in comparison to current standard-of-care treatments for these debilitating diseases, supported by preclinical experimental data.
Mechanism of Action
This compound exerts its therapeutic effects by specifically targeting and inhibiting the enzymatic activity of Omi/HtrA2, a mitochondrial protein that plays a crucial role in initiating apoptosis (programmed cell death). Under cellular stress, such as that occurring during a heart attack or in neurodegenerative processes, Omi/HtrA2 is released from the mitochondria into the cytoplasm, where it promotes cell death through both caspase-dependent and caspase-independent pathways. By inhibiting Omi/HtrA2, this compound directly blocks a key step in the apoptotic cascade, thereby protecting cells from premature death.
This compound in Myocardial Ischemia-Reperfusion Injury
Myocardial I/R injury is a significant clinical challenge where the restoration of blood flow to the heart after a period of ischemia paradoxically causes further damage. Current treatments primarily focus on rapidly restoring coronary artery patency and managing symptoms.
Comparison with Existing Treatments for Myocardial I/R Injury
| Treatment Class | Examples | Mechanism of Action | Limitations | This compound's Potential Advantage |
| Antiplatelet Agents | Aspirin, Clopidogrel | Inhibit platelet aggregation to prevent further clot formation. | Risk of bleeding; do not directly protect cardiomyocytes from apoptosis. | Directly targets the apoptotic pathway, offering a complementary cardioprotective mechanism. |
| Thrombolytics | Alteplase, Reteplase | Dissolve existing blood clots to restore blood flow. | Narrow therapeutic window; risk of intracranial hemorrhage. | Can be administered alongside reperfusion therapies to mitigate reperfusion-induced apoptosis. |
| Beta-blockers | Metoprolol, Atenolol | Reduce heart rate and blood pressure, decreasing myocardial oxygen demand. | Can cause bradycardia and hypotension; do not directly inhibit apoptosis. | Offers direct cellular protection independent of hemodynamic effects. |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Lisinopril, Enalapril | Lower blood pressure and reduce cardiac remodeling. | Primarily effective for long-term management; limited acute anti-apoptotic effect. | Provides acute protection against the apoptotic burst seen upon reperfusion. |
Preclinical Efficacy of this compound in Myocardial I/R Injury
| Parameter | Experimental Model | This compound Treatment | Result |
| Infarct Size | Mouse model of left anterior descending (LAD) coronary artery ligation followed by reperfusion | Intraperitoneal injection prior to reperfusion | Significant reduction in myocardial infarct size compared to vehicle-treated controls. |
| Apoptosis | In vivo mouse model of myocardial I/R | This compound administration | Markedly decreased number of apoptotic cardiomyocytes in the ischemic area. |
| Cardiac Function | Echocardiography in a mouse I/R model | Post-ischemic treatment with this compound | Improved left ventricular ejection fraction and fractional shortening, indicating preserved heart function. |
This compound in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments aim to manage symptoms by restoring dopamine levels in the brain but do not halt the underlying neurodegenerative process.
Comparison with Existing Treatments for Parkinson's Disease
| Treatment Class | Examples | Mechanism of Action | Limitations | This compound's Potential Advantage |
| Dopamine Precursor | Levodopa/Carbidopa | Converted to dopamine in the brain to replenish depleted levels. | Efficacy wanes over time; causes motor fluctuations and dyskinesias with long-term use. | Offers a neuroprotective strategy to slow disease progression, potentially delaying the need for high-dose Levodopa. |
| Dopamine Agonists | Pramipexole, Ropinirole | Directly stimulate dopamine receptors. | Less effective than Levodopa for motor symptoms; can cause impulse control disorders. | By preserving dopaminergic neurons, it may enhance the efficacy and duration of response to dopaminergic therapies. |
| MAO-B Inhibitors | Selegiline, Rasagiline | Inhibit the breakdown of dopamine in the brain. | Modest symptomatic effect; do not prevent ongoing neuronal loss. | Directly targets the apoptotic pathway implicated in neuronal death, offering a disease-modifying potential. |
Preclinical Efficacy of this compound in Parkinson's Disease Models
| Parameter | Experimental Model | This compound Treatment | Result |
| Dopaminergic Neuron Survival | Rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) | Systemic administration of this compound | Significant protection of dopaminergic neurons in the substantia nigra from 6-OHDA-induced apoptosis. |
| Motor Function | Behavioral tests (e.g., apomorphine-induced rotations) in 6-OHDA-lesioned rats | This compound treatment | Reduction in rotational behavior, indicating improved motor control. |
| Apoptotic Markers | In vitro and in vivo Parkinson's disease models | This compound treatment | Decreased expression of pro-apoptotic proteins and reduced DNA fragmentation in neuronal cells. |
Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion Injury
A common method involves the surgical ligation of the left anterior descending (LAD) coronary artery in rodents (e.g., mice or rats).
-
Anesthesia and Ventilation: The animal is anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.
-
Thoracotomy: A surgical incision is made through the left fourth intercostal space to expose the heart.
-
LAD Ligation: A suture is passed around the LAD coronary artery and tightened to induce ischemia. Ischemia is confirmed by the visible paling of the myocardial tissue.
-
Reperfusion: After a defined period of ischemia (e.g., 30-60 minutes), the suture is removed to allow for reperfusion of the coronary artery.
-
Closure and Recovery: The chest cavity is closed, and the animal is allowed to recover.
-
This compound Administration: this compound or a vehicle control is typically administered via intraperitoneal or intravenous injection at a specific time point, often shortly before or at the onset of reperfusion.
-
Outcome Assessment: After a set reperfusion period (e.g., 24 hours), the heart is excised for analysis of infarct size (e.g., using TTC staining) and molecular markers of apoptosis.
6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease
This model is widely used to replicate the selective loss of dopaminergic neurons seen in Parkinson's disease.
-
Anesthesia and Stereotaxic Surgery: The animal (typically a rat) is anesthetized and placed in a stereotaxic frame.
-
Neurotoxin Injection: A small burr hole is drilled in the skull, and a cannula is precisely lowered into a target brain region, such as the medial forebrain bundle or the substantia nigra. 6-hydroxydopamine (6-OHDA) is then infused to selectively destroy dopaminergic neurons.
-
This compound Administration: this compound or a vehicle control is administered systemically (e.g., via intraperitoneal injection) at specified times relative to the 6-OHDA lesioning.
-
Behavioral Testing: Several weeks after the lesioning, motor function is assessed using behavioral tests such as the apomorphine- or amphetamine-induced rotation test.
-
Histological Analysis: Following behavioral testing, the animal is euthanized, and the brain is processed for immunohistochemical analysis to quantify the extent of dopaminergic neuron loss in the substantia nigra and the depletion of dopamine terminals in the striatum.
Visualizations
Caption: Mechanism of action of this compound in preventing apoptosis.
Caption: Experimental workflow for the in vivo myocardial I/R injury model.
Caption: Experimental workflow for the 6-OHDA-induced Parkinson's disease model.
Conclusion
The preclinical data strongly suggest that this compound holds significant therapeutic potential for both myocardial ischemia-reperfusion injury and Parkinson's disease. Its unique mechanism of action, directly targeting the apoptotic machinery, offers a distinct and potentially synergistic approach compared to existing treatments that primarily manage symptoms or address upstream pathological events. Further investigation, including clinical trials, is warranted to fully evaluate the safety and efficacy of this compound in these patient populations. The development of Omi/HtrA2 inhibitors like this compound could represent a paradigm shift towards cytoprotective and disease-modifying therapies.
Unlocking Therapeutic Potential: A Guide to the Prospective Synergistic Effects of Ucf-101 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the synergistic effects of Ucf-101 with other therapeutic compounds is not yet available in published literature, its well-defined mechanism of action as a potent inhibitor of the mitochondrial serine protease Omi/HtrA2 presents a compelling rationale for its investigation in combination therapies. This guide provides a comprehensive overview of this compound's mode of action, hypothesizes its potential synergistic interactions with established therapeutic agents, and offers detailed experimental protocols to explore these possibilities.
Understanding this compound: A Potent Anti-Apoptotic Agent
This compound is a specific and competitive inhibitor of Omi/HtrA2, a pro-apoptotic mitochondrial serine protease.[1] Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes apoptosis through both caspase-dependent and caspase-independent pathways. This compound's primary function is to block the proteolytic activity of Omi/HtrA2, thereby inhibiting downstream apoptotic signaling.
Numerous preclinical studies have demonstrated the neuroprotective effects of this compound in models of cerebral ischemia, traumatic brain injury, and sepsis-induced cognitive impairment.[2][3][4] These studies consistently show that this compound reduces apoptosis by preventing the activation of caspases, such as caspase-3 and caspase-9, and modulating the expression of Bcl-2 family proteins.[3]
The Hypothesis: Synergistic Potential with Chemotherapeutics
The anti-apoptotic nature of this compound suggests a strong potential for synergistic interactions with therapeutic compounds that induce apoptosis, particularly conventional chemotherapeutic agents. Many chemotherapy drugs, such as cisplatin, paclitaxel, and doxorubicin, exert their anti-cancer effects by inducing overwhelming cellular stress and triggering apoptosis in rapidly dividing cancer cells.
However, the efficacy of these agents can be limited by intrinsic or acquired resistance mechanisms, often involving the upregulation of anti-apoptotic proteins. By inhibiting a key pro-apoptotic factor, this compound could potentially lower the threshold for apoptosis induction by chemotherapeutic drugs, leading to a synergistic anti-tumor effect. This could allow for the use of lower, less toxic doses of chemotherapy while achieving a greater therapeutic outcome.
Proposed Experimental Exploration
To investigate the potential synergistic effects of this compound, a systematic approach involving in vitro and in vivo studies is necessary. The following tables outline hypothetical experimental data that could be generated, and the subsequent sections provide detailed protocols for key experiments.
Hypothetical In Vitro Synergy Data
Table 1: Combination Index (CI) Values for this compound with Chemotherapeutic Agents in Cancer Cell Lines
| Cancer Cell Line | Therapeutic Compound | This compound Concentration (µM) | Compound Concentration (µM) | Combination Index (CI)* |
| MCF-7 (Breast) | Cisplatin | 5 | 10 | Value < 1 |
| Paclitaxel | 5 | 5 | Value < 1 | |
| Doxorubicin | 5 | 1 | Value < 1 | |
| A549 (Lung) | Cisplatin | 5 | 15 | Value < 1 |
| Paclitaxel | 5 | 10 | Value < 1 | |
| Doxorubicin | 5 | 2 | Value < 1 | |
| HCT116 (Colon) | Cisplatin | 5 | 8 | Value < 1 |
| Paclitaxel | 5 | 7 | Value < 1 | |
| Doxorubicin | 5 | 1.5 | Value < 1 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction by this compound and Chemotherapeutic Agents
| Cancer Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| MCF-7 | Control | 5% |
| This compound (5 µM) | 8% | |
| Cisplatin (10 µM) | 30% | |
| This compound (5 µM) + Cisplatin (10 µM) | >40% | |
| A549 | Control | 4% |
| This compound (5 µM) | 7% | |
| Paclitaxel (10 µM) | 35% | |
| This compound (5 µM) + Paclitaxel (10 µM) | >45% |
Detailed Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay and Combination Index Calculation)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other therapeutic agents and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the therapeutic compounds to be tested.
-
MTT Assay:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of this compound, the other therapeutic compound, and combinations of both.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and Combination Index (CI) Calculation:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each individual drug.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). This method provides a quantitative measure of the interaction between two drugs.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cells treated with this compound and a combination agent.
Methodology:
-
Cell Treatment: Treat cells with this compound, the therapeutic compound, and the combination at their respective IC50 concentrations (or other relevant concentrations) for a specified time (e.g., 24 or 48 hours).
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Apoptotic Pathway Proteins
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining the expression of key apoptotic proteins.
Methodology:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, PARP).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Pathways and Workflows
To further aid in the conceptualization of these potential synergistic interactions and the experimental approaches, the following diagrams have been generated.
Caption: this compound's mechanism of action in inhibiting apoptosis.
Caption: Experimental workflow for assessing this compound synergy.
References
Safety Operating Guide
Proper Disposal Procedures for Unidentified Chemical Compound UCF-101
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical agent is paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for a compound designated "UCF-101" is not publicly available, and the designation is widely associated with a video dataset from the University of Central Florida, this guide provides a procedural framework for the safe handling and disposal of an uncharacterized chemical substance, referred to here as this compound, in a laboratory setting.
Crucially, before proceeding with any disposal protocol, every effort must be made to positively identify the chemical and locate its corresponding SDS. The SDS is the authoritative source for hazard information and disposal requirements. If the identity of "this compound" as a chemical compound cannot be confirmed, it must be treated as a hazardous waste of unknown identity.
I. Pre-Disposal Safety and Handling
Prior to disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice for an unknown substance should include:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: A fume hood should be used when handling the material to avoid inhalation of any potential dust or vapors.
II. General Chemical Waste Disposal Protocol
In the absence of a specific SDS for this compound, the following general procedures for the disposal of laboratory chemical waste must be strictly adhered to. These steps are aligned with guidelines from the Environmental Protection Agency (EPA) and standard laboratory safety protocols.
| Step | Procedure | Key Considerations |
| 1. Waste Identification & Classification | Determine if the waste is hazardous. Since this compound is unidentified, it must be treated as hazardous waste . | All waste generators are responsible for determining if their waste is hazardous[1]. |
| 2. Segregation | Do not mix this compound waste with other chemical waste streams. Keep it in a separate, dedicated, and clearly labeled waste container. | Incompatible wastes must be segregated to prevent dangerous reactions[2]. |
| 3. Labeling | The waste container must be labeled with the words "Hazardous Waste," the name of the chemical ("this compound - Identity Unknown"), and the date of accumulation. | Proper labeling is crucial for safe handling and disposal by waste management professionals. |
| 4. Storage | Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. | Satellite accumulation areas must be at or near the point of waste generation. |
| 5. Professional Disposal | Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. | Hazardous waste must be transported by authorized transporters to a permitted treatment, storage, and disposal facility (TSDF)[1]. |
III. Experimental Protocols for Waste Characterization (If Necessary)
If required by your institution's Environmental Health and Safety (EHS) office for disposal purposes, limited and controlled characterization of the unknown waste may be necessary. This should only be performed by trained personnel in a controlled environment. Potential analyses could include:
-
pH testing: To determine corrosivity.
-
Flashpoint testing: To determine ignitability.
-
Compatibility testing: Small-scale tests to check for reactivity with other substances.
It is imperative to consult with your institution's EHS department before conducting any characterization tests on unknown waste.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of an unidentified chemical substance like this compound.
Caption: Disposal workflow for an unidentified chemical.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety department for assistance with unknown chemical waste.
References
Essential Safety and Operational Protocols for Handling Ucf-101
This document provides immediate, essential safety and logistical information for the handling and disposal of Ucf-101, a compound identified for research and development purposes. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing | To protect against skin exposure. |
| Respiratory Protection | Suitable respirator | To be used to avoid breathing dust, fumes, or vapors, especially in poorly ventilated areas. |
Safe Handling and Emergency Procedures
This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1] Adherence to the following handling and emergency protocols is mandatory.
Handling:
-
Avoid breathing dust, fumes, gases, mists, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Ensure the presence of an accessible safety shower and eye wash station.[1]
Emergency Response:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so, and continue rinsing.[1]
-
If swallowed: Rinse mouth.[1]
-
In case of a spill, use full personal protective equipment and ensure adequate ventilation. Absorb spills with a liquid-binding material and decontaminate surfaces with alcohol.[1]
Operational and Disposal Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety and compliance at each step.
Caption: Workflow for safe handling and disposal of this compound.
Disposal: Contaminated materials should be disposed of according to institutional and local regulations. Prevent the product from entering drains, water courses, or the soil.[1] Contaminated clothing should be removed and washed before reuse.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
